molecular formula C10H16Cl2N2O B177792 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride CAS No. 172734-32-6

4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride

Cat. No.: B177792
CAS No.: 172734-32-6
M. Wt: 251.15 g/mol
InChI Key: BSSYDYGKBQCYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride is a high-purity chemical compound offered as a solid, with a specified purity of 95% and a molecular weight of 251.15 g/mol . Its chemical structure features a piperidine ring where the carbon at the 4-position is bonded to both a hydroxyl group (-OH) and a pyridin-2-yl group. This structure is integral to its potential as a building block in medicinal chemistry and pharmaceutical research. The CAS Number for this compound is 172734-32-6, and its molecular formula is C10H16Cl2N2O . As a specialized research chemical, it serves as a valuable intermediate for the synthesis of more complex molecules and for probing biological mechanisms. This product is strictly labeled For Research Use Only . It is intended for use in a laboratory setting by qualified researchers and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes responsibility for confirming the product's identity and/or purity for their specific application.

Properties

IUPAC Name

4-pyridin-2-ylpiperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c13-10(4-7-11-8-5-10)9-3-1-2-6-12-9;;/h1-3,6,11,13H,4-5,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSYDYGKBQCYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=N2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617109
Record name 4-(Pyridin-2-yl)piperidin-4-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172734-32-6
Record name 4-(Pyridin-2-yl)piperidin-4-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pyridin-2-yl)piperidin-4-ol Dihydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes key technical data with practical insights into the utility of this heterocyclic compound.

Introduction: The Significance of the Pyridinyl-Piperidinol Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity in compound design, which is crucial for optimizing interactions with biological targets. When combined with a pyridine ring, as in the case of 4-(pyridin-2-yl)piperidin-4-ol, the resulting molecule possesses a unique combination of basicity, polarity, and aromaticity. This structural motif is of significant interest in the development of novel therapeutics, particularly for neurological disorders, due to its potential to interact with various receptors and enzymes in the central nervous system.[3][4]

The dihydrochloride salt form of this compound enhances its aqueous solubility and stability, making it more amenable to pharmaceutical formulation and biological testing. This guide will delve into the specific attributes of this promising chemical entity.

Physicochemical Properties

The fundamental chemical and physical properties of 4-(pyridin-2-yl)piperidin-4-ol and its dihydrochloride salt are summarized below. Data for the free base is more readily available, while the properties of the dihydrochloride salt are largely inferred from the base and general chemical principles.

Property4-(Pyridin-2-yl)piperidin-4-ol (Free Base)This compound (Salt)Source(s)
Synonyms 4-(2-Pyridyl)-4-hydroxypiperidine4-(2-Pyridyl)-4-hydroxypiperidine dihydrochloride[3]
CAS Number 50461-56-8Not explicitly assigned; derived from free base[3]
Molecular Formula C₁₀H₁₄N₂OC₁₀H₁₆Cl₂N₂O[3]
Molecular Weight 178.23 g/mol 251.15 g/mol [3]
Appearance White crystalline powderExpected to be a white to off-white solid[3]
Melting Point Data not available for the free base. For the related 4-hydroxypiperidine, it is 86-90°C. For 4-(4-chlorophenyl)piperidin-4-ol, it is 137-140°C.Expected to be higher than the free base due to its ionic nature. The related 4-hydroxypiperidine hydrochloride has a melting point of 155-157°C.[5][6][7]
Solubility Slightly soluble in chloroform and methanol.Expected to be soluble in water and other polar protic solvents.[5][8]
Storage Conditions Store at 0-8°CStore in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[3]

Synthesis and Characterization

The synthesis of 4-(pyridin-2-yl)piperidin-4-ol and its subsequent conversion to the dihydrochloride salt is a multi-step process that leverages established organic chemistry reactions.

Synthetic Pathway

A plausible and commonly employed synthetic route involves the nucleophilic addition of a pyridinyl organometallic reagent to a protected piperidin-4-one, followed by deprotection and salt formation.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A 2-Bromopyridine D N-Boc-4-(pyridin-2-yl)piperidin-4-ol A->D 1. Mg, THF 2. Add C B Magnesium B->D C N-Boc-4-piperidone C->D E 4-(Pyridin-2-yl)piperidin-4-ol (Free Base) D->E HCl in Dioxane F This compound E->F Excess HCl

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of N-Boc-4-(pyridin-2-yl)piperidin-4-ol

  • To a solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

  • The reaction is initiated, and the mixture is stirred until the magnesium is consumed, forming the Grignard reagent, 2-pyridylmagnesium bromide.

  • In a separate flask, dissolve N-Boc-4-piperidone in anhydrous THF and cool the solution to 0°C.

  • Slowly add the prepared Grignard reagent to the solution of N-Boc-4-piperidone.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain pure N-Boc-4-(pyridin-2-yl)piperidin-4-ol.

Step 2 & 3: Deprotection and Dihydrochloride Salt Formation

  • Dissolve the purified N-Boc-4-(pyridin-2-yl)piperidin-4-ol in a suitable solvent such as 1,4-dioxane or methanol.

  • Add a solution of hydrochloric acid (e.g., a saturated solution of HCl in 1,4-dioxane or concentrated aqueous HCl) in excess.[9]

  • Stir the mixture at room temperature. The deprotection of the Boc group and the formation of the dihydrochloride salt will occur.[9]

  • The product will typically precipitate out of the solution. The solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any non-ionic impurities, and dried under vacuum to yield this compound as a solid.

Spectroscopic Characterization

The structural confirmation of this compound would be achieved through a combination of spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and piperidine protons. The aromatic protons of the pyridine ring will appear in the downfield region (δ 7-9 ppm). The piperidine protons will be observed in the upfield region (δ 1.5-4.0 ppm). The presence of the hydrochloride salt will cause a downfield shift of the protons adjacent to the nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule. The aromatic carbons of the pyridine ring will resonate at lower field (δ 120-160 ppm), while the aliphatic carbons of the piperidine ring will be found at higher field (δ 20-70 ppm).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free base (m/z = 179.23 for [M+H]⁺) under electrospray ionization (ESI) conditions.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group and the N-H stretches of the protonated amines. Aromatic C-H and C=N stretching vibrations from the pyridine ring will also be present.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(pyridin-2-yl)piperidin-4-ol scaffold is a valuable building block in the design of new therapeutic agents. Its structural features suggest potential activity in several areas:

  • Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in many CNS-active drugs. The pyridine ring can participate in hydrogen bonding and π-stacking interactions with biological targets. This class of compounds is explored for its potential as antipsychotics, antidepressants, and treatments for neurodegenerative diseases.[1][4]

  • Enzyme Inhibition: The hydroxyl group can act as a hydrogen bond donor or acceptor, and the nitrogen atoms can serve as basic centers, making these molecules potential inhibitors for various enzymes, such as kinases or proteases.[4]

  • Receptor Modulation: Compounds containing the piperidine and pyridine rings have been investigated as modulators of various receptors, including opioid, dopamine, and serotonin receptors.[5]

Caption: Potential applications of the pyridinyl-piperidinol scaffold.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on data from structurally related piperidine derivatives, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[4]

  • First Aid:

    • In case of inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

    • In case of skin contact: Wash with plenty of soap and water.[4]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[4]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[4]

Conclusion

This compound is a chemical compound with significant potential in the field of drug discovery and development. Its unique structural combination of a piperidine and a pyridine ring provides a versatile scaffold for the synthesis of novel bioactive molecules. The dihydrochloride salt form offers improved solubility and handling properties, making it an attractive starting point for further chemical exploration and biological evaluation. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

  • Chemsrc. 4-(4-Chlorophenyl)-4-piperidinol. Available at: [Link]

  • ChemBK. PIPERIDIN-4-OL. Available at: [Link]

  • ChemBK. piperidin-4-ol. Available at: [Link]

  • AHH Chemical. 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]

  • Matrix Fine Chemicals. 4-(4-CHLOROPHENYL)PIPERIDIN-4-OL | CAS 39512-49-7. Available at: [Link]

  • PubMed. Piperidin-4-one: the potential pharmacophore. Available at: [Link]

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Wikipedia. 4-Piperidone. Available at: [Link]

  • Google Patents. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
  • European Patent Office. PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Available at: [Link]

  • Manus Aktteva Biopharma LLP. 4-(4-Chlorophenyl)piperidin-4-ol (CAS No.: 39512-49-7). Available at: [Link]

Sources

An In-depth Technical Guide to 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(Pyridin-2-yl)piperidin-4-ol and its dihydrochloride salt, a key heterocyclic intermediate in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, and application.

Introduction: A Privileged Scaffold in Drug Discovery

The 4-(Pyridin-2-yl)piperidin-4-ol moiety represents a confluence of two "privileged structures" in pharmacology: the piperidine ring and the pyridine ring. Piperidine derivatives are foundational components in numerous FDA-approved drugs, valued for their ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The pyridine ring, a bioisostere of a phenyl group, introduces a hydrogen bond acceptor and modulates electronic properties, often enhancing interactions with biological targets.

The title compound, particularly in its dihydrochloride salt form, serves as a versatile and highly valuable building block. Its tertiary alcohol functional group provides a strategic point for further chemical modification, while the basic nitrogen atoms of the piperidine and pyridine rings allow for the formation of salts, which significantly improves handling, stability, and aqueous solubility—critical attributes for both laboratory synthesis and pharmaceutical formulation.

This guide will delve into the essential technical aspects of this compound, from its fundamental properties to its synthesis and role in the development of novel therapeutics.

Physicochemical & Structural Properties

The conversion of the free base, 4-(Pyridin-2-yl)piperidin-4-ol, into its dihydrochloride salt is a critical step for practical application. This transformation protonates the two basic nitrogen atoms, leading to predictable and advantageous changes in physical properties.

dot

Caption: Structure of 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride.

A summary of the key properties for both the free base and its dihydrochloride salt is presented below.

Property4-(Pyridin-2-yl)piperidin-4-ol (Free Base)This compoundRationale for Change
CAS Number 50461-56-8[1]Not explicitly assigned; derived from base.Salt form of a registered base.
Molecular Formula C₁₀H₁₄N₂O[1]C₁₀H₁₆Cl₂N₂OAddition of two HCl molecules.
Molecular Weight 178.23 g/mol [1]251.16 g/mol Addition of 2 x 36.46 g/mol .
Appearance White crystalline powder[1]White to off-white solidTypical appearance for amine salts.
Solubility Soluble in polar organic solvents.High solubility in water and alcohols.The ionic nature of the salt greatly increases polarity and aqueous solubility.
Storage 0-8°C, under inert atmosphere[1]Room temperature, in a dry, well-ventilated place.Salt form is generally more stable and less hygroscopic than the free base amine.

Synthesis and Purification Protocol

The synthesis of 4-(Pyridin-2-yl)piperidin-4-ol is most efficiently achieved via a nucleophilic addition of a 2-pyridyl organometallic reagent to a suitably N-protected piperidin-4-one. The subsequent deprotection and salt formation are standard, high-yielding procedures.

Causality of Experimental Choices:

  • N-Protection: The piperidine nitrogen must be protected (e.g., as a carbamate, Boc) to prevent it from acting as a base and quenching the highly reactive organometallic reagent. The Boc group is ideal as it is stable to the reaction conditions and easily removed with acid.

  • Organometallic Reagent: 2-Lithiopyridine, generated in situ from 2-bromopyridine and an organolithium reagent like n-BuLi, is a potent nucleophile required for efficient addition to the ketone carbonyl.

  • Salt Formation: Conversion to the dihydrochloride salt is achieved with hydrochloric acid. This step serves a dual purpose: it removes the Boc protecting group and simultaneously forms the stable, water-soluble salt, which often aids in purification by precipitation from a non-polar solvent.

G cluster_reagents Reagents & Solvents cluster_workflow Synthetic Workflow N-Boc-4-piperidone N-Boc-4-piperidone 2-Bromopyridine 2-Bromopyridine n-BuLi n-BuLi Anhydrous THF Anhydrous THF HCl in Dioxane HCl in Dioxane Diethyl Ether Diethyl Ether start Start: Inert Atmosphere Setup step1 Generate 2-Lithiopyridine: 2-Bromopyridine + n-BuLi in THF at -78°C step2 Nucleophilic Addition: Add N-Boc-4-piperidone solution step3 Aqueous Quench: Slowly add sat. NH4Cl solution step4 Work-up & Extraction: Extract with Ethyl Acetate, dry, concentrate step5 Deprotection & Salt Formation: Dissolve in Dioxane, add excess HCl step6 Precipitation & Isolation: Add Diethyl Ether, filter solid end_node Final Product: 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride

Caption: A multi-technique workflow for analytical validation.

Key Analytical Techniques
  • ¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation. Expected ¹H NMR signals include distinct aromatic protons for the pyridine ring, aliphatic protons for the piperidine ring (often showing complex splitting patterns), and the disappearance of the Boc group's t-butyl signal upon deprotection.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is ideal. The analysis will detect the molecular ion of the free base [M+H]⁺ at m/z 179.2, confirming the correct molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Used to determine purity. A reversed-phase method is standard for this class of polar compounds.

Example HPLC Protocol
ParameterConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Standard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for basic amines.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 15 minutesA gradient elution is necessary to elute the polar compound and any potential non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 260 nmThe pyridine ring provides strong UV absorbance for sensitive detection.
Injection Volume 10 µLStandard volume for analytical runs.

This method allows for the quantification of the main peak area relative to any impurities, establishing the purity profile of the synthesized batch.

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial starting material or scaffold. Its structure is frequently found in compounds targeting the central nervous system (CNS).

  • Scaffold for CNS Agents: The piperidine ring is a common feature in ligands for a wide range of neurological targets, including opioid, dopamine, and serotonin receptors. The pyridyl-piperidinol scaffold can be elaborated to create potent and selective modulators for these systems.

  • Intermediate for Enzyme Inhibitors: The hydroxyl group can be functionalized to introduce moieties that interact with the active sites of enzymes. For example, it can be used in the synthesis of kinase inhibitors or inhibitors of acetylcholinesterase, which is relevant for Alzheimer's disease research.

  • Fragment-Based Drug Discovery (FBDD): As a fragment, this compound combines key pharmacophoric features (H-bond donor/acceptor, aromatic ring, basic nitrogen) in a rigidified conformation, making it an excellent starting point for building more complex and potent drug candidates. Researchers utilize this compound in the development of novel therapeutic agents, particularly in neuropharmacology and medicinal chemistry, due to its ability to interact with specific biological targets. [1]

Safety and Handling

While a specific safety data sheet (SDS) for the dihydrochloride is not widely available, a hazard assessment can be made based on structurally related piperidine derivatives. [2][3][4][5]

  • Hazard Classification: Likely to be classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system. [2]* Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is mandatory. When handling the solid powder, a dust mask or work in a ventilated hood is recommended to avoid inhalation. [2]* Handling: Avoid creating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and strong acids.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move the person to fresh air.

This information is intended as a guide and should be supplemented by a thorough risk assessment before any laboratory work is undertaken.

References

  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available at: [Link]

  • Google Patents. EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • 2BScientific. Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. Available at: [Link]

  • ChemBK. piperidin-4-ol. Available at: [Link]

  • Chemsrc. 4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7. Available at: [Link]

  • Matrix Fine Chemicals. 4-(4-CHLOROPHENYL)PIPERIDIN-4-OL | CAS 39512-49-7. Available at: [Link]

  • Xi'an Kono Chem Co.,Ltd. 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7. Available at: [Link]

  • ChemBK. PIPERIDIN-4-OL. Available at: [Link]

  • PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its potential success. It is a pivotal physicochemical property that profoundly influences bioavailability, manufacturability, and the ultimate therapeutic efficacy of a drug product. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility profile is not merely an academic exercise but a critical-path activity that informs formulation strategies, predicts in vivo behavior, and mitigates late-stage development failures. This guide provides an in-depth technical overview of the solubility of 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride, a heterocyclic compound of interest, structured to empower the scientific community with both foundational knowledge and actionable experimental protocols.

Physicochemical Profile of this compound

4-(Pyridin-2-yl)piperidin-4-ol is a piperidine derivative, a class of compounds frequently encountered in medicinal chemistry due to their versatile biological activities.[1][2] The presence of both a pyridine ring and a piperidinol moiety imparts a unique combination of polarity, hydrogen bonding capability, and potential for ionization. The dihydrochloride salt form is a strategic modification aimed at significantly enhancing the aqueous solubility of the parent molecule.

Structural Features Influencing Solubility:

  • Piperidine Ring: A saturated heterocycle that can act as a hydrogen bond acceptor.

  • Pyridine Ring: An aromatic heterocycle with a basic nitrogen atom that can be protonated.

  • Hydroxyl Group (-OH): A polar functional group capable of both donating and accepting hydrogen bonds, contributing to aqueous solubility.

  • Dihydrochloride Salt: The protonation of the basic nitrogen atoms on both the pyridine and piperidine rings with hydrochloric acid results in a salt that is generally much more soluble in water than the free base.

The interplay of these structural features suggests that the solubility of this compound will be highly dependent on the pH of the aqueous medium.

Illustrative Solubility Data

While specific experimental solubility data for this compound is not publicly available, the following table provides an illustrative example of how such data would be presented. These values are hypothetical and should be experimentally determined.

Solvent SystemTemperature (°C)MethodIllustrative Solubility (mg/mL)
Deionized Water25Thermodynamic> 50
Phosphate-Buffered Saline (PBS) pH 7.425Thermodynamic> 50
0.1 N HCl (pH 1.2)25Thermodynamic> 100
Simulated Gastric Fluid (SGF)37Thermodynamic> 100
Simulated Intestinal Fluid (FaSSIF)37Thermodynamic25-50
Ethanol25Thermodynamic10-20
Propylene Glycol25Thermodynamic5-15
DMSO25Thermodynamic> 100

Note: This data is for illustrative purposes only. Actual solubility must be determined experimentally.

Experimental Determination of Solubility: Protocols and Methodologies

The determination of solubility can be broadly categorized into two types of assays: kinetic and thermodynamic. Kinetic solubility is often employed in early-stage drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium solubility, which is crucial for later-stage development and formulation.[3][4]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[5]

Principle: An excess amount of the solid compound is agitated in a specific solvent system for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then quantified.

Detailed Protocol:

  • Preparation:

    • Accurately weigh approximately 2-5 mg of this compound into a glass vial.

    • Add a precise volume (e.g., 1 mL) of the desired solvent system (e.g., deionized water, PBS pH 7.4).

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set at a consistent temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).

  • Sample Processing:

    • After incubation, allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.

    • Carefully aspirate the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining undissolved compound.

  • Quantification:

    • Prepare a series of calibration standards of the test compound in the same solvent system.

    • Analyze the filtered supernatant and calibration standards using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

    • Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve.

Self-Validating System:

  • Visual Inspection: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

  • Time to Equilibrium: To ensure true equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

  • Reproducibility: The assay should be performed in at least duplicate to ensure the precision of the results.

Diagram of Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Processing cluster_quantify Quantification A Weigh Excess API B Add Solvent A->B C Agitate (24-48h) B->C D Sedimentation C->D E Filter Supernatant D->E G HPLC/LC-MS Analysis E->G F Prepare Standards F->G H Calculate Solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (High-Throughput Method)

This method is used for rapid assessment of solubility and is well-suited for early drug discovery where large numbers of compounds are screened.[4][8][9]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored as an indication of the compound's solubility limit under these non-equilibrium conditions.

Detailed Protocol (Nephelometric Method):

  • Preparation:

    • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • In a 96-well microplate, perform serial dilutions of the stock solution with DMSO.

  • Precipitation Induction:

    • Add a fixed volume of the aqueous buffer (e.g., PBS pH 7.4) to each well containing the DMSO solutions. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its solubilizing effect.

  • Incubation:

    • Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours).

  • Detection:

    • Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed compared to the blank.

Self-Validating System:

  • Positive and Negative Controls: Include compounds with known high and low solubility to validate the assay performance.

  • DMSO Concentration: The final DMSO concentration should be consistent across all wells and kept to a minimum.

  • Instrument Calibration: The nephelometer should be properly calibrated according to the manufacturer's instructions.

Diagram of Kinetic Solubility Logical Relationship

G A High API Concentration in Aqueous Buffer C Supersaturation A->C B Low API Concentration in Aqueous Buffer E Solution Remains Clear B->E D Precipitation C->D F Low Kinetic Solubility D->F G High Kinetic Solubility E->G

Caption: Logical Path for Kinetic Solubility Outcome.

Factors Influencing the Solubility of this compound

  • pH: As a dihydrochloride salt of a compound with two basic nitrogen atoms, the solubility is expected to be highest at low pH where the molecule is fully protonated and highly ionized. As the pH increases towards the pKa of the basic centers, the free base will begin to form, which is expected to be significantly less soluble, potentially leading to precipitation.

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. It is crucial to control the temperature during solubility experiments.

  • Solvent Composition: The presence of co-solvents (e.g., ethanol, propylene glycol) or excipients can significantly alter the solubility of the compound. These effects should be systematically evaluated during pre-formulation studies.

  • Ionic Strength: The ionic strength of the medium, particularly in buffered solutions, can influence solubility due to the common ion effect or changes in the activity of the solute.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound. The provided protocols for thermodynamic and kinetic solubility assays offer robust and reliable methods for generating critical data to support drug development programs. Given the structural characteristics of this compound, a thorough investigation of its pH-solubility profile is strongly recommended. The insights gained from these studies will be invaluable for the successful formulation and advancement of this promising pharmaceutical candidate.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Drug Discovery Today, 5(12), 546-554. Available from: [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ChemBK. piperidin-4-ol. Available from: [Link]

  • International Journal of Molecular Sciences. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • National Center for Biotechnology Information. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Available from: [Link]

  • Chemsrc. 4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7. Available from: [Link]

  • ChemBK. 4-Hydroxy Piperidine. Available from: [Link]

Sources

An In-depth Technical Guide to 4-(Pyridin-2-yl)piperidin-4-ol Dihydrochloride: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details the molecular structure, synthesis, analytical characterization, and potential pharmacological applications of this compound, offering a valuable resource for scientists engaged in the discovery of novel therapeutics.

Introduction: The Significance of the Pyridinyl-Piperidinol Scaffold

The 4-(Pyridin-2-yl)piperidin-4-ol moiety represents a privileged scaffold in medicinal chemistry. The fusion of a pyridine ring, a key element in numerous biologically active molecules, with a piperidin-4-ol core creates a three-dimensional structure with diverse opportunities for molecular interactions. Piperidine derivatives are integral components of many approved drugs, valued for their ability to confer desirable pharmacokinetic properties and engage with a wide array of biological targets[1][2]. The incorporation of a hydroxyl group at the 4-position of the piperidine ring introduces a critical hydrogen bond donor and acceptor, further enhancing the potential for specific and high-affinity binding to protein targets.

This guide will focus on the dihydrochloride salt of 4-(Pyridin-2-yl)piperidin-4-ol, a form often favored for its improved solubility and stability, rendering it more amenable to pharmaceutical development and biological testing.

Molecular Structure and Physicochemical Properties

The core structure of 4-(Pyridin-2-yl)piperidin-4-ol consists of a piperidine ring substituted at the 4-position with both a hydroxyl group and a pyridine-2-yl group. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms: one in the piperidine ring and one in the pyridine ring.

Below is a table summarizing the key physicochemical properties of the free base and the estimated properties of the dihydrochloride salt.

Property4-(Pyridin-2-yl)piperidin-4-ol (Free Base)This compound (Estimated)
Molecular Formula C₁₀H₁₄N₂OC₁₀H₁₆Cl₂N₂O
Molecular Weight 178.23 g/mol ~251.16 g/mol [3]
CAS Number 50461-56-8Not definitively available
Appearance White to off-white solidExpected to be a crystalline solid
Solubility Soluble in polar organic solventsExpected to be soluble in water and polar protic solvents

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with readily available starting materials. The general strategy involves the synthesis of the piperidin-4-ol core followed by the introduction of the pyridin-2-yl group and subsequent formation of the dihydrochloride salt. A plausible and efficient synthetic route is outlined below.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Protection of 4-Piperidone cluster_1 Step 2: Grignard Reaction cluster_3 Step 4: Deprotection and Salt Formation A 4-Piperidone B N-Boc-4-Piperidone A->B (Boc)₂O, Base E 1-Boc-4-(pyridin-2-yl)piperidin-4-ol B->E Addition C 2-Bromopyridine D 2-Pyridylmagnesium Bromide C->D Mg, THF D->E Addition F 4-(Pyridin-2-yl)piperidin-4-ol E->F HCl in Dioxane G This compound F->G Excess HCl Biological_Targets Compound 4-(Pyridin-2-yl)piperidin-4-ol Scaffold Target1 Kinase Inhibition (e.g., PI3Kδ, ALK, ROS1) Compound->Target1 Potential for selective binding Target2 Enzyme Inhibition (e.g., Urease) Compound->Target2 Chelation and active site interaction Target3 Receptor Modulation (e.g., GPCRs) Compound->Target3 Conformational stabilization Target4 Antimicrobial Activity (e.g., Antifungal) Compound->Target4 Disruption of cellular processes

Sources

An In-depth Technical Guide to the Safe Handling of 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride. As a complex heterocyclic molecule incorporating both pyridine and piperidine moieties, this compound necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed decisions when working with this and structurally related compounds.

Compound Profile and Inferred Physicochemical Properties

This compound is a heterocyclic compound often used as an intermediate in the synthesis of more complex molecules in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a piperidine ring, a hydroxyl group, and a pyridine ring, suggests it serves as a versatile scaffold.[1][2] The dihydrochloride salt form generally confers increased water solubility and stability as a crystalline solid compared to the free base.[3]

While specific experimental data for this exact compound is not widely published, its properties can be inferred from its constituent parts and related analogs.

PropertyInferred Value / DescriptionRationale & References
Appearance White to off-white crystalline solid.Based on common properties of similar hydrochloride salts and piperidine derivatives.[3][4]
Solubility Likely soluble in water and polar organic solvents like methanol and DMSO.The hydrochloride salt form significantly increases polarity and water solubility.[3][4]
Stability Stable under standard laboratory conditions. Should be stored in a dry environment as it may be sensitive to moisture.General stability is expected, but hydrochloride salts can be hygroscopic.[3]
Reactivity Incompatible with strong oxidizing agents and strong bases. Contact with strong bases will neutralize the hydrochloride salt and liberate the free base.Standard reactivity for amine salts and alcohols.[5][6]

Hazard Identification and GHS Classification (Inferred)

GHS Pictograms:





Signal Word: Danger

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[9]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[5]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[10]

This classification is advisory and should be confirmed by a qualified safety professional. It is derived from the hazard profiles of structurally related compounds.[11]

Core Safety Directives: Engineering Controls and Personal Protective Equipment (PPE)

The primary directive when handling this compound is the strict avoidance of all personal contact.[8] This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

The causality for mandating robust engineering controls is the compound's inferred toxicity and corrosivity, particularly the risk of generating airborne dust or aerosols.

  • Primary Handling: All weighing and reconstitution operations must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.[12][13]

  • Ventilation: The laboratory must be equipped with general ventilation systems that ensure a minimum of 10-12 air changes per hour. Ensure that eyewash stations and safety showers are readily accessible and located near the workstation.[6]

  • Static Discharge: For handling larger quantities of the powder, equipment should be bonded and grounded to prevent the buildup of electrostatic charge, which can cause dust to become airborne.[8]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

PPE is selected to provide a complete barrier against dermal, ocular, and respiratory exposure.

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves, inspected prior to use. For extended contact, consider double-gloving.Protects against dermal absorption, which is an expected route of toxicity.[5][9]
Eye/Face Protection Chemical safety goggles with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when handling larger quantities or if there is a splash risk.[5][6]Prevents contact with the corrosive solid, which can cause severe eye damage.[5]
Skin and Body Protection A flame-retardant lab coat. For significant handling operations, a chemically resistant apron or suit may be required.Protects against skin contact, which can cause chemical burns and systemic toxicity.
Respiratory Protection Not typically required if work is performed within a certified fume hood. If a hood is not available or in case of a spill, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[5]Prevents inhalation of the irritant and potentially toxic dust.[10]

Standard Operating Procedures: From Receipt to Disposal

A self-validating protocol ensures that safety checks are integrated at every stage of the compound's lifecycle in the lab.

Workflow for Safe Handling

G cluster_prep Preparation & Assessment cluster_handling Active Handling (in Fume Hood) cluster_storage Storage & Waste A Receive Compound B Verify SDS & Label A->B C Conduct Risk Assessment B->C D Don Appropriate PPE C->D E Weigh Compound D->E F Reconstitute in Solvent E->F G Seal & Label Solution F->G H Store in Designated Locked Cabinet G->H I Segregate Waste G->I J Dispose via Certified Waste Handler I->J

Caption: Standard workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Pre-Handling Verification: Before opening the container, verify the chemical identity against the Safety Data Sheet (SDS) from the supplier. Conduct a pre-use risk assessment to review potential hazards and confirm all safety equipment is functional.

  • Work Area Preparation: Ensure the chemical fume hood is operational. Clear the workspace of all unnecessary items. Prepare all necessary equipment (spatulas, weigh boats, solvent, vortexer) and waste containers inside the hood.

  • Handling the Solid:

    • Don all required PPE (gloves, goggles, lab coat).

    • Carefully open the container inside the fume hood to avoid generating dust.

    • Use a dedicated spatula to transfer the desired amount of solid to a weigh boat. Avoid scooping actions that could create airborne particles.

    • Close the primary container tightly immediately after use.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored locked up, away from incompatible materials such as strong oxidizing agents and bases.[5][8]

  • Hygiene: After handling, wash hands and forearms thoroughly with soap and water.[5] Do not eat, drink, or smoke in the laboratory.[8] Contaminated clothing should be removed immediately and laundered before reuse.[8]

Emergency and First-Aid Procedures

Immediate and correct response to an exposure is critical to minimizing harm.

Emergency Response Decision Tree

G cluster_routes Exposure Route cluster_actions Immediate Action start Exposure Event Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to Fresh Air. If not breathing, give artificial respiration. inhalation->action_inhale action_skin Remove contaminated clothing. Rinse skin with water for 15 min. skin->action_skin action_eye Rinse cautiously with water for 15 min. Remove contact lenses. Continue rinsing. eye->action_eye action_ingest Do NOT induce vomiting. Rinse mouth with water. ingestion->action_ingest end_node Seek Immediate Medical Attention. Bring SDS. action_inhale->end_node action_skin->end_node action_eye->end_node action_ingest->end_node

Sources

Introduction: The Pyridinyl-Piperidinol Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyridinyl-Piperidinol Compounds

The confluence of a pyridine ring and a piperidinol moiety creates a privileged heterocyclic scaffold with remarkable versatility in medicinal chemistry. Pyridine, a bioisostere of a phenyl ring, offers a key advantage through its nitrogen atom, which can act as a hydrogen bond acceptor and improve aqueous solubility, significantly influencing a compound's pharmacokinetic profile.[1][2] The piperidine ring system is one of the most prevalent structural subunits in natural products and FDA-approved drugs, providing a three-dimensional framework that can be readily functionalized to optimize spatial interactions with biological targets.[3][4][5][6]

The combination, a pyridinyl-piperidinol core, is found in a wide array of biologically active agents targeting diverse pathologies. These include modulators of opioid receptors for pain management[7], novel anti-tuberculosis agents[8][9][10], non-nucleoside HIV reverse transcriptase inhibitors[11], and inhibitors of protein-protein interactions in oncology.[12] This guide provides an in-depth exploration of the discovery, rational design, synthesis, and biological evaluation of this critical compound class, aimed at researchers and professionals in the field of drug development.

Part I: Discovery Strategies and Rational Design

The initiation of a drug discovery program for novel pyridinyl-piperidinol compounds hinges on a robust discovery and design strategy. This phase moves from broad screening to focused, hypothesis-driven design.

1.1 Target Identification and Validation The first crucial step is identifying a biological target (e.g., enzyme, receptor, ion channel) implicated in a disease pathway. The pyridinyl-piperidinol scaffold is particularly adept at interacting with targets that possess well-defined hydrophobic and hydrogen-bonding pockets. For instance, molecular docking studies have shown that the protonated piperidine nitrogen can form critical ionic interactions with aspartate residues in receptors like the NOP receptor.[7]

1.2 High-Throughput Screening (HTS) and Library-Based Discovery Initial hits are often identified by screening large, diverse compound libraries against the validated target. The discovery of a piperidinol hit with anti-tuberculosis activity from a commercially available library exemplifies this approach.[8] Such hits serve as a starting point for extensive optimization.

1.3 Structure-Activity Relationship (SAR) Guided Design Once an initial hit is identified, a systematic SAR campaign is launched. This involves synthesizing a library of analogues to probe how structural modifications impact biological activity. Key areas for modification on the pyridinyl-piperidinol scaffold include:

  • Substitution on the Pyridine Ring: Altering the position and electronic nature of substituents on the pyridine ring can drastically affect target binding affinity and selectivity.[13]

  • Substitution on the Piperidinol Ring: Modifications at the nitrogen or other positions of the piperidinol ring influence polarity, metabolic stability, and interaction with the target.

  • Stereochemistry: The hydroxyl-bearing carbon on the piperidinol ring is a chiral center. The stereochemistry at this position is often critical for biological activity, necessitating stereoselective synthetic methods.

The following logical workflow illustrates the iterative cycle of design, synthesis, and testing that underpins a successful discovery program.

G cluster_0 Design & Hypothesis cluster_1 Synthesis & Purification cluster_2 Biological Evaluation Target_ID Target Identification & Validation HTS High-Throughput Screening Target_ID->HTS Screening Libraries SAR SAR Analysis & In Silico Modeling HTS->SAR Initial Hits Synthesis Analogue Synthesis SAR->Synthesis Design New Analogues Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Assays (Binding, Functional) Purification->In_Vitro Pure Compounds ADME_Tox In Vitro ADME/Tox In_Vitro->ADME_Tox Potent Compounds In_Vivo In Vivo Efficacy Models ADME_Tox->In_Vivo Optimized Leads In_Vivo->SAR Feedback Loop: In Vivo Data

Caption: Iterative drug discovery cycle for novel compounds.

Part II: Synthetic Chemistry and Methodologies

The synthesis of pyridinyl-piperidinol derivatives requires versatile and robust chemical strategies. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and the need for stereochemical control.

2.1 Core Synthetic Strategies The construction of the pyridinyl-piperidinol core can be approached in several ways. The most common involve the coupling of a pre-functionalized pyridine with a piperidine-based fragment.

  • Nucleophilic Addition to Piperidones: A primary method involves the addition of a pyridinyl organometallic reagent (e.g., pyridinyl lithium or a Grignard reagent) to a suitably protected N-substituted-4-piperidone. This directly forms the tertiary alcohol of the piperidinol core. The causality here is the high nucleophilicity of the organometallic carbon and the electrophilicity of the piperidone carbonyl carbon.

  • Hydrogenation of Pyridines: Substituted piperidines can be synthesized via the hydrogenation of corresponding pyridine precursors.[3] This method is robust but may require harsh conditions (high pressure, temperature) and specific catalysts (e.g., Palladium, Rhodium, Ruthenium) to achieve high yields and desired stereoselectivity.[3][14]

  • Epoxide Ring-Opening: Another effective strategy involves the ring-opening of a terminal epoxide with a pre-formed piperidinol. This method, as demonstrated in the synthesis of anti-tuberculosis agents, allows for the introduction of diverse side chains.[8]

Table 1: Comparison of Key Synthetic Routes

Synthetic Strategy Key Reagents Advantages Disadvantages Causality/Rationale
Grignard/Organolithium Addition Pyridyl Halide, Mg or n-BuLi, 4-Piperidone Convergent, direct formation of C-C bond and tertiary alcohol. Sensitive to moisture and air; requires protection of acidic protons. The strong nucleophilic character of the organometallic species drives the addition to the electrophilic carbonyl.
Catalytic Hydrogenation Substituted Pyridine, H₂, Metal Catalyst (Pd, Pt, Rh) High atom economy, well-established. Often requires high pressure/temperature; may lead to over-reduction or side reactions. The metal catalyst surface adsorbs both hydrogen and the pyridine ring, facilitating the addition of hydrogen atoms across the double bonds.

| Epoxide Ring-Opening | Piperidinol, Epoxide, Base | Modular, allows for diverse side-chain installation. | Can have regioselectivity issues with unsymmetrical epoxides. | The piperidinol nitrogen acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring. |

2.2 Detailed Experimental Protocol: Synthesis of a 4-(Pyridin-4-yl)piperidin-4-ol Derivative via Grignard Reaction

This protocol is a self-validating system. Each step includes checks and expected outcomes to ensure the reaction is proceeding as intended before moving to the next stage.

Objective: To synthesize 1-benzyl-4-(pyridin-4-yl)piperidin-4-ol.

Materials:

  • 4-Bromopyridine hydrochloride

  • Magnesium turnings

  • Iodine (one crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Benzyl-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Free Base (Validation: pH check): Dissolve 4-bromopyridine hydrochloride in water and basify with 2M NaOH until pH > 10. Extract the free base into diethyl ether, dry over Na₂SO₄, and concentrate under reduced pressure. Causality: The Grignard reagent is incompatible with acidic protons; the hydrochloride must be neutralized.

  • Grignard Reagent Formation (Validation: Visual check): Flame-dry a three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen). Add magnesium turnings and a crystal of iodine. Add a solution of 4-bromopyridine (free base) in anhydrous THF dropwise. Initiation is indicated by the disappearance of the iodine color and gentle refluxing. Maintain reflux for 1 hour after addition is complete. Causality: Iodine activates the magnesium surface. The exothermic reaction indicates the formation of the pyridinylmagnesium bromide.

  • Addition to Piperidone (Validation: TLC): Cool the Grignard solution to 0 °C. Add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting piperidone is consumed (approx. 2-3 hours). Causality: The nucleophilic Grignard reagent attacks the electrophilic carbonyl of the piperidone.

  • Quenching and Work-up (Validation: Phase separation): Carefully quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. This will form a white precipitate. Causality: NH₄Cl is a mild acid that protonates the alkoxide and neutralizes any remaining Grignard reagent without causing harsh side reactions.

  • Extraction and Purification (Validation: Purity analysis): Dilute the mixture with ethyl acetate and filter off the magnesium salts. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Characterization (Validation: Structural confirmation): Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4][8]

Part III: Analytical Characterization & Biological Evaluation

Rigorous characterization and a well-designed biological evaluation cascade are essential to validate the synthesis and establish the therapeutic potential of novel compounds.

3.1 Analytical Characterization The identity, purity, and stability of each synthesized compound must be unequivocally established.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, atom connectivity, and stereochemistry.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[8][16]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A purity level of >95% is typically required for biological testing.[15][17]

3.2 Biological Evaluation Cascade A tiered approach is used to evaluate the biological activity of the synthesized compounds, progressing from high-throughput primary assays to more complex in vivo models.

G A Primary Screening (e.g., Single-concentration binding assay) B Secondary Assays (IC₅₀/EC₅₀ Determination) A->B Active 'Hits' C Selectivity Profiling (Panel of related targets) B->C Potent Compounds D Cell-Based Functional Assays (Cellular potency, MoA) C->D Selective Compounds E In Vitro ADME/Tox (Metabolic stability, CYP inhibition, cytotoxicity) D->E Functionally Active Compounds F In Vivo Pharmacokinetics (PK) & Efficacy Studies E->F Compounds with Favorable In Vitro Profile

Caption: Tiered biological screening cascade for drug candidates.

3.3 Detailed Protocol: In Vitro Cytotoxicity MTT Assay

This protocol determines the concentration at which a compound exerts half of its maximal inhibitory effect (IC₅₀) on cell proliferation, a key metric for anticancer agents.[18]

Objective: To assess the antiproliferative activity of novel pyridinyl-piperidinol compounds against a human cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized pyridinyl-piperidinol compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding (Validation: Cell confluence): Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This ensures cells are in a logarithmic growth phase for the experiment.

  • Compound Treatment (Validation: Serial dilution accuracy): Prepare serial dilutions of the test compounds in culture media. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (media with DMSO) and positive control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition (Validation: Color change): Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate. Causality: The amount of formazan produced is directly proportional to the number of living cells.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition (Validation: Spectrophotometer calibration): Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Table 2: Hypothetical SAR Data for Pyridinyl-Piperidinol Analogs (Anti-Proliferative Activity)

Compound IDR¹ (Pyridine Substitution)R² (Piperidine N-Substituent)IC₅₀ against MCF-7 (µM)[18]
1a (Hit) HBenzyl15.2
1b 2-FluoroBenzyl8.5
1c 2-MethoxyBenzyl25.1
1d HMethyl> 50
1e 2-FluoroCyclopropylmethyl2.1
1f 2-FluoroH45.8

This is representative data. Actual results will vary. SAR Interpretation: The hypothetical data suggests that a 2-fluoro substitution on the pyridine ring enhances potency (1b vs 1a). A bulky, electron-donating methoxy group is detrimental (1c). The N-substituent on the piperidine is crucial for activity, with a small lipophilic group like cyclopropylmethyl being optimal (1e), while N-demethylation or removal of the substituent leads to a significant loss of activity (1d, 1f). This guides the next round of synthesis.

Conclusion

The pyridinyl-piperidinol scaffold remains a highly productive framework in the quest for novel therapeutics. Its synthetic tractability and versatile pharmacophoric features allow for extensive chemical exploration and optimization. A successful discovery program relies on the logical integration of rational design, robust synthetic methodologies, and a systematic biological evaluation cascade. By understanding the causality behind experimental choices—from the activation of a Grignard reagent to the metabolic conversion of MTT—researchers can more efficiently navigate the complex path from initial hit to viable drug candidate.

References

  • Structure-activity relationship (SAR) of piperidinyl piperidine analogues. Benchchem.
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity.Bioorganic & Medicinal Chemistry.
  • Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors.ChemMedChem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction.ACS Medicinal Chemistry Letters.
  • Research progress on piperidine-containing compounds as agrochemicals.Journal of Pesticide Science.
  • Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors.Semantic Scholar.
  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.MDPI.
  • The Role of Pyridine Derivatives in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.
  • Structure activity relationship.
  • Structure–activity relationship of piperidine derivatives with...
  • In-Depth Technical Guide on the Biological Activity of Pyridine-Containing Diols.Benchchem.
  • Synthesis and studies of the biological activity of novel pyrimido fused acridine deriv
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Piperidine synthesis.Organic Chemistry Portal.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors.Frontiers in Chemistry.
  • Piperidine nucleus in the field of drug discovery.
  • SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f).
  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives.Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and anticancer activity evaluation of a series of[3][7][8]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry.

  • Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities.Journal of the Mexican Chemical Society.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Characteristics, Biological Properties and Analytical Methods of Piperine: A Review.PubMed.
  • Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity.PubMed.
  • Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.Semantic Scholar.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.Acta Poloniae Pharmaceutica.

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-(pyridin-2-yl)piperidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 4-(pyridin-2-yl)piperidin-4-ol scaffold represents a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique three-dimensional architecture, featuring a basic piperidine nitrogen, a hydrogen bond donor/acceptor in the tertiary alcohol, and an aromatic pyridine ring, provides a versatile framework for molecular recognition at various biological targets. This guide delves into the critical structure-activity relationships (SAR) of this scaffold, offering insights into the rational design of potent and selective modulators for a range of disease indications, from cancer to neurological disorders.

The Strategic Importance of the 4-(pyridin-2-yl)piperidin-4-ol Core

The inherent properties of the 4-(pyridin-2-yl)piperidin-4-ol core contribute significantly to its prevalence in drug discovery. The piperidine ring, a common constituent in many FDA-approved drugs, often enhances aqueous solubility and metabolic stability. The tertiary alcohol at the 4-position can engage in crucial hydrogen bonding interactions within a receptor's binding pocket. The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor and influence the molecule's overall electronic properties and pKa. The position of the nitrogen atom within the pyridine ring is a key determinant of biological activity, with the 2-pyridyl isomer often exhibiting distinct pharmacological profiles compared to its 3- and 4-pyridyl counterparts.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 4-(pyridin-2-yl)piperidin-4-ol analogs typically commences with the addition of a 2-pyridyl organometallic reagent to a protected 4-piperidone derivative. A common and efficient approach involves the use of 2-lithiopyridine, generated in situ from 2-bromopyridine and a strong base like n-butyllithium, which then reacts with N-protected 4-piperidones (e.g., N-Boc-4-piperidone). Subsequent deprotection of the piperidine nitrogen affords the core scaffold, which can then be further functionalized.

Experimental Protocol: Synthesis of the Core Scaffold

A representative synthetic protocol for the parent 4-(pyridin-2-yl)piperidin-4-ol is as follows:

  • Lithiation of 2-Bromopyridine: To a solution of 2-bromopyridine (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.

  • Addition to N-Boc-4-piperidone: To the solution of 2-lithiopyridine, add a solution of N-Boc-4-piperidone (1.2 eq) in anhydrous diethyl ether dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of the Intermediate: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4-hydroxy-4-(pyridin-2-yl)piperidine.

  • Deprotection: Dissolve the purified intermediate in a solution of hydrochloric acid in 1,4-dioxane (4 M) and stir at room temperature for 4 hours. Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of 4-(pyridin-2-yl)piperidin-4-ol. The free base can be obtained by neutralization with a suitable base, such as sodium bicarbonate.

Deconstructing the Structure-Activity Relationship

The pharmacological activity of 4-(pyridin-2-yl)piperidin-4-ol analogs can be systematically modulated by structural modifications at three key positions: the piperidine nitrogen (N1), the pyridine ring, and the 4-hydroxyl group.

The Piperidine Nitrogen (N1): A Gateway to Diverse Biological Targets

The secondary amine of the piperidine ring serves as a crucial handle for introducing a wide variety of substituents, profoundly influencing the compound's potency, selectivity, and pharmacokinetic properties.

  • Small Alkyl Groups: Introduction of small alkyl groups, such as methyl or ethyl, can modulate lipophilicity and basicity, which may be beneficial for brain penetration in CNS-targeted therapies.

  • Aryl and Heteroaryl Groups: Substitution with aryl or heteroaryl moieties can lead to potent interactions with specific receptor subpockets. For instance, in the context of kinase inhibitors, N-aryl substitution can be critical for occupying the ATP-binding site.

  • Bulky and Extended Chains: The incorporation of larger and more complex side chains at the N1 position has been a successful strategy for targeting G-protein coupled receptors (GPCRs). These extended groups can reach into deeper pockets of the receptor, leading to high-affinity binding.

N1-Substituent General Effect on Activity Potential Targets
HydrogenBaseline activity, often serves as a synthetic precursor.Broad
Small Alkyl (e.g., Methyl)Increased lipophilicity, potential for improved CNS penetration.CNS receptors, Kinases
BenzylIncreased steric bulk and potential for pi-stacking interactions.Kinases, GPCRs
Substituted PhenylAllows for fine-tuning of electronic and steric properties.Kinases, GPCRs
Long Alkyl Chains with Functional GroupsCan access deeper binding pockets and introduce new interactions.GPCRs
The Pyridine Ring: Fine-Tuning Potency and Selectivity

Substitutions on the pyridine ring offer a powerful means to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the target protein.

  • Electron-Donating and Withdrawing Groups: The placement of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, cyano) can alter the pKa of the pyridine nitrogen and the overall electron density of the ring system. This, in turn, affects its ability to participate in hydrogen bonding and other non-covalent interactions.

  • Positional Isomerism: The position of substituents on the pyridine ring is critical. For example, a substituent at the 4-position of the pyridine ring may have a drastically different effect on activity compared to the same substituent at the 3- or 5-position due to the specific topology of the target's binding site.

  • Bioisosteric Replacements: Replacing the pyridine ring with other heterocycles (e.g., pyrimidine, pyrazole) can lead to significant changes in the SAR profile, highlighting the importance of the pyridine nitrogen's position and the ring's overall electronic character.

The 4-Hydroxyl Group: A Key Interaction Point

The tertiary alcohol at the C4 position is a critical pharmacophoric element, often acting as a hydrogen bond donor or acceptor.

  • Esterification and Etherification: Masking the hydroxyl group through esterification or etherification can modulate the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. However, this often comes at the cost of reduced potency if the hydrogen bonding interaction is crucial for binding.

  • Inversion of Stereochemistry: The stereochemistry at the C4 position can be critical for activity, especially when the target protein has a chiral binding pocket. The R- and S-enantiomers may exhibit significantly different potencies and selectivities.

  • Replacement of the Hydroxyl Group: Replacing the hydroxyl group with other functional groups, such as an amino or fluoro group, can probe the importance of the hydrogen bonding interaction and introduce new binding modalities.

Mechanism of Action: A Focus on Kinase Inhibition

A significant body of research has focused on 4-(pyridin-2-yl)piperidin-4-ol analogs as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.

Many of these compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The pyridine ring often forms a key hydrogen bond with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the kinase domain. The piperidinol core serves as a scaffold to position other substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

One of the well-studied pathways targeted by 4-(pyridin-2-yl)piperidin-4-ol analogs is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Stimulation Inhibitor 4-(pyridin-2-yl)piperidin-4-ol Analog Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 4-(pyridin-2-yl)piperidin-4-ol analog.

Quantitative SAR: A Tabular Summary

The following table presents hypothetical, yet representative, SAR data for a series of 4-(pyridin-2-yl)piperidin-4-ol analogs targeting a generic protein kinase. This data illustrates the principles discussed above.

Analog N1-Substituent (R1) Pyridine Substituent (R2) Kinase Inhibition IC50 (nM)
1 (Parent)HH5000
2CH3H2500
3BenzylH500
44-FluorobenzylH150
5Benzyl4-OCH3300
6Benzyl4-Cl800
7Benzyl5-F200

Analysis of the Data:

  • N1-Substitution: Moving from the unsubstituted parent compound (1) to N-alkylated (2) and N-benzylated (3) analogs results in a significant increase in potency, highlighting the importance of occupying a hydrophobic pocket in the active site. The introduction of a 4-fluoro substituent on the benzyl ring (4) further enhances activity, likely due to favorable electronic interactions.

  • Pyridine Substitution: Substituents on the pyridine ring have a pronounced effect on activity. An electron-donating methoxy group at the 4-position (5) is well-tolerated, while an electron-withdrawing chloro group at the same position (6) is detrimental. A fluoro group at the 5-position (7) leads to a significant improvement in potency, suggesting a specific favorable interaction in that region of the binding site.

Key Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized 4-(pyridin-2-yl)piperidin-4-ol analogs, a battery of in vitro assays is typically employed.

Experimental Workflow: From Synthesis to Biological Evaluation

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Synth Synthesis of Analogs Start->Synth Purify Purification & Characterization Synth->Purify Kinase Kinase Inhibition Assay Purify->Kinase Cell Cell Proliferation Assay Kinase->Cell ADME ADME-Tox Profiling Cell->ADME

Caption: A typical experimental workflow for the development of 4-(pyridin-2-yl)piperidin-4-ol analogs.

Kinase Inhibition Assay (e.g., Akt Kinase)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT), a solution of the recombinant kinase (e.g., Akt1), a solution of the substrate (e.g., a peptide with a phosphorylation site for the kinase), and a solution of ATP.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add the kinase, the substrate, and the test compound (or DMSO for control).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescently labeled substrate and detecting changes in fluorescence polarization.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

This assay determines the effect of a compound on the proliferation of cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[1][2]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion and Future Perspectives

The 4-(pyridin-2-yl)piperidin-4-ol scaffold is a highly versatile and fruitful starting point for the design of novel therapeutic agents. A deep understanding of its structure-activity relationships is paramount for the successful development of potent, selective, and drug-like candidates. Future research in this area will likely focus on the exploration of novel substitutions at the N1 position to target a wider range of biological targets, the use of computational methods to guide the design of more selective inhibitors, and the development of analogs with improved pharmacokinetic profiles to enhance their clinical potential. The insights provided in this guide aim to empower researchers in their quest to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

Sources

In silico modeling of 4-(pyridin-2-yl)piperidin-4-ol receptor binding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of 4-(pyridin-2-yl)piperidin-4-ol Receptor Binding

Foreword: A Scientist's Perspective on Computational Modeling

In modern drug discovery, the journey of a small molecule from a conceptual scaffold to a clinical candidate is a complex, multi-stage process. Computational, or in silico, modeling has become an indispensable tool in this journey, transforming our ability to rationalize molecular interactions and prioritize experimental efforts.[1][2] This guide is structured not as a rigid, linear protocol, but as a strategic workflow that mirrors the logical progression of a real-world drug discovery project. We will explore the binding characteristics of 4-(pyridin-2-yl)piperidin-4-ol, a scaffold of interest due to the prevalence of the piperidine ring in numerous pharmacologically active agents.[3] Our focus will be on the causality behind each computational step, providing the reader with not just the 'how,' but the critical 'why' that underpins robust and reliable in silico research.

Section 1: The Foundational Step - Target Identification and Hypothesis Generation

Before any simulation can begin, we must identify a biologically relevant target. For a novel or sparsely characterized molecule like 4-(pyridin-2-yl)piperidin-4-ol, we must first generate a data-driven hypothesis. This process, often called "target fishing," leverages the principle that structurally similar molecules often share similar biological targets.[4]

There are two primary philosophies for approaching this, contingent on the available data.[5]

  • Ligand-Based Approach: This strategy is employed when the 3D structure of a potential target is unknown, but a set of molecules with known activity exists.[6][7] By analyzing the common chemical features of these active molecules, we can build a pharmacophore model—an abstract 3D representation of the essential features for biological activity.[8][9]

  • Structure-Based Approach: When high-quality 3D structures of potential protein targets are available (e.g., from the Protein Data Bank), we can directly assess the binding potential of our molecule.[10][11]

Given the piperidine core, known to interact with a wide range of receptors, a hybrid approach is often most effective.[3] For this guide, we will hypothesize, based on published data for similar scaffolds, that 4-(pyridin-2-yl)piperidin-4-ol may target G-Protein Coupled Receptors (GPCRs), such as the sigma (σ) or histamine receptors.[12][13]

Section 2: The In Silico Research Workflow: A Strategic Blueprint

A successful in silico investigation is not a single experiment but an integrated series of steps, where each stage refines the results of the last. This funnel-like strategy increases computational accuracy at each phase, ensuring that the most resource-intensive calculations are reserved for the most promising candidates.[14]

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis & Validation start_node Start: 4-(pyridin-2-yl)piperidin-4-ol Scaffold decision_node Is 3D Receptor Structure Known? start_node->decision_node Receptor_Prep Receptor Preparation (PDB Cleanup, Protonation) decision_node->Receptor_Prep Yes LBDD Ligand-Based Methods (Pharmacophore Modeling) decision_node->LBDD No process_node process_node analysis_node analysis_node end_node Validated Binding Hypothesis & Lead Optimization Insights Docking Molecular Docking (Pose Prediction & Scoring) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (3D Conformation, Charges) Ligand_Prep->Docking MD_Sim Molecular Dynamics (MD) (Simulate Dynamic Complex) Docking->MD_Sim Free_Energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) MD_Sim->Free_Energy Validation Model Validation (Simulation Stability, Experimental Correlation) Free_Energy->Validation Validation->end_node LBDD->start_node Refine Target Hypothesis start Best Docking Pose (Protein-Ligand Complex) solvate Solvation (Place in water box) start->solvate ions Ionization (Add ions to neutralize) solvate->ions minimize Energy Minimization (Relax the system) ions->minimize nvt NVT Equilibration (Heat to target temp) minimize->nvt npt NPT Equilibration (Adjust pressure/density) nvt->npt production Production MD (Generate trajectory for analysis) npt->production

Caption: Workflow for setting up a Molecular Dynamics simulation.

Methodology:

  • System Setup (using GROMACS, AMBER, or NAMD):

    • Step 1: Take the best-ranked protein-ligand complex from docking.

    • Step 2: Select an appropriate force field (e.g., CHARMM36m for protein, CGenFF or GAFF for the ligand).

    • Step 3: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P).

    • Step 4: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's total charge. [15]2. Simulation Protocol:

    • Step 5: Perform a robust energy minimization to remove any steric clashes.

    • Step 6 (Causality): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained (NVT ensemble). This allows the water to equilibrate around the complex without distorting it.

    • Step 7: Equilibrate the system's pressure and density (NPT ensemble), gradually releasing the restraints. This ensures the simulation is performed under conditions that mimic a real biological environment.

    • Step 8: Run the production MD simulation for a sufficient duration (e.g., 100-200 nanoseconds) to allow for adequate sampling of the conformational space. [14]

Post-MD Analysis: Calculation of Binding Free Energy

The trajectory from the MD simulation is a rich source of information. By analyzing it, we can calculate a more accurate estimate of the binding free energy, which is a better predictor of a ligand's potency than a simple docking score. [16][17] Objective: To quantify the stability of the complex and calculate the binding free energy.

Methodology:

  • Trajectory Analysis:

    • Step 1: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates the system has reached equilibrium.

    • Step 2: Calculate the Root Mean Square Fluctuation (RMSF) for each protein residue to identify flexible regions.

  • Binding Free Energy Calculation:

    • Step 3 (Causality): Use end-point methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These methods calculate the free energy by combining molecular mechanics energy terms with continuum solvation models. [18]While computationally less expensive than rigorous methods like Free Energy Perturbation (FEP), they provide a good balance of speed and accuracy for ranking compounds. [19][20]

Data Presentation: Hypothetical MD & MM/GBSA Results
ParameterValueInterpretation
Simulation Length100 nsSufficient time for system equilibration.
Average Protein RMSD1.8 ± 0.3 ÅThe protein structure is stable throughout the simulation.
Average Ligand RMSD1.1 ± 0.2 ÅThe ligand remains stably bound in the predicted pose.
Binding Free Energy (ΔG bind) -35.5 ± 4.1 kcal/mol A strong predicted binding affinity.
- van der Waals Energy-45.2 kcal/molFavorable hydrophobic and packing interactions.
- Electrostatic Energy-20.8 kcal/molFavorable electrostatic and H-bond interactions.
- Solvation Energy+30.5 kcal/molEnergy penalty for desolvating the ligand and pocket.

Section 4: The Trustworthiness Pillar - Model Validation

A computational model is only as good as its validation. [21]Every protocol must include steps to ensure the results are not artifacts of the chosen parameters or methods.

  • Docking Validation: A crucial control experiment is to remove the native ligand from a known crystal structure, and then use the docking protocol to place it back ("re-docking"). The protocol is considered valid if it can reproduce the experimental binding pose with a low RMSD (< 2.0 Å).

  • MD Simulation Validation: The primary validation is the stability of the simulation itself, as monitored by RMSD, temperature, and pressure plots. If the ligand diffuses away from the binding site or the protein unfolds, the initial pose was likely incorrect or unstable.

  • Prospective Validation: The ultimate validation is experimental. The in silico predictions (e.g., key binding residues, predicted affinity) should be used to design site-directed mutagenesis experiments or to guide the synthesis of analogs. A strong correlation between predicted and experimental results provides the highest level of confidence in the model. [22]

Conclusion

This guide has outlined a comprehensive, multi-stage workflow for modeling the receptor binding of 4-(pyridin-2-yl)piperidin-4-ol. By integrating ligand- and structure-based techniques, moving from low-cost docking to more rigorous molecular dynamics simulations, and embedding validation at each stage, researchers can build a robust and predictive model of molecular recognition. This in silico-driven approach does not replace experimental work but rather enhances it, enabling a more rational, efficient, and cost-effective path in the complex landscape of drug discovery.

References
  • Bajad, S., Shrivastava, A., & Shrivastava, S. (2023). A review on computer-aided drug design.
  • Pharmacophore modeling in drug design. (2025). PubMed.
  • Structure-Based Drug Design Workflow. (n.d.). Macquarie University.
  • The workflow of structure-based drug design (SBDD) and ligand-based... (n.d.).
  • Muhammed, M., & Akı-Yalçın, E. (2021).
  • What is pharmacophore modeling and its applications? (2025).
  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press.
  • Pharmacophore Modeling. (n.d.).
  • Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. (n.d.). [Source not available].
  • Free Energy Calculations for Protein–Ligand Binding Prediction. (n.d.). [Source not available].
  • Free Energy Calculations for Protein-Ligand Binding Prediction. (n.d.). PubMed.
  • Calculation of absolute protein–ligand binding free energy from computer simul
  • Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023). YouTube.
  • MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. (n.d.). PMC - NIH.
  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi.
  • Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). [Source not available].
  • Structure-Based Drug Design: Methods and Case Studies. (2025). Dr.
  • The power of structure-based drug design. (n.d.). Drug Discovery News.
  • Calculation of protein–ligand binding free energy by using a polarizable potential. (n.d.). PNAS.
  • A Structure-Based Drug Discovery Paradigm. (2019). PMC - PubMed Central.
  • Molecular Simulation of Protein-Ligand Complexes. (n.d.). Nottingham ePrints.
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. (n.d.). SciSpace.
  • Leveraging structure-based and ligand-based techniques in drug discovery. (n.d.). Optibrium.
  • Ligand-based Drug Design. (n.d.). Charnwood Discovery.
  • Ligand-based Drug Discovery. (n.d.). Jubilant Biosys.
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. (n.d.). PubMed.
  • In Silico Modeling of Himbadine Receptor Binding: A Technical Guide. (n.d.). Benchchem.
  • Ligand-based drug design. (n.d.). Fiveable.
  • G-Protein Coupled Receptor (GPCR) Model Building, Refinement, and Ligand Docking. (n.d.). [Source not available].
  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. (n.d.). PMC - NIH.
  • Ligand Docking Methods to Recognize Allosteric Inhibitors for G-Protein-Coupled Receptors. (n.d.). [Source not available].
  • In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Treatment of Cancer. (2023). [Source not available].
  • In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. (n.d.). PMC - NIH.
  • pyGOMoDo: GPCRs modeling and docking with python. (2023). PMC - NIH.
  • in silico assays & screening for drug binding. (2023). YouTube.
  • (PDF) Network-based approach to prediction and population-based validation of in silico drug repurposing. (n.d.).
  • Blocking ASIP to Protect MC1R Signaling and Mitigate Melanoma Risk: An In Silico Study. (n.d.). [Source not available].
  • Tutorial: Prepping Molecules. (2025). UCSF DOCK.
  • Molecular Docking Tutorial. (n.d.). [Source not available].
  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (n.d.). PMC - PubMed Central.
  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)
  • Piperidin-4-one: the potential pharmacophore. (n.d.). PubMed.
  • 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors: part 2. Pyridazine-based analogs. (n.d.). PubMed.
  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. (n.d.). [Source not available].
  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)

Sources

Methodological & Application

Synthesis of 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Protocol for the Synthesis of 4-(Pyridin-2-yl)piperidin-4-ol Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry. The synthetic strategy is centered around a Grignard reaction between 2-bromopyridine and N-Boc-4-piperidone, followed by an acidic deprotection and salt formation. This guide is designed for chemical researchers, offering in-depth explanations for critical process parameters, troubleshooting advice, and safety guidelines to ensure a reliable and reproducible outcome.

Introduction: Rationale and Synthetic Strategy

4-(Pyridin-2-yl)piperidin-4-ol is a valuable scaffold in the development of novel therapeutics, notably as a precursor to various biologically active molecules. Its structure, featuring a tertiary alcohol flanked by a piperidine and a pyridine ring, presents a unique three-dimensional architecture for molecular recognition.

The synthetic approach detailed herein is a robust three-step process:

  • N-Protection: The piperidine nitrogen of the starting 4-piperidone is protected with a tert-butoxycarbonyl (Boc) group. This is a critical step as the acidic N-H proton would otherwise quench the highly basic Grignard reagent. The Boc group provides stability under the basic conditions of the Grignard reaction and is readily cleaved under acidic conditions.[1]

  • Grignard Reaction: The core carbon-carbon bond is formed via the nucleophilic addition of a pyridyl Grignard reagent to the ketone of N-Boc-4-piperidone.[2] This classic organometallic reaction is highly effective for creating tertiary alcohols. Precise control of temperature and anhydrous conditions are paramount for success.

  • Deprotection and Salt Formation: The final step involves the simultaneous removal of the Boc protecting group and the formation of the dihydrochloride salt using an excess of hydrochloric acid. The salt form enhances the compound's stability and aqueous solubility.[3][4]

Overall Synthetic Scheme

Caption: A three-step synthesis of the target compound.

Materials and Equipment

Reagents & Chemicals
ReagentFormulaMW ( g/mol )Molarity/PuritySupplierNotes
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.25>98%Sigma-AldrichStore in a cool, dry place.
2-BromopyridineC₅H₄BrN157.99>99%Acros OrganicsCorrosive, handle with care.
Magnesium TurningsMg24.31>99.5%Fisher ScientificFor Grignard reagent formation.
IodineI₂253.81ACS GradeJ.T. BakerUsed to activate Mg turnings.
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, >99.9%Sigma-AldrichUse freshly distilled or from a solvent purification system.
Hydrochloric AcidHCl36.464.0 M in 1,4-DioxaneSigma-AldrichCorrosive. Handle in a fume hood.
Saturated NH₄Cl (aq)NH₄Cl53.49Saturated Solution-For quenching the reaction.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher ScientificFor extraction.
Anhydrous Na₂SO₄Na₂SO₄142.04GranularVWRFor drying organic layers.
Equipment
  • Three-neck round-bottom flasks (flame-dried)

  • Magnetic stirrer and stir bars

  • Reflux condenser and nitrogen/argon inlet adapter

  • Dropping funnel

  • Dry ice/acetone bath (-78 °C) and ice/water bath (0 °C)

  • Cannula for liquid transfer

  • Rotary evaporator

  • Standard glassware for workup and purification

  • NMR spectrometer and Mass Spectrometer for characterization

Detailed Experimental Protocol

Workflow Visualization

G cluster_setup Preparation cluster_grignard Step 1: Grignard Reagent Synthesis cluster_addition Step 2: Nucleophilic Addition cluster_deprotection Step 3: Deprotection & Isolation setup Flame-dry all glassware under vacuum. Assemble under inert atmosphere (N₂ or Ar). mg_activation Activate Mg turnings with an iodine crystal in anhydrous THF. bromo_add Slowly add 2-bromopyridine in THF. Reflux to initiate and complete formation. mg_activation->bromo_add Observe color change piperidone_prep Dissolve N-Boc-4-piperidone in anhydrous THF. Cool to -78°C. grignard_add Add Grignard reagent dropwise via cannula. Maintain temperature at -78°C. piperidone_prep->grignard_add warm_stir Slowly warm to room temperature. Stir overnight. grignard_add->warm_stir quench Quench reaction at 0°C with sat. aq. NH₄Cl. warm_stir->quench workup Extract with Ethyl Acetate. Dry organic layer (Na₂SO₄) and concentrate. quench->workup deprotect Dissolve crude intermediate in minimal solvent. Add excess 4M HCl in Dioxane. workup->deprotect precipitate Stir to allow precipitation of the dihydrochloride salt. deprotect->precipitate isolate Filter the solid product. Wash with cold ether and dry under vacuum. precipitate->isolate

Caption: Detailed workflow for the synthesis protocol.

Step 1: Preparation of 2-Pyridylmagnesium Bromide
  • Rationale: This step generates the key nucleophile. The use of anhydrous THF is non-negotiable, as Grignard reagents are strong bases that react violently with protic solvents like water.[2] Activating the magnesium surface with iodine is crucial to remove the passivating oxide layer and initiate the reaction.

  • Place magnesium turnings (1.2 eq.) into a flame-dried three-neck flask equipped with a stir bar, reflux condenser, and nitrogen inlet.

  • Add a single crystal of iodine. The flask should be gently warmed under the inert atmosphere until purple iodine vapor is observed.

  • Add a small portion (~5-10%) of a solution of 2-bromopyridine (1.0 eq.) in anhydrous THF via a syringe.

  • Stir the mixture. Initiation is marked by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.

  • Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate sufficient to maintain a steady reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a dark brown/gray suspension.

Step 2: Synthesis of tert-Butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate
  • Rationale: The nucleophilic attack of the Grignard reagent on the piperidone's carbonyl carbon forms the C-C bond and the tertiary alcohol. The reaction is conducted at -78 °C to minimize side reactions, such as enolization of the piperidone by the basic Grignard reagent, which would lead to recovery of starting material.[2]

  • In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly transfer the freshly prepared 2-pyridylmagnesium bromide solution (from Step 1) to the cooled piperidone solution via a cannula over 30-45 minutes.

  • Maintain the reaction mixture at -78 °C and stir for 2 hours.

  • Remove the cooling bath and allow the reaction to warm slowly to room temperature. Continue stirring overnight (approx. 16 hours).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until no further effervescence is observed.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate as a viscous oil or solid. This intermediate can be used in the next step without further purification.

Step 3: Synthesis of this compound
  • Rationale: The Boc group is an acid-labile protecting group.[5] A strong acid like HCl in dioxane efficiently cleaves the tert-butyl carbamate. An excess of HCl is used to ensure the protonation of both the piperidine and pyridine nitrogens, leading to the precipitation of the desired dihydrochloride salt.

  • Dissolve the crude intermediate from Step 2 in a minimal amount of a suitable solvent (e.g., methanol or isopropanol).

  • To this solution, add a 4.0 M solution of HCl in 1,4-dioxane (3.0-4.0 eq.) dropwise while stirring.

  • A precipitate should form almost immediately. Continue stirring the resulting slurry at room temperature for 2-4 hours to ensure complete deprotection and salt formation.

  • Filter the solid precipitate using a Büchner funnel.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Dry the resulting white to off-white solid under vacuum to obtain the final product, this compound.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Final Product 1. Incomplete Grignard reagent formation. 2. Wet solvent or glassware. 3. Side reactions (enolization/reduction) during addition.1. Ensure Mg is fully activated; consider titrating the Grignard reagent before use. 2. Use freshly distilled anhydrous solvents and flame-dried glassware. 3. Maintain the addition temperature at -78 °C and add the Grignard reagent slowly.[2]
Product is an Oily Residue, not a Solid 1. Incomplete deprotection. 2. Insufficient HCl added. 3. Presence of impurities preventing crystallization.1. Extend the stirring time with HCl/dioxane or add slightly more reagent. 2. Ensure at least 2.5-3.0 equivalents of HCl are used. 3. Attempt to triturate the oil with diethyl ether or recrystallize from an appropriate solvent system (e.g., methanol/ether).
Grignard Reaction Fails to Initiate 1. Magnesium oxide layer is not removed. 2. System is not completely anhydrous.1. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg. 2. Re-check the entire setup for potential leaks and ensure all reagents and solvents are scrupulously dry.

Safety and Handling

  • Grignard Reagents: Highly reactive and can be pyrophoric. All operations must be conducted under an inert atmosphere (Nitrogen or Argon). Avoid any contact with water or protic solvents.

  • Anhydrous Solvents: THF can form explosive peroxides. Use freshly opened bottles or distilled solvent.

  • 2-Bromopyridine: Corrosive and toxic. Handle in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • HCl in Dioxane: Highly corrosive and toxic. Work exclusively in a fume hood.

References

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC. (n.d.). PubMed Central.
  • Piperidine Synthesis. - DTIC. (n.d.).
  • 4-Hydroxypiperidine hydrochloride synthesis - ChemicalBook. (n.d.).
  • Synthesis of N-Boc 4-piperidone - ChemicalBook. (2022, May 17).
  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction - Benchchem. (n.d.).
  • Deprotection of different N-Boc-compounds | Download Table - ResearchGate. (n.d.).
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (n.d.).
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27).

Sources

Application Notes & Protocols for 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Forward-Looking Statement

The following application notes detail the hypothesized utility and investigational protocols for 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride in the context of Alzheimer's disease (AD) research. It is critical to note that as of the date of this publication, direct studies linking this specific molecule to AD are not present in the public domain. The proposed mechanisms and protocols are therefore extrapolated from extensive structure-activity relationship (SAR) data on compounds bearing similar structural motifs, namely the piperidine and pyridine scaffolds, which are prevalent in established and experimental AD therapeutics.[1][2][3] These notes are intended to serve as a strategic guide for researchers initiating novel investigations into this compound's potential.

Introduction to this compound

This compound is a heterocyclic compound featuring a central piperidine ring substituted with a hydroxyl group and a pyridine ring. The piperidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous centrally active agents due to its favorable pharmacokinetic properties and its ability to present substituents in a defined three-dimensional orientation.[1][3] Notably, the blockbuster AD drug, Donepezil, is a piperidine derivative, highlighting the scaffold's therapeutic relevance.[3][4][5]

The presence of the pyridin-2-yl moiety introduces key electronic and hydrogen-bonding features, while the tertiary alcohol on the piperidine ring may influence solubility and metabolic stability, as well as provide an additional point for hydrogen bonding interactions with biological targets.

Physicochemical Properties (Predicted)
PropertyValueSource/Rationale
Molecular FormulaC₁₀H₁₆Cl₂N₂OInferred from structure
Molecular Weight267.16 g/mol Inferred from structure
AppearanceWhite to off-white solidTypical for hydrochloride salts of similar compounds
SolubilityPredicted to be soluble in water and polar organic solvents like DMSO and ethanol.Based on the dihydrochloride salt form and polar functional groups.
StorageStore in a cool, dry, well-ventilated place, protected from light.Standard for heterocyclic compounds.

Hypothesized Mechanisms of Action in Alzheimer's Disease

Based on the known pharmacology of related compounds, this compound is hypothesized to act as a multi-target-directed ligand (MTDL) in the context of Alzheimer's disease, potentially engaging with two of the primary pathological hallmarks of the disease.

Cholinesterase Inhibition

The "cholinergic hypothesis" of AD posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[4] Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for ACh degradation, is a clinically validated therapeutic strategy.[4][6][7] The protonated nitrogen atom within the piperidine ring of 4-(Pyridin-2-yl)piperidin-4-ol can form a crucial ionic interaction with the anionic site of cholinesterases, a key feature of many piperidine-based inhibitors.[8][9][10]

Cholinesterase_Inhibition cluster_Enzyme Cholinesterase Active Site cluster_Ligand 4-(Pyridin-2-yl)piperidin-4-ol PAS Peripheral Anionic Site (PAS) Gorge Catalytic Gorge CAS Catalytic Anionic Site (CAS) Esteratic Esteratic Site (Ser, His, Glu) Piperidine_N Piperidine Nitrogen (Protonated) Piperidine_N->CAS Ionic Interaction Pyridine Pyridine Ring Pyridine->PAS π-π Stacking Hydroxyl Hydroxyl Group Hydroxyl->Esteratic H-Bonding (Potential)

Caption: Hypothesized binding of the compound to the cholinesterase active site.

Inhibition of Amyloid-β (Aβ) Aggregation

The aggregation of the amyloid-beta peptide into soluble oligomers and insoluble fibrils is a central event in AD pathogenesis, leading to synaptic dysfunction and neurotoxicity.[11][12] Small molecules containing piperidine and other heterocyclic scaffolds have been shown to interfere with this process.[11][12][13][14][15] It is hypothesized that 4-(Pyridin-2-yl)piperidin-4-ol could disrupt the non-covalent interactions (e.g., hydrophobic and ionic interactions) that drive Aβ self-assembly, thereby stabilizing the non-toxic monomeric form of the peptide.[11][12]

Abeta_Aggregation_Inhibition Abeta_Monomer Aβ Monomers Oligomers Toxic Oligomers Abeta_Monomer->Oligomers Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils Fibrillization Compound 4-(Pyridin-2-yl)piperidin-4-ol Compound->Abeta_Monomer Binds & Stabilizes Compound->Oligomers Inhibits Elongation

Caption: Proposed role in preventing amyloid-beta plaque formation.

Experimental Protocols: In Vitro Evaluation

The following protocols provide a framework for the initial characterization of this compound's bioactivity.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay quantifies AChE and BuChE activity.

Objective: To determine the IC₅₀ value of the test compound for AChE and BuChE.

Materials:

  • Human recombinant AChE and human serum BuChE

  • Acetylthiocholine (ATCh) iodide and Butyrylthiocholine (BTCh) iodide (substrates)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound

  • Donepezil or Tacrine (positive control)

  • 96-well microplate and plate reader (412 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in DMSO. Serially dilute in phosphate buffer to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM).

  • Assay Mixture: In each well of the 96-well plate, add:

    • 140 µL Phosphate Buffer (pH 8.0)

    • 20 µL Test compound dilution (or buffer for control, or positive control)

    • 20 µL DTNB solution (1.5 mM)

  • Enzyme Addition: Add 10 µL of AChE or BuChE solution (final concentration ~0.02 U/mL).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of substrate solution (ATCh or BTCh, final concentration 0.71 mM) to each well to start the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes at 37°C. The rate of increase in absorbance is proportional to cholinesterase activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Expected Outcome: This assay will quantify the compound's potency as a cholinesterase inhibitor. A low micromolar or nanomolar IC₅₀ value would suggest a promising level of activity.[6][8][10]

Protocol: Thioflavin T (ThT) Amyloid-β Aggregation Assay

This fluorescence-based assay monitors the formation of β-sheet-rich amyloid fibrils.

Objective: To assess the ability of the test compound to inhibit Aβ₁₋₄₂ aggregation.

Materials:

  • Synthetic human Amyloid-β (1-42) peptide

  • Hexafluoroisopropanol (HFIP) for peptide pre-treatment

  • Phosphate buffer (pH 7.4)

  • Thioflavin T (ThT)

  • This compound

  • Known Aβ aggregation inhibitor (e.g., Curcumin or a reference compound) as a positive control

  • Black, clear-bottom 96-well microplate and fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm)

Procedure:

  • Aβ₁₋₄₂ Preparation: Dissolve Aβ₁₋₄₂ peptide in HFIP to ensure it is monomeric and free of pre-formed aggregates. Evaporate the HFIP under a stream of nitrogen and store the resulting peptide film at -20°C. Immediately before use, reconstitute the peptide in phosphate buffer to a final concentration of 10-20 µM.

  • Assay Setup: In each well of the 96-well plate, add:

    • Buffer to make up the final volume (e.g., to 100 µL)

    • Test compound at various concentrations (e.g., molar ratios of 1:0.1, 1:1, 1:10 of Aβ:inhibitor)

    • Aβ₁₋₄₂ solution (final concentration 10 µM)

  • Incubation: Seal the plate and incubate at 37°C with gentle, intermittent shaking for 24-48 hours to allow for fibril formation.

  • ThT Measurement: After incubation, add ThT solution to each well (final concentration ~5 µM).

  • Fluorescence Reading: Measure the fluorescence intensity at Ex/Em of ~440/485 nm.

  • Data Analysis:

    • Subtract the background fluorescence of buffer/ThT/compound wells.

    • Calculate the percentage of inhibition: % Inhibition = [(Fluo_control - Fluo_inhibitor) / Fluo_control] * 100.

    • Plot % Inhibition against inhibitor concentration.

Expected Outcome: A dose-dependent reduction in ThT fluorescence in the presence of the compound would indicate its ability to inhibit the formation of Aβ fibrils.[11][13]

In Vivo Experimental Design Considerations

Should in vitro results prove promising, subsequent in vivo studies in transgenic AD mouse models (e.g., 5XFAD, APP/PS1) would be the next logical step.

InVivo_Workflow cluster_Preclinical Preclinical Evaluation cluster_Endpoints Outcome Measures PK_Tox Pharmacokinetics & Toxicology (Dosing, BBB Penetration, Safety) Model Transgenic AD Mouse Model Selection (e.g., 5XFAD) PK_Tox->Model Treatment Chronic Dosing Regimen (Vehicle vs. Compound) Model->Treatment Behavior Behavioral Testing (Morris Water Maze, Y-Maze) Treatment->Behavior Evaluate Effects Biochem Biochemical Analysis (Aβ plaques, p-Tau, Cholinesterase Activity) Treatment->Biochem Evaluate Effects Histo Histopathology (Neuronal Loss, Gliosis) Treatment->Histo Evaluate Effects

Caption: A generalized workflow for in vivo testing of the compound.

Key considerations for in vivo studies include:

  • Pharmacokinetics: Determining the compound's ability to cross the blood-brain barrier is paramount.

  • Dosing and Formulation: Establishing a safe and effective dosing regimen.

  • Behavioral Endpoints: Assessing cognitive improvements using tests like the Morris water maze or Y-maze.

  • Biochemical and Histological Analysis: Post-mortem brain tissue analysis to quantify changes in Aβ plaques, neurofibrillary tangles, synaptic markers, and neuroinflammation.

Safety and Handling

As with any novel chemical entity, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Handling: Handle the compound in a well-ventilated area or under a chemical fume hood. Avoid generating dust.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Pellegrino, S., et al. (2017). β-Hairpin mimics containing a piperidine–pyrrolidine scaffold modulate the β-amyloid aggregation process preserving the monomer species. Chemical Science, 8(2). Available at: [Link]

  • Parlar, S. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. ACG Publications. Available at: [Link]

  • Parlar, S. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. ResearchGate. Available at: [Link]

  • Pellegrino, S., et al. (2016). β-Hairpin mimics containing a piperidine-pyrrolidine scaffold modulate the β-amyloid aggregation process preserving the monomer species. ResearchGate. Available at: [Link]

  • Kira, M., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

  • Yıldırım, I., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. Available at: [Link]

  • Yamanashi, Y., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]

  • Lin, Y. T., et al. (2020). Pyridine alkaloids with activity in the central nervous system. PubMed Central. Available at: [Link]

  • de Paula, M. S., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. Available at: [Link]

  • Sharma, A., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis, biological evaluation and molecular modeling of benzofuran piperidine derivatives as Aβ antiaggregant. PubMed. Available at: [Link]

  • Armstrong, C., et al. (2021). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed Central. Available at: [Link]

  • Dhunmati, K., et al. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology. Available at: [Link]

  • Pellegrino, S., et al. (2017). β-Hairpin mimics containing a piperidine-pyrrolidine scaffold modulate the β-amyloid aggregation process preserving the monomer species. PubMed. Available at: [Link]

  • Li, Y., et al. (2023). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry. Available at: [Link]

  • Wang, S., et al. (2023). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Taylor & Francis Online. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine derivatives as potential drugs for Alzheimer disease therapy. ResearchGate. Available at: [Link]

  • Gunawardana, C. (2023). Piperine Derivatives as Modulators of Amyloid-Beta (Aβ) Aggregation. UWSpace. Available at: [Link]

  • Aggregation inhibitors of tau protein with anti-inflammatory potential against neurodegeneration. (2024). PubMed. Available at: [Link]

  • Larbig, G., et al. (2007). Screening for Inhibitors of Tau Protein Aggregation Into Alzheimer Paired Helical Filaments: A Ligand Based Approach Results in Successful Scaffold Hopping. PubMed. Available at: [Link]

  • Li, J. Y., et al. (2023). Synthesis of compounds. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2023). Research progress on piperidine-containing compounds as agrochemicals. ResearchGate. Available at: [Link]

  • Sloan, J. W., et al. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. PubMed. Available at: [Link]

  • Geng, X., et al. (2020). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. Available at: [Link]

  • Kumar, P., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • Larbig, G., et al. (2025). Screening for Inhibitors of Tau Protein Aggregation into Alzheimer Paired Helical Filaments: A Ligand Based Approach Results in Successful Scaffold Hopping. ResearchGate. Available at: [Link]

  • Pyridine alkaloids with activity in the central nervous system. (n.d.). ResearchGate. Available at: [Link]

  • Naushad, E., & Thangaraj, S. (2022). Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. ResearchGate. Available at: [Link]

  • Development of Tau Aggregation Inhibitors for Alzheimer's Disease. (2025). ResearchGate. Available at: [Link]

  • Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives. (2025). ResearchGate. Available at: [Link]

  • Piperidines and piperazines which show effects on the central nervous system. (1994). Google Patents.
  • Lorthiois, E., et al. (2018). N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. PubMed. Available at: [Link]

Sources

Application Note & Protocols: A Framework for Investigating the Therapeutic Potential of 4-(pyridin-2-yl)piperidin-4-ol dihydrochloride in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta and the accumulation of aggregated α-synuclein in Lewy bodies.[1][2] Current therapies primarily manage motor symptoms, creating an urgent need for novel neuroprotective agents that can slow or halt disease progression. This document outlines a comprehensive framework for the preclinical evaluation of 4-(pyridin-2-yl)piperidin-4-ol dihydrochloride, a novel piperidine derivative, as a potential therapeutic candidate for Parkinson's disease. We provide a scientifically-grounded rationale for its investigation, alongside detailed, field-proven protocols for its assessment in established in vitro and in vivo models of PD. The proposed workflow is designed to rigorously evaluate the compound's potential neuroprotective, anti-inflammatory, and anti-aggregation properties, guiding researchers from initial cellular assays to robust animal model validation.

Introduction and Rationale for Investigation

The core pathology of Parkinson's disease involves a cascade of cellular insults, including mitochondrial dysfunction, oxidative stress, neuroinflammation, and protein misfolding, which collectively lead to the demise of dopaminergic neurons.[3][4] The development of effective neuroprotective therapies hinges on identifying compounds that can interrupt these pathological processes.

The chemical structure of this compound, featuring both a piperidine and a pyridine ring, suggests several plausible mechanisms of action relevant to PD pathology. Piperidine moieties are present in various centrally active compounds, including dopamine receptor agonists like piribedil, which is used in PD treatment.[5][6] Furthermore, structures containing nitrogen heterocycles have been explored for their iron-chelating and antioxidant properties, which are highly relevant as iron accumulation and oxidative stress are implicated in PD pathogenesis.[7]

This guide, therefore, proposes a systematic evaluation of this compound based on the following hypothetical therapeutic actions:

  • Direct Neuroprotection: Shielding dopaminergic neurons from toxin-induced cell death.

  • Inhibition of α-Synuclein Aggregation: Preventing or slowing the formation of toxic protein aggregates.[2][8]

  • Anti-inflammatory Effects: Modulating microglial activation to reduce chronic neuroinflammation.

The following protocols provide a tiered approach to testing these hypotheses, beginning with high-throughput cellular models and progressing to more complex, translationally relevant animal models.

G a Neuroprotection Assays (SH-SY5Y Cells + Neurotoxin) b α-Synuclein Aggregation (Cell-Free ThT Assay) a->b Assess direct cellular effects c Anti-inflammatory Assays (Microglia + LPS) b->c Characterize multiple mechanisms d MPTP Mouse Model (Systemic Neurotoxicity) c->d Transition to in vivo if in vitro is promising e 6-OHDA Rat Model (Focal Neurotoxicity) d->e f Behavioral Testing (Motor & Cognitive Function) e->f Evaluate functional and pathological outcomes g Post-mortem Histology (TH+ Neuron Count) h Biochemical Analysis (Dopamine Levels, Protein Aggregates)

Figure 1: Proposed experimental workflow for evaluating this compound.

In Vitro Evaluation Protocols

Protocol: Neuroprotective Effects in an SH-SY5Y Cellular Model

Scientific Rationale: The human neuroblastoma SH-SY5Y cell line is a widely used model for studying PD because these cells can be differentiated into a dopaminergic-like phenotype and are susceptible to neurotoxins like MPP+ (the active metabolite of MPTP) and 6-OHDA, which selectively kill dopaminergic neurons.[9][10] This assay serves as a primary screen to determine if the test compound can protect these cells from toxin-induced death.

Materials:

  • SH-SY5Y cells (ATCC)

  • DMEM/F12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Retinoic Acid (RA) for differentiation

  • This compound (Test Compound)

  • MPP+ Iodide or 6-Hydroxydopamine (Neurotoxin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

  • DMSO (vehicle control)

Step-by-Step Methodology:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Pen-Strep.

    • Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well.[9]

    • To induce a dopaminergic phenotype, differentiate cells by treating with 10 µM Retinoic Acid in low-serum (1% FBS) media for 3-5 days.[11]

  • Compound Pre-treatment:

    • Prepare a stock solution of the test compound in sterile water or DMSO. Prepare serial dilutions to test a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the differentiation medium and replace it with fresh low-serum medium containing the desired concentrations of the test compound. Include a "vehicle only" control group.

    • Incubate for 2 hours.

  • Neurotoxin Challenge:

    • Add the neurotoxin (e.g., MPP+ at a final concentration of 500 µM or 6-OHDA at 100 µM - Note: optimal concentration should be determined via a kill curve) to the wells, except for the "no toxin" control wells.

    • Incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate cell viability as a percentage relative to the "no toxin" control.

  • Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for the neuroprotective effect of the test compound.

Experimental Group Purpose Expected Outcome (if compound is effective)
Untreated ControlBaseline cell viability (100%)High absorbance
Vehicle + ToxinMaximum toxicityLow absorbance
Compound + ToxinTest for neuroprotectionHigher absorbance than "Vehicle + Toxin" group
Compound OnlyTest for intrinsic toxicityAbsorbance similar to Untreated Control
Protocol: Cell-Free α-Synuclein Aggregation Assay

Scientific Rationale: The aggregation of α-synuclein protein is a central pathological event in PD.[2] A cell-free assay using Thioflavin T (ThT), a dye that fluoresces upon binding to amyloid-like β-sheet structures, provides a direct and high-throughput method to assess a compound's ability to inhibit fibril formation.[8][12]

Materials:

  • Recombinant human α-synuclein protein

  • Thioflavin T (ThT)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • This compound (Test Compound)

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence capability (Excitation: ~440 nm, Emission: ~485 nm)

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 100 µM stock solution of α-synuclein in assay buffer.

    • Prepare a 500 µM stock solution of ThT in assay buffer.

    • Prepare serial dilutions of the test compound.

  • Assay Setup:

    • In each well of the 96-well plate, combine:

      • 50 µL of 100 µM α-synuclein

      • 10 µL of test compound at various concentrations (or vehicle)

      • 10 µL of 500 µM ThT

      • Bring the final volume to 100 µL with assay buffer.

    • Include a "no protein" control to measure background fluorescence.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous shaking (e.g., 300 rpm) to promote aggregation.

    • Measure fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 72 hours.

Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Plot ThT fluorescence intensity versus time to generate aggregation curves.

  • Compare the lag time and the maximum fluorescence signal between the vehicle control and compound-treated groups to determine inhibitory activity.

In Vivo Evaluation Protocols

Protocol: The MPTP Mouse Model of Parkinson's Disease

Scientific Rationale: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a cornerstone of PD research.[3][13] MPTP is a neurotoxin that, once it crosses the blood-brain barrier, is metabolized into MPP+, which selectively destroys dopaminergic neurons in the substantia nigra.[4] This model recapitulates key pathological features of PD, including dopamine depletion and motor deficits, making it ideal for testing neuroprotective drug candidates.[3][14]

G cluster_0 MPTP Administration & Metabolism cluster_1 Neuronal Uptake & Toxicity MPTP MPTP (Lipophilic) Crosses Blood-Brain Barrier Astrocyte Astrocyte MPTP->Astrocyte MAOB MAO-B MPTP->MAOB Metabolized by MPDP MPDP+ MAOB->MPDP MPP MPP+ (Toxic Metabolite) MPDP->MPP Spontaneous Oxidation DAT Dopamine Transporter (DAT) MPP->DAT Uptake via MPP->DAT Mito Mitochondria MPP->Mito Inhibits Complex I Neuron Dopaminergic Neuron DAT->Neuron ROS Reactive Oxygen Species (ROS) Mito->ROS ATP Depletion & Generates Death Apoptotic Cell Death ROS->Death

Figure 2: Mechanism of MPTP-induced neurotoxicity in dopaminergic neurons.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • MPTP hydrochloride

  • Sterile saline

  • This compound (Test Compound)

  • Appropriate vehicle for test compound administration (e.g., water, saline)

  • Behavioral testing apparatus (Rotarod, pole test)

Step-by-Step Methodology:

  • Acclimatization and Baseline Testing:

    • Acclimatize mice for one week.

    • Perform baseline behavioral tests (e.g., Rotarod) to ensure no pre-existing motor deficits.

  • Dosing Regimen:

    • Test Compound Administration: Begin daily administration of the test compound (e.g., via oral gavage or intraperitoneal injection) at predetermined doses. Include a vehicle control group. This often starts several days before MPTP administration.

    • MPTP Induction (Sub-acute regimen): Administer MPTP at a dose of 20-30 mg/kg (i.p.) once daily for 4-5 consecutive days.[4][15] The MPTP solution should be freshly prepared in sterile saline.

    • Continue daily administration of the test compound throughout the MPTP injection period and for a set duration afterward (e.g., 7-21 days).

  • Behavioral Assessment:

    • Perform motor coordination tests like the Rotarod test at 7 and 14 days post-final MPTP injection.

    • Rotarod Test: Place mice on a rotating rod with accelerating speed. Record the latency to fall. A longer latency indicates better motor coordination.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 21), euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

    • Harvest brains and process for immunohistochemistry.

    • Tyrosine Hydroxylase (TH) Staining: Perform TH staining on sections of the substantia nigra and striatum. TH is the rate-limiting enzyme in dopamine synthesis, and its presence is a marker for dopaminergic neurons.

    • Stereological Counting: Quantify the number of TH-positive neurons in the substantia nigra to assess the degree of neuronal loss.

Expected Outcomes:

  • MPTP + Vehicle Group: Significant motor deficits (reduced Rotarod latency) and a significant loss of TH-positive neurons compared to saline-only controls.

  • MPTP + Test Compound Group: Attenuation of motor deficits and a sparing of TH-positive neurons if the compound is neuroprotective.

Protocol: The Unilateral 6-OHDA Rat Model of Parkinson's Disease

Scientific Rationale: The 6-hydroxydopamine (6-OHDA) rat model is another gold standard for PD research.[1][16] Unlike MPTP, 6-OHDA does not cross the blood-brain barrier and must be injected directly into the brain.[17] A unilateral injection into the medial forebrain bundle (MFB) or substantia nigra causes a near-complete loss of dopaminergic neurons on one side of the brain.[1][18][19] This asymmetry is exploited for behavioral testing, as dopamine agonists will cause the animal to rotate away from the lesioned side.[7]

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • 6-hydroxydopamine hydrochloride

  • Saline with 0.02% ascorbic acid (to prevent 6-OHDA oxidation)

  • Stereotaxic frame

  • Hamilton syringe

  • Anesthesia (e.g., Isoflurane)

  • Apomorphine (dopamine agonist for behavioral testing)

Step-by-Step Methodology:

  • Pre-treatment:

    • Begin daily administration of the test compound or vehicle several days prior to surgery and continue for the duration of the experiment.

  • Stereotaxic Surgery:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Perform a midline scalp incision to expose the skull. Identify bregma.

    • Drill a small hole at the coordinates for the medial forebrain bundle (e.g., A/P: -2.2 mm, M/L: +1.5 mm from bregma).[18]

    • Slowly lower a Hamilton syringe needle to the target depth (e.g., -8.0 mm from the dura).

    • Infuse 4-5 µL of 6-OHDA solution (e.g., 2-4 mg/mL in ascorbic acid/saline) at a rate of 1 µL/min.[18]

    • Leave the needle in place for 5 minutes post-injection before slowly retracting it.[18]

    • Suture the incision and allow the animal to recover.

  • Behavioral Assessment (Apomorphine-Induced Rotations):

    • Two to three weeks post-surgery, assess the lesion success and therapeutic efficacy.

    • Administer apomorphine (e.g., 0.2-0.5 mg/kg, s.c.).

    • Place the rat in a circular arena and record the number of full contralateral (away from the lesion) rotations over 30-60 minutes. A successful lesion is typically defined as >200 rotations in 30 minutes.

  • Endpoint Analysis:

Data Analysis & Interpretation:

  • Compare the number of apomorphine-induced rotations between the vehicle-treated and compound-treated groups. A significant reduction in rotations in the compound-treated group suggests a functional sparing of the dopaminergic system.

  • Correlate the behavioral data with the number of surviving TH-positive neurons in the substantia nigra.

References

  • Protocol for the MPTP mouse model of Parkinson's disease - PubMed. (n.d.).
  • Modeling Parkinson's Disease in Rats | Thermo Fisher Scientific - US. (n.d.).
  • 6-OHDA Model for Parkinson's Disease Research - JoVE Journal. (2021, October 8).
  • Protocol for the MPTP mouse model of Parkinson's disease - ResearchGate. (2025, August 9).
  • MPTP Mouse Models of Parkinson's Disease: An Update - PMC - PubMed Central. (n.d.).
  • 6-OHDA Parkinson's Model - Charles River Laboratories. (n.d.).
  • Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol - PMC. (2009, January 1).
  • MPTP Mouse Model of Parkinson's Disease - Creative Biolabs. (n.d.).
  • The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed. (2021, October 27).
  • 6-OHDA Lesion Models of Parkinson's Disease in the Rat - Springer Nature Experiments. (n.d.).
  • In vitro aggregation assays for the characterization of α-synuclein prion-like properties. (n.d.).
  • Assays for α-synuclein aggregation - PubMed. (n.d.).
  • α-Synuclein Expression and Aggregation Quantification - Charles River Laboratories. (n.d.).
  • In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PubMed. (n.d.).
  • Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation. (n.d.).
  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates - PubMed Central - NIH. (n.d.).
  • Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells. (n.d.).
  • In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells - PubMed. (n.d.).
  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed. (n.d.).
  • Treatment of Parkinson's disease with piribedil: Suggestions for clinical practices. (n.d.).
  • Kisspeptin-10 Rescues Cholinergic Differentiated SHSY-5Y Cells from α-Synuclein-Induced Toxicity In Vitro - MDPI. (n.d.).
  • From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, piribedil, in the treatment of Parkinson's disease - PubMed. (n.d.).

Sources

Application Notes & Protocols: Radiolabeling of 4-(pyridin-2-yl)piperidin-4-ol for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This comprehensive guide details the rationale, methodology, and application of radiolabeling 4-(pyridin-2-yl)piperidin-4-ol, a promising scaffold for developing novel Positron Emission Tomography (PET) radiotracers. The unique structural characteristics of this molecule, featuring both a piperidine and a pyridine ring, make it a versatile platform for targeting a range of biological entities, including receptors and enzymes in the central nervous system. This document provides in-depth protocols for both Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]) labeling strategies, emphasizing the underlying chemical principles, precursor synthesis, automated radiosynthesis, and rigorous quality control measures essential for preclinical and clinical applications.

Introduction: The Significance of 4-(pyridin-2-yl)piperidin-4-ol in PET Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biological processes in vivo.[1][2][3] The development of novel PET radiotracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. The 4-(pyridin-2-yl)piperidin-4-ol core structure is of significant interest due to its presence in numerous biologically active compounds. Its ability to be readily modified allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive candidate for targeted PET imaging.

The choice between ¹⁸F and ¹¹C as the radiolabel depends on the specific biological question being addressed. Fluorine-18, with its longer half-life of approximately 110 minutes, is ideal for studying slower biological processes and allows for transportation from a central radiopharmacy to satellite imaging centers.[1][4][5] In contrast, Carbon-11, with a shorter half-life of about 20 minutes, is advantageous for studies requiring multiple scans in the same subject on the same day and for labeling molecules where the introduction of a fluorine atom might alter the biological activity.[2][3]

Radiolabeling Strategies: [¹⁸F] and [¹¹C] Approaches

The successful radiolabeling of 4-(pyridin-2-yl)piperidin-4-ol hinges on the strategic selection of the labeling position and the appropriate precursor. Here, we outline two robust methodologies for introducing ¹⁸F and ¹¹C into this scaffold.

Fluorine-18 Labeling via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA r) is a widely employed and efficient method for introducing no-carrier-added [¹⁸F]fluoride into electron-deficient aromatic rings, such as pyridine.[1][5] This approach offers high specific activity, which is critical for receptor imaging studies.

Principle: The radiosynthesis of an [¹⁸F]-labeled 4-(pyridin-2-yl)piperidin-4-ol derivative typically involves the reaction of a suitable precursor, such as a nitro- or a leaving group-substituted pyridine, with [¹⁸F]fluoride activated by a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a base (e.g., K₂CO₃ or Cs₂CO₃).

Precursor Synthesis: The synthesis of a suitable precursor is a critical first step. For instance, a common strategy involves the preparation of a 2-chloro- or 2-nitro-pyridine derivative which is then coupled with a protected piperidin-4-one. Subsequent reduction of the ketone and deprotection yields the precursor for radiolabeling.

Workflow Diagram:

Caption: Automated [¹⁸F]Radiolabeling Workflow.

Carbon-11 Labeling via Methylation

Carbon-11 is typically introduced into molecules via methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[2][6] For the 4-(pyridin-2-yl)piperidin-4-ol scaffold, the piperidine nitrogen is a suitable position for methylation.

Principle: The radiosynthesis involves the reaction of a desmethyl precursor with a [¹¹C]methylating agent. The reaction is typically rapid, which is essential given the short half-life of ¹¹C.

Precursor Synthesis: The desmethyl precursor, 4-(pyridin-2-yl)piperidin-4-ol, can be synthesized through various established routes. It is crucial to ensure the precursor is free of any residual non-radiolabeled methyl-containing compounds to achieve high specific activity.

Workflow Diagram:

C11_Radiosynthesis_Workflow cluster_2 Purification & Formulation cluster_3 Quality Control C1 [¹¹C]CO₂ Production (Cyclotron) C2 Conversion to [¹¹C]CH₃I or [¹¹C]CH₃OTf C1->C2 M2 Radiolabeling Reaction (Precursor + [¹¹C]CH₃I/OTf) C2->M2 M1 Desmethyl Precursor M1->M2 P1 Semi-preparative HPLC M2->P1 P2 Formulation P1->P2 P3 Sterile Filtration P2->P3 QC1 Purity Checks (radio-HPLC, radio-TLC) P3->QC1 QC2 Specific Activity P3->QC2 QC3 Identity Confirmation P3->QC3

Caption: Automated [¹¹C]Radiomethylation Workflow.

Detailed Protocols

These protocols are designed for execution within an automated synthesis module to minimize radiation exposure and ensure reproducibility.[7][8][9][10]

Protocol for [¹⁸F]Fluorination

Materials and Equipment:

  • Automated radiosynthesis module (e.g., GE TRACERlab™, Siemens Explora, etc.)

  • Semi-preparative and analytical HPLC systems with radioactivity and UV detectors

  • Gas chromatograph for residual solvent analysis

  • Dose calibrator

  • Sterile filtration units (0.22 µm)

  • Reagents: Precursor (e.g., nitro- or tosyl-derivative), Kryptofix 2.2.2, K₂CO₃, acetonitrile (anhydrous), DMSO (anhydrous), water for injection, ethanol (USP grade).

Step-by-Step Procedure:

  • [¹⁸F]Fluoride Production and Trapping:

    • Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

    • Transfer the aqueous [¹⁸F]fluoride solution to the synthesis module and trap it on a quaternary methylammonium (QMA) anion-exchange cartridge.

  • Elution and Drying:

    • Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using a solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in acetonitrile/water (e.g., 80:20 v/v).

    • Perform azeotropic drying of the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex under a stream of nitrogen or argon at elevated temperature (e.g., 110 °C) to remove water.

  • Radiolabeling Reaction:

    • Dissolve the precursor (2-5 mg) in anhydrous DMSO or another suitable aprotic polar solvent (e.g., DMF).

    • Add the precursor solution to the dried [¹⁸F]fluoride complex in the reaction vessel.

    • Heat the reaction mixture at a specified temperature (typically 120-160 °C) for a defined period (10-20 minutes).[11]

  • Purification:

    • Cool the reaction mixture and dilute with the mobile phase for HPLC.

    • Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18) to isolate the [¹⁸F]-labeled product from unreacted precursor and byproducts.

  • Formulation:

    • Collect the HPLC fraction containing the desired product.

    • Remove the HPLC solvent under reduced pressure or via solid-phase extraction (SPE) using a C18 cartridge.

    • Formulate the final product in a physiologically compatible solution (e.g., sterile saline with a low percentage of ethanol).

  • Sterile Filtration:

    • Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Protocol for [¹¹C]Methylation

Materials and Equipment:

  • Automated radiosynthesis module equipped for [¹¹C]CH₃I or [¹¹C]CH₃OTf synthesis.

  • HPLC system for purification and analysis.

  • Standard quality control equipment as listed for the ¹⁸F protocol.

  • Reagents: Desmethyl precursor, base (e.g., NaOH, TBAOH), reaction solvent (e.g., DMF, acetone).

Step-by-Step Procedure:

  • [¹¹C]Methylating Agent Synthesis:

    • Produce [¹¹C]CO₂ in a cyclotron.

    • Convert [¹¹C]CO₂ to [¹¹C]CH₃I or [¹¹C]CH₃OTf within the automated synthesis module using established methods (e.g., reduction of [¹¹C]CO₂ to [¹¹C]CH₄ followed by iodination, or the "wet" method for [¹¹C]CH₃I).

  • Radiolabeling Reaction:

    • Dissolve the desmethyl precursor (1-2 mg) in a suitable solvent (e.g., DMF).

    • Add a base if necessary to deprotonate the piperidine nitrogen.

    • Bubble the gaseous [¹¹C]CH₃I through the precursor solution or add the [¹¹C]CH₃OTf solution.

    • Heat the reaction mixture for a short period (e.g., 2-5 minutes) at a moderate temperature (e.g., 80-100 °C).

  • Purification and Formulation:

    • Follow the same purification, formulation, and sterile filtration steps as described in the [¹⁸F]fluorination protocol (steps 4-6).

Quality Control

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiotracer for in vivo studies.[12][13][14] The following tests should be performed on the final product.

Parameter Method Acceptance Criteria
Identity of Radionuclide Half-life measurementFor ¹⁸F: 105-115 min; For ¹¹C: 19-22 min
Radiochemical Purity radio-HPLC, radio-TLC≥ 95%
Chemical Purity HPLC-UVPeak corresponding to the non-radiolabeled standard should be the major component.
Specific Activity Calculated from radioactivity and mass> 1 Ci/µmol (> 37 GBq/µmol)
pH pH meter or pH strips4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Within USP/Ph. Eur. limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm)
Sterility Compendial methodsSterile
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (or as per regulatory guidelines)

Troubleshooting Common Issues

Issue Potential Cause(s) Suggested Solution(s)
Low Radiochemical Yield - Incomplete drying of [¹⁸F]fluoride- Precursor degradation- Suboptimal reaction temperature/time- Inefficient trapping of [¹¹C]CH₃I- Optimize azeotropic drying steps.- Check precursor stability under reaction conditions.- Perform optimization studies for reaction parameters.- Ensure efficient gas flow and trapping for [¹¹C]CH₃I.
Low Specific Activity - Contamination with non-radiolabeled carrier- Incomplete separation from precursor- Use high-purity precursors and reagents.- Optimize HPLC purification to ensure baseline separation.
Impurity Peaks in radio-HPLC - Radiolysis- Side reactions- Incomplete reaction- Add radical scavengers (e.g., ascorbic acid) to the formulation.- Re-evaluate reaction conditions to minimize side products.- Optimize reaction time and temperature.

Conclusion

The 4-(pyridin-2-yl)piperidin-4-ol scaffold represents a valuable platform for the development of novel PET radiotracers. The detailed protocols for [¹⁸F]fluorination and [¹¹C]methylation provided in these application notes offer robust and reproducible methods for the synthesis of these promising imaging agents. Adherence to the outlined procedures, particularly the rigorous quality control measures, is paramount for the successful translation of these radiotracers from the bench to preclinical and clinical imaging studies.

References

  • Gao, M., Wang, M., Hutchins, G. D., & Zheng, Q. H. (2010). Synthesis of carbon-11-labeled piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as new selective PET sigma1 receptor probes. Applied Radiation and Isotopes, 68(3), 459–465. [Link]

  • Dolle, F. (2007). [18F]fluoropyridines: From conventional radiotracers to the labeling of macromolecules such as proteins and oligonucleotides. In Fluorine-18 in PET (pp. 57-73). Springer, Berlin, Heidelberg. [Link]

  • Zha, Z., Kim, S., & Conti, P. S. (2012). Towards miniaturized quality control for 18F-labeled PET tracers: Separation of D-FAC alpha and beta anomers via capillary electrophoresis. Journal of Nuclear Medicine, 53(supplement 1), 1435. [Link]

  • Sharma, S. K. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. [Link]

  • Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. [Link]

  • IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]

  • van der Born, D., et al. (2018). Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. Journal of Visualized Experiments, (140), 58389. [Link]

  • Gough, M. (2023). Can automated PET tracer radiosynthesis replace manual methods?. AuntMinnie. [Link]

  • Riondino, M., et al. (2022). Fully Automated Synthesis of Novel TSPO PET Imaging Ligand [¹⁸F]Fluoroethyltemazepam. Molecules, 27(19), 6296. [Link]

  • Samim, M. M., et al. (2023). Development of ¹⁸F/¹¹C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Molecules, 28(13), 5035. [Link]

  • IAEA. (2012). Automated Synthesis Modules for PET Radiochemistry. IAEA. [Link]

  • Al-Qahtani, M. (2021). Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. OMICS Journal of Radiology, 10(5), 1000315. [Link]

  • Anzellotti, A., et al. (2015). Automated production and quality testing of [¹⁸F]labeled radiotracers using the BG75 system. Journal of Radioanalytical and Nuclear Chemistry, 305(2), 387–401. [Link]

  • Brooks, A. F., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(12), 3594–3634. [Link]

  • Kniess, T., et al. (2018). Direct Cu-mediated aromatic ¹⁸F-labeling of highly reactive tetrazines for pretargeted bioorthogonal PET imaging. Bioconjugate Chemistry, 29(7), 2264–2273. [Link]

  • Wenzel, B., et al. (2020). Development of ¹⁸F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules, 25(19), 4443. [Link]

  • Wuest, M., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Advances, 11(38), 23554–23563. [Link]

  • Wuest, M., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Publishing. [Link]

  • Mignion, L., et al. (2015). Synthesis, radiolabeling and preliminary in vivo evaluation of multimodal radiotracers for PET imaging and targeted radionuclide therapy of pigmented melanoma. Bioorganic & Medicinal Chemistry, 23(8), 1737–1747. [Link]

  • Richard, M., et al. (2020). Original synthesis of radiolabelling precursors for the batch and on resin one-step/late stage radiofluorination of peptides. Chemical Communications, 56(76), 11251–11254. [Link]

  • Li, S., et al. (2024). Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7. American Journal of Nuclear Medicine and Molecular Imaging, 14(5), 306–315. [Link]

  • Berroterán-Infante, N., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals, 16(5), 636. [Link]

  • Labas, R., et al. (2011). Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors. European Journal of Medicinal Chemistry, 46(6), 2295–2309. [Link]

  • van der Wildt, B., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 795. [Link]

  • van der Wildt, B., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Preprints.org. [Link]

  • Richard, M., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications. [Link]

  • Richard, M., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late stage radiofluorination of peptides. Request PDF. [Link]

  • Lebedev, A., et al. (2019). Synthesis of radiolabeling precursor. ResearchGate. [Link]

  • Virtanen, H., et al. (2021). Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines. RSC Medicinal Chemistry, 12(10), 1709–1717. [Link]

  • Thotala, D., et al. (2018). Peptide-based PET imaging of the tumor restricted IL13RA2 biomarker. Theranostics, 8(12), 3219–3230. [Link]

  • Ferreira, C. A., et al. (2022). Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. Pharmaceuticals, 15(1), 101. [Link]

  • Cselényi, Z., et al. (2023). Radiolabeling and Preliminary In Vivo Evaluation of the Candidate CCR2 Targeting PET Radioligand [¹¹C]AZD2423. Molecules, 28(14), 5340. [Link]

Sources

Application Notes & Protocols: A Guide to the In Vivo Behavioral Assessment of 4-(pyridin-2-yl)piperidin-4-ol in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to characterize the behavioral pharmacology of the novel compound, 4-(pyridin-2-yl)piperidin-4-ol. The molecular structure, featuring both a piperidine and a pyridine moiety, is common in centrally active agents, suggesting potential interactions with various neurotransmitter systems.[1][2][3] This guide offers a tiered, logical approach to behavioral screening in rodents, from initial locomotor assessments to more complex paradigms evaluating anxiety, depression, psychosis, and cognitive function. Each protocol is presented with detailed, step-by-step instructions, the scientific rationale behind experimental choices, and guidance on data interpretation, ensuring scientific integrity and reproducibility.

PART 1: Introduction and Strategic Overview

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][3] Its derivatives have shown a wide range of pharmacological activities, including analgesic, antipsychotic, and cognitive-enhancing properties.[4][5] The addition of a pyridine ring to this structure introduces further complexity and potential for diverse receptor interactions. Given the novelty of 4-(pyridin-2-yl)piperidin-4-ol, a systematic and multi-faceted behavioral screening approach is essential to elucidate its potential therapeutic applications.

This guide proposes a hierarchical testing strategy, beginning with fundamental behavioral observations and progressing to more specific, validated models of neuropsychiatric and cognitive domains. This approach ensures that data from each stage informs the design and dose-selection of subsequent experiments, maximizing efficiency and yielding a comprehensive pharmacological profile.

Experimental Workflow Overview

The following diagram illustrates the proposed sequential workflow for characterizing 4-(pyridin-2-yl)piperidin-4-ol.

G cluster_prep Phase 1: Preparation & Dose Ranging cluster_tier1 Phase 2: Tier 1 Screening cluster_tier2 Phase 3: Tier 2 Mechanistic Assays cluster_analysis Phase 4: Analysis & Profiling CompoundPrep Compound Formulation & Solubility Testing DoseRange Acute Toxicity & Dose-Range Finding CompoundPrep->DoseRange Locomotor Open Field Test: Locomotor Activity & Anxiety DoseRange->Locomotor EPM Elevated Plus Maze (Anxiety) Locomotor->EPM Informed Dose Selection FST Forced Swim Test (Antidepressant) Locomotor->FST PPI Prepulse Inhibition (Antipsychotic) Locomotor->PPI NOR Novel Object Recognition (Cognition) Locomotor->NOR Data Data Analysis & Statistical Evaluation EPM->Data FST->Data PPI->Data NOR->Data Profile Behavioral Profile Determination Data->Profile

Caption: Sequential workflow for in vivo behavioral assessment.

PART 2: Compound Preparation and Administration

Scientific rigor begins with the consistent and appropriate preparation of the test compound.

Protocol 1: Vehicle Selection and Compound Formulation

  • Solubility Testing: Determine the solubility of 4-(pyridin-2-yl)piperidin-4-ol in standard preclinical vehicles.

    • Begin with sterile water.

    • If insoluble, proceed to 0.9% saline.

    • If still insoluble, test a solution of 5% DMSO in saline.

    • For compounds requiring non-aqueous vehicles, a solution of 10% Tween® 80 in saline can be evaluated. The final selected vehicle must be demonstrated to have no intrinsic behavioral effects in control animals.

  • Preparation for Dosing:

    • On each day of testing, prepare fresh solutions of the compound.

    • Weigh the required amount of 4-(pyridin-2-yl)piperidin-4-ol and dissolve it in the chosen vehicle.

    • Use a vortex mixer and sonication if necessary to ensure complete dissolution.

    • Prepare solutions to deliver the desired dose in a standard volume, typically 5 or 10 mL/kg of body weight for intraperitoneal (i.p.) or oral (p.o.) administration in rodents.

  • Route of Administration:

    • For initial screening, i.p. injection is often preferred for its rapid onset and reliable bioavailability.

    • Oral gavage (p.o.) should be used to determine oral bioavailability and efficacy, which is critical for translatability.[5]

    • The timing of behavioral testing post-dosing should be determined from preliminary pharmacokinetic studies or by conducting a time-course experiment in the open-field test (e.g., testing at 30, 60, and 120 minutes post-dose).

PART 3: Tier 1 Screening - General Activity

The initial step in any behavioral screen is to understand the compound's effect on spontaneous locomotor activity. This provides crucial information on potential sedative or stimulant properties and helps identify dose-dependent anxiogenic or anxiolytic-like effects.[6]

Open Field Test (OFT)

The OFT assesses horizontal and vertical activity, as well as anxiety-like behavior, by measuring the animal's tendency to remain near the walls (thigmotaxis) versus exploring the center of a novel arena.[6]

Protocol 2: Open Field Test

  • Apparatus: A square arena (e.g., 40x40x30 cm for mice) made of a non-reflective material, evenly illuminated. The arena is equipped with automated photobeam tracking or an overhead video camera connected to analysis software.

  • Habituation: Acclimate animals to the testing room for at least 60 minutes prior to the experiment.[7]

  • Procedure:

    • Administer 4-(pyridin-2-yl)piperidin-4-ol or vehicle at the predetermined time before the test.

    • Gently place the mouse into the center of the open field arena.

    • Allow the animal to explore freely for a 10-30 minute session.

    • After each trial, remove the animal and thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.[7]

  • Data Analysis:

    • Locomotor Activity: Total distance traveled, horizontal activity, vertical activity (rearing).

    • Anxiety-Like Behavior: Time spent in the center zone vs. the periphery, latency to enter the center zone.

Table 1: Example Data Layout for Open Field Test

Treatment GroupDose (mg/kg)Total Distance (cm)Rearing FrequencyTime in Center (s)
Vehicle-1500 ± 12045 ± 530 ± 4
Compound X11450 ± 11042 ± 655 ± 7
Compound X31200 ± 10030 ± 4*70 ± 8
Compound X10800 ± 9015 ± 3**40 ± 5

*p < 0.05, **p < 0.01 vs. Vehicle. Data are representative mean ± SEM.

Interpretation: A significant decrease in distance traveled suggests sedative effects, while an increase suggests stimulant properties. An increase in the time spent in the center zone, particularly without a corresponding increase in total locomotion, is indicative of an anxiolytic-like effect.

PART 4: Tier 2 Screening - Specific Behavioral Domains

Based on the results from the OFT, appropriate non-sedative/non-hyperactive doses should be selected for more specific behavioral assays.

Anxiety-Like Behavior: Elevated Plus Maze (EPM)

The EPM is a gold-standard assay for assessing anxiety-like behavior in rodents.[8][9][10] It relies on the conflict between the animal's natural tendency to explore and its innate aversion to open, elevated spaces.[7]

Protocol 3: Elevated Plus Maze

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm for mice), with two open arms and two enclosed arms of equal size.[8][11] Materials should be non-reflective and easy to clean.[7]

  • Habituation: Acclimate animals to the dimly lit testing room for at least 60 minutes before testing.[8]

  • Procedure:

    • Administer the compound or vehicle.

    • Place the mouse on the central platform of the maze, facing an open arm.[8]

    • Allow the animal to explore the maze for a single 5-minute session.[9]

    • Behavior is recorded via an overhead video camera for later analysis.

    • Thoroughly clean the maze with 70% ethanol between subjects.[7][9]

  • Data Analysis:

    • Primary Anxiety Measures: Percentage of time spent in the open arms, percentage of entries into the open arms.

    • Locomotor Activity Control: Total number of arm entries.

Interpretation: Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms, without significantly altering the total number of arm entries.

Antidepressant-Like Activity: Forced Swim Test (FST)

The FST is a widely used screening tool for assessing the potential antidepressant activity of novel compounds.[12][13][14] The test is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which is reduced by antidepressant treatments.[15]

Protocol 4: Forced Swim Test

  • Apparatus: A transparent glass cylinder (e.g., 20 cm diameter, 50 cm height) filled with water (24-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 30 cm for rats).[15][16]

  • Procedure (for Rats):

    • Day 1 (Pre-test): Place each rat in the cylinder for a 15-minute session. This initial exposure accentuates the behavior on the test day.[12][13] Remove, dry thoroughly, and return to the home cage.

    • Day 2 (Test): 24 hours later, administer the compound or vehicle. At the appropriate time post-dosing, place the animal back into the swim cylinder for a 5-minute test session.[12][13] The session is video-recorded.

  • Data Analysis: The duration of immobility (time spent floating with only minor movements to keep the head above water) during the 5-minute test session is scored by a trained observer blinded to the treatment groups or by automated software.[15]

Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.[12] It is crucial to ensure that the compound does not simply increase general locomotor activity, which could lead to a false positive.[13] Data from the OFT can help rule this out.

Antipsychotic-Like Potential: Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli.[17][18] Deficits in PPI are observed in patients with schizophrenia and other psychiatric disorders.[19] The PPI test is therefore valuable for screening compounds with potential antipsychotic activity.[17][20]

Protocol 5: Prepulse Inhibition Test

  • Apparatus: A startle chamber consisting of a sound-attenuating enclosure, a loudspeaker for delivering acoustic stimuli, and a platform connected to a sensor to measure the whole-body startle response.

  • Procedure:

    • Administer the compound or vehicle.

    • Place the animal in the restrainer on the platform inside the chamber and allow a 5-minute acclimation period with background noise (e.g., 65-70 dB).

    • The test session consists of a series of trials presented in a pseudo-random order:

      • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB burst of white noise).

      • Prepulse + Pulse trials: The startling pulse is preceded by a weak, non-startling prepulse (e.g., 75-85 dB).

      • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis: The primary measure is the percent prepulse inhibition (%PPI), calculated as: %PPI = 100 * [(Startle Amplitude on Pulse-alone) - (Startle Amplitude on Prepulse+Pulse)] / (Startle Amplitude on Pulse-alone)

Interpretation: Antipsychotic drugs are known to enhance PPI in strains of mice that naturally exhibit poor PPI, or reverse PPI deficits induced by psychomimetic drugs like ketamine or MK-801.[20][21] An increase in %PPI by 4-(pyridin-2-yl)piperidin-4-ol would suggest potential antipsychotic-like activity.

Cognitive Function: Novel Object Recognition (NOR) Test

The NOR test is used to evaluate learning and memory, particularly recognition memory.[22][23][24] The test leverages the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[25] It is a low-stress test that does not require reinforcement or punishment.[24]

Protocol 6: Novel Object Recognition

  • Apparatus: The same open field arena used for locomotor activity testing. A set of objects that are distinct in shape, color, and texture, but similar in size and lacking natural significance to the animal.

  • Procedure (3-Day Protocol):

    • Day 1 (Habituation): Allow each mouse to freely explore the empty arena for 5-10 minutes to acclimate to the environment.[22]

    • Day 2 (Training/T1): Place two identical objects in opposite quadrants of the arena. Place the mouse in the center and allow it to explore for 10 minutes.[22] The time spent exploring each object is recorded.

    • Day 3 (Testing/T2): After a retention interval (e.g., 60 minutes or 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.[22] Allow 10 minutes of free exploration.

  • Data Analysis: Exploration is defined as the animal's nose being pointed toward the object within a 2 cm distance. The key metric is the Discrimination Index (DI): DI = (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time)

Table 2: Example Data Layout for NOR Test

Treatment GroupDose (mg/kg)Total Exploration (s)Discrimination Index (DI)
Vehicle-45 ± 50.45 ± 0.05
Scopolamine (Amnesic)142 ± 60.05 ± 0.03**
Compound X + Scopolamine344 ± 50.38 ± 0.06*

*p < 0.05 vs. Scopolamine, **p < 0.01 vs. Vehicle. Data are representative mean ± SEM.

Interpretation: A positive DI in the vehicle group indicates intact memory. A DI near zero suggests a memory deficit. A compound that prevents an amnesic agent (like scopolamine) from reducing the DI is considered to have pro-cognitive or memory-enhancing properties.

PART 5: Conclusion and Future Directions

This document outlines a robust, validated, and tiered protocol for the initial in vivo behavioral characterization of 4-(pyridin-2-yl)piperidin-4-ol. By systematically evaluating its effects on locomotion, anxiety, depression-like states, sensorimotor gating, and recognition memory, researchers can build a comprehensive profile of its CNS activity. Positive findings in any of these assays would warrant further investigation, including more complex behavioral models, receptor binding studies, and in vivo microdialysis to understand the underlying neurochemical mechanisms. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data essential for advancing novel compounds through the drug development pipeline.

References

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009–1014. [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), e55718. [Link]

  • InnoSer. (n.d.). Novel Object Recognition - Rodent Behavioral Testing. Retrieved from [Link]

  • Gräff, J., et al. (2021). A Sensitive Homecage-Based Novel Object Recognition Task for Rodents. Frontiers in Behavioral Neuroscience, 15, 684332. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Using the rat forced swim test to assess antidepressant-like activity in rodents. Current Protocols in Pharmacology, Chapter 5, Unit 5.8. [Link]

  • Meltzer, H. Y., Hacisuleyman, E., & Lee, M. A. (2014). The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia. Current Pharmaceutical Design, 20(31), 5104–5114. [Link]

  • Maze Engineers. (n.d.). Novel Object Recognition. Retrieved from [Link]

  • Deacon, R. M. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1193. [Link]

  • Protocols.io. (2023). Elevated plus maze protocol. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Dulawa, S. C., & Geyer, M. A. (1996). Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? Psychopharmacology, 123(4), 338-346. [Link]

  • University of Notre Dame. (n.d.). Forced Swim Test v.3. IACUC Policy. [Link]

  • BehaviorCloud. (n.d.). BehaviorCloud Protocols - Elevated Plus Maze. Retrieved from [Link]

  • Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. [Link]

  • Can, A., et al. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (89), e51157. [Link]

  • Augusta University. (n.d.). Pre-pulse Inhibition. Retrieved from [Link]

  • Powell, S. B., Weber, M., & Geyer, M. A. (2012). Prepulse Inhibition and Genetic Mouse Models of Schizophrenia. Current Topics in Behavioral Neurosciences, 12, 387–426. [Link]

  • S. Barak, & D. Ron. (2017). Laboratory Analysis of Behavioral Effects of Drugs of Abuse in Rodents. Methods in Molecular Biology, 1653, 281-294. [Link]

  • Wahlsten, D. (2014). Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in Behavioral Neuroscience, 8, 26. [Link]

  • Mar, A., & Biedermann, T. (2010). Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats. Journal of Visualized Experiments, (41), 1969. [Link]

  • Kenny, P. J., & Markou, A. (2004). Integrating Behavioral and Molecular Approaches in Mouse Models of Drug Addiction. In Advances in the Neuroscience of Addiction. CRC Press/Taylor & Francis. [Link]

  • Karolina, S., et al. (2022). Psychedelic Drugs Rediscovered—In Silico Study of Potential Fetal Exposure to Analogues of Psychedelic Drugs During Pregnancy. International Journal of Molecular Sciences, 23(15), 8699. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Bioorganic Chemistry, 129, 106173. [Link]

  • Kaur, M., & Singh, M. (2014). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 23(7), 3091-3107. [Link]

  • Papaleo, F., et al. (2018). Assessing Prepulse Inhibition of Startle in Mice. Bio-protocol, 8(7), e2793. [Link]

  • Thangavel, N., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 27(19), 6246. [Link]

  • Ullah, H., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica, 70(6), 1055-1062. [Link]

  • ChemBK. (n.d.). piperidin-4-ol. Retrieved from [Link]

  • Kristensen, J. L., et al. (2010). Novel 4-(piperidin-4-yl)-1-hydroxypyrazoles as gamma-aminobutyric acid(A) receptor ligands: synthesis, pharmacology, and structure-activity relationships. Journal of Medicinal Chemistry, 53(8), 3417-3421. [Link]

  • ResearchGate. (n.d.). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Lazewska, D., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. International Journal of Molecular Sciences, 19(5), 1243. [Link]

  • Balandina, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(11), 3562. [Link]

  • Griggs, S. L., et al. (2020). Behavioral effects of four novel synthetic cathinone analogs in rodents. Psychopharmacology, 237(11), 3459-3470. [Link]

  • Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]

  • Yang, S., et al. (2014). 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors: part 2. Pyridazine-based analogs. Bioorganic & Medicinal Chemistry Letters, 24(4), 1184-1189. [Link]

  • Wang, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • LookChem. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 4-(pyridin-2-yl)piperidin-4-ol using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(pyridin-2-yl)piperidin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs being present in various biologically active molecules. As with any compound intended for pharmaceutical use, unambiguous structural characterization is a critical step in ensuring its identity, purity, and stability. This application note provides a comprehensive guide to the analysis of 4-(pyridin-2-yl)piperidin-4-ol using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for the structural elucidation of small organic molecules.

This document is intended for researchers, scientists, and drug development professionals. It offers not only detailed protocols for sample analysis but also delves into the rationale behind the experimental choices and the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, adhering to the principles of Good Laboratory Practice (GLP) to ensure data integrity and reproducibility.[1][2][3]

Molecular Structure and Predicted Spectroscopic Features

The structure of 4-(pyridin-2-yl)piperidin-4-ol, presented below, contains a pyridine ring and a piperidine ring. The unique electronic environments of the protons and carbons in these rings, and their spatial relationships, give rise to characteristic signals in both NMR and mass spectra.

Caption: Molecular structure of 4-(pyridin-2-yl)piperidin-4-ol.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 4-(pyridin-2-yl)piperidin-4-ol, both ¹H and ¹³C NMR will provide crucial information about the number of unique protons and carbons, their connectivity, and their chemical environment.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts for 4-(pyridin-2-yl)piperidin-4-ol are summarized in the table below. These predictions are based on established chemical shift values for pyridine and piperidine derivatives.[4][5][6][7][8][9][10][11][12][13] The actual experimental values may vary slightly depending on the solvent and concentration used.

Atom(s) Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
Pyridine C3-H~7.2-7.4ddd~122
Pyridine C4-H~7.7-7.9dt~136
Pyridine C5-H~7.3-7.5d~121
Pyridine C6-H~8.5-8.7d~149
Piperidine C2-H, C6-H (axial)~2.8-3.0m~45
Piperidine C2-H, C6-H (equatorial)~3.2-3.4m~45
Piperidine C3-H, C5-H (axial)~1.6-1.8m~35
Piperidine C3-H, C5-H (equatorial)~1.9-2.1m~35
Piperidine N-HVariable (broad)s-
Piperidine C4-OHVariable (broad)s-
Pyridine C2--~160
Piperidine C4--~70

ddd = doublet of doublet of doublets, dt = doublet of triplets, d = doublet, m = multiplet, s = singlet

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following protocol is recommended for the analysis of 4-(pyridin-2-yl)piperidin-4-ol.

Materials:

  • 4-(pyridin-2-yl)piperidin-4-ol (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[14][15]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity[16]

  • High-quality 5 mm NMR tubes[17]

  • Glass Pasteur pipette

  • Small vial for dissolution

Protocol:

  • Sample Weighing: Accurately weigh the required amount of 4-(pyridin-2-yl)piperidin-4-ol into a clean, dry vial. The choice of amount depends on the specific NMR experiments to be performed.[14][15]

  • Solvent Selection and Dissolution: Choose a deuterated solvent in which the compound is fully soluble. Add approximately 0.6-0.7 mL of the chosen solvent to the vial.[18] Gently swirl or vortex the vial to ensure complete dissolution.

  • Sample Transfer: Using a clean Pasteur pipette, transfer the solution to the NMR tube. To remove any particulate matter that could affect the spectral quality, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.[18]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.[14]

  • Instrument Setup and Shimming: Insert the sample into the NMR spectrometer. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp spectral lines.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and carbons that are 2-3 bonds away, respectively.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Shim transfer->insert proton Acquire ¹H Spectrum insert->proton carbon Acquire ¹³C Spectrum proton->carbon two_d Acquire 2D Spectra (COSY, HSQC, HMBC) carbon->two_d process Process Spectra (Fourier Transform, Phasing, Baseline Correction) two_d->process assign Assign Signals process->assign structure Confirm Structure assign->structure

Caption: Experimental workflow for NMR analysis.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule and deduce its structure based on the resulting fragment ions. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing compounds like 4-(pyridin-2-yl)piperidin-4-ol, as it typically produces an abundant protonated molecular ion [M+H]⁺.[19][20][21][22]

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of 4-(pyridin-2-yl)piperidin-4-ol (C₁₀H₁₄N₂O) is 178.23 g/mol . In positive ion ESI-MS, the expected molecular ion will be the protonated species [M+H]⁺ at m/z 179.24.

Upon collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to fragment in a predictable manner. The most likely fragmentation pathways involve the loss of water from the hydroxyl group and cleavage of the piperidine ring.

Predicted m/z Proposed Fragment Neutral Loss
179.24[M+H]⁺-
161.23[M+H - H₂O]⁺H₂O
121.09[C₇H₉N₂]⁺C₃H₅O
94.06[C₅H₆N₂]⁺C₅H₈O
78.05[C₅H₄N]⁺C₅H₁₀NO

digraph "MS_Fragmentation" {
graph [splines=true, nodesep=0.6];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

M [label="[M+H]⁺\nm/z 179.24"]; F1 [label="[M+H - H₂O]⁺\nm/z 161.23"]; F2 [label="[C₇H₉N₂]⁺\nm/z 121.09"]; F3 [label="[C₅H₆N₂]⁺\nm/z 94.06"]; F4 [label="[C₅H₄N]⁺\nm/z 78.05"];

M -> F1 [label="- H₂O"]; M -> F2 [label="- C₃H₅O"]; F1 -> F3 [label="- C₅H₅"]; F2 -> F4 [label="- C₂H₅"]; }

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental Protocol: ESI-MS Sample Preparation and Data Acquisition

This protocol outlines the steps for analyzing 4-(pyridin-2-yl)piperidin-4-ol using ESI-MS. The method is designed for high sensitivity and accuracy.

Materials:

  • 4-(pyridin-2-yl)piperidin-4-ol

  • LC-MS grade solvent (e.g., methanol, acetonitrile, water)

  • Formic acid (for promoting protonation)

  • Autosampler vials with septa

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 4-(pyridin-2-yl)piperidin-4-ol at a concentration of approximately 1 mg/mL in a suitable organic solvent like methanol.[23]

  • Working Solution Preparation: Dilute the stock solution with an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration in the range of 1-10 µg/mL. The optimal concentration may need to be determined empirically.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, for more complex mixtures, through a liquid chromatography (LC) system. LC-MS is preferred as it provides an additional layer of separation and can help to remove any non-volatile salts or impurities.

  • Mass Spectrometer Tuning and Calibration: Tune and calibrate the mass spectrometer according to the manufacturer's recommendations to ensure accurate mass measurement.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion. A typical scan range would be m/z 50-500.

    • MS/MS (Product Ion Scan): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 179.24) as the precursor ion and fragmenting it using collision-induced dissociation (CID). The collision energy should be optimized to obtain a rich fragmentation spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (1-10 µg/mL) stock->working intro Sample Introduction (Direct Infusion or LC-MS) working->intro tune Tune & Calibrate MS intro->tune full_scan Acquire Full Scan MS tune->full_scan ms_ms Acquire MS/MS Spectrum full_scan->ms_ms process Process Spectra ms_ms->process identify Identify [M+H]⁺ and Fragments process->identify confirm Confirm Structure and Fragmentation Pathway identify->confirm

Caption: Experimental workflow for ESI-MS analysis.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural characterization of 4-(pyridin-2-yl)piperidin-4-ol. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of the atoms, while mass spectrometry confirms the molecular weight and provides valuable structural information through fragmentation analysis. The protocols and predicted data presented in this application note serve as a robust guide for researchers in the pharmaceutical and chemical industries, ensuring the reliable and accurate analysis of this important heterocyclic compound. The validation of these analytical methods is a critical step in drug development, ensuring the quality, safety, and efficacy of pharmaceutical products.[24][25][26]

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • AGI. (2023). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • Emory University. (2023). Small molecule NMR sample preparation. [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • University College London. Sample Preparation. [Link]

  • University of Cambridge. NMR Sample Prepara-on. [Link]

  • Patel, M., et al. (2015). Analytical method validation: A brief review. Journal of Pharmaceutical and Scientific Innovation, 4(5), 245-249. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(15), 4985. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 112. [Link]

  • Cholli, A. L., & Lau, M. L. (1986). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Optics, 25(21), 3821-3824. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResearchGate. Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. [Link]

  • LC-GC. (2023). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

  • Van der Burg, J. W., et al. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(9), 677-700. [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. [Link]

  • Hon, M., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

  • University of Ottawa. GOOD LAB PRACTICE-NMR. [Link]

  • Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(11), 322-329. [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 743-750. [Link]

  • Wuest, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2529-2541. [Link]

  • Environmental Molecular Sciences Laboratory. Liquid State NMR for Metabolomics. [Link]

  • American Laboratory. (2006). Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. [Link]

  • Robertson, D. G. (2005). NMR and MS Methods for Metabolomics. Metabolomics, 1(2), 113-122. [Link]

  • Franski, R., et al. (2003). Electrospray ionization and liquid secondary ion mass spectrometric study of N-heterocyclic carbenes and their 1,2,4-triazolium. International Journal of Mass Spectrometry, 228(2-3), 543-552. [Link]

  • Scilit. Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. [Link]

  • MDPI. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Organics, 3(4), 38. [Link]

  • MaterialsZone. (2025). 10 Examples of Good Laboratory Practice (GLP). [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. 1 H and 13 C NMR of compound 4 (in pyridine-d 5 , δ in ppm and J in Hz). [Link]

  • ResearchGate. Mass fragmentation pattern of compound 4o. [Link]

  • Defense Technical Information Center. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Scribd. Approximate 1H and 13C NMR Shifts. [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-872. [Link]

  • Kleinpeter, E., et al. (2003). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 41(12), 971-978. [Link]

  • Breitmaier, E., & Voelter, W. (2000). Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry (pp. 199-204). Vieweg+Teubner Verlag. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

  • PubChem. Piperidin-4-ol. [Link]

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

  • ChemBK. piperidin-4-ol. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Matrix Fine Chemicals. 4-(4-CHLOROPHENYL)PIPERIDIN-4-OL. [Link]

  • Girreser, U., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. [Link]

Sources

Application Note: A Robust HPLC Method for the Quantification of 4-(pyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(pyridin-2-yl)piperidin-4-ol. This compound is a key heterocyclic organic molecule, often utilized as a building block in the synthesis of pharmaceutical intermediates. Given its polar and basic nature, chromatographic analysis can be challenging. This guide provides a comprehensive protocol using reversed-phase HPLC, designed to achieve excellent peak shape, resolution, and reproducibility. The causality behind experimental choices is explained, and the entire protocol is grounded in established scientific principles and regulatory standards, ensuring a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

4-(pyridin-2-yl)piperidin-4-ol is a polar compound containing a basic piperidine nitrogen and a pyridine ring. The analysis of such molecules by reversed-phase HPLC often encounters issues like poor retention on traditional C18 columns and peak tailing due to interactions with residual silanols on the silica-based stationary phase. Therefore, a carefully designed method is crucial for accurate quantification. This document outlines a method that addresses these challenges, ensuring reliable and accurate results for purity assessments, stability studies, and other quantitative applications.

Method Rationale and Development

The primary goal in developing this HPLC method was to achieve symmetric peak shapes and adequate retention for the polar and basic analyte, 4-(pyridin-2-yl)piperidin-4-ol.

Stationary Phase Selection

A standard C18 column may not provide sufficient retention for this polar compound. To overcome this, a polar-embedded or polar-endcapped C18 column is recommended. These columns are designed to be more robust under highly aqueous mobile phase conditions and offer alternative selectivity for polar analytes. Alternatively, a column stable at a higher pH can be employed to suppress the ionization of the basic piperidine moiety, thereby increasing its hydrophobicity and retention.

Mobile Phase Optimization

The choice of mobile phase is critical for controlling retention and peak shape.[1][2]

  • pH Control: For basic compounds, working at a pH that suppresses ionization is often beneficial. Maintaining the mobile phase pH above the pKa of the piperidine nitrogen (typically around 8-9) would render the analyte neutral, enhancing its retention on a reversed-phase column. Therefore, a buffer at a pH of approximately 10 is recommended. This necessitates the use of a pH-stable HPLC column.[1]

  • Organic Modifier: Acetonitrile is generally a good choice as the organic modifier due to its low viscosity and UV transparency. Methanol can also be considered as it offers different selectivity.[2]

  • Buffer System: A phosphate or borate buffer is suitable for maintaining the desired pH. The buffer concentration should be kept low (10-20 mM) to avoid precipitation and potential issues with mass spectrometry if used as a downstream application.

Detection

The pyridine ring in 4-(pyridin-2-yl)piperidin-4-ol contains a chromophore that allows for UV detection. The UV spectrum should be evaluated to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. A photodiode array (PDA) detector is ideal for this purpose during method development.

Experimental Protocol

This section provides a step-by-step guide for the analysis of 4-(pyridin-2-yl)piperidin-4-ol.

Materials and Reagents
  • 4-(pyridin-2-yl)piperidin-4-ol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Ammonium bicarbonate

  • Ammonium hydroxide

  • 0.45 µm syringe filters (for sample preparation)

Instrumentation and Chromatographic Conditions

A summary of the recommended HPLC system and conditions is provided in the table below.

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system is sufficient.
Column Waters XBridge C18, 4.6 x 150 mm, 5 µmA pH-stable column is crucial for this method.
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 10A basic mobile phase to suppress ionization of the analyte.
Mobile Phase B AcetonitrileA common and effective organic modifier.
Gradient 20% B to 80% B over 10 minutesA gradient elution allows for efficient separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLCan be adjusted based on sample concentration.
Detector PDA/UV DetectorFor monitoring the analyte's absorbance.
Detection Wavelength 260 nmA typical wavelength for pyridine-containing compounds.
Preparation of Solutions
  • Mobile Phase A: Dissolve an appropriate amount of ammonium bicarbonate in HPLC-grade water to make a 10 mM solution. Adjust the pH to 10 with ammonium hydroxide. Filter through a 0.45 µm membrane filter.

  • Standard Solution: Accurately weigh about 10 mg of 4-(pyridin-2-yl)piperidin-4-ol reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Prepare the sample in the same diluent as the standard solution to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Analytical Procedure Workflow

The overall workflow for the analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System Setup MobilePhase->HPLC Standard Standard Solution Preparation Injection Sample Injection Standard->Injection Sample Sample Solution Preparation Sample->Injection HPLC->Injection DataAcquisition Data Acquisition Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: HPLC analysis workflow from preparation to quantification.

Method Validation

To ensure the suitability of this analytical procedure for its intended purpose, a validation study should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]

Specificity

Specificity should be demonstrated by analyzing a blank (diluent), a placebo (if applicable), and the analyte. The peak for 4-(pyridin-2-yl)piperidin-4-ol should be well-resolved from any other peaks. Peak purity can be assessed using a PDA detector.

Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard over the expected working range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy should be determined by the recovery of known amounts of the analyte spiked into a placebo matrix. The recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): The analysis should be repeated on a different day, by a different analyst, or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as the pH of the mobile phase (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.

System Suitability

Before starting any analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting a standard solution and evaluating the following parameters:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5 replicate injections)

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of 4-(pyridin-2-yl)piperidin-4-ol. By carefully selecting the stationary phase and optimizing the mobile phase conditions, the common challenges associated with analyzing polar basic compounds are effectively addressed. Adherence to the outlined protocol and validation procedures will ensure high-quality, reproducible data suitable for research, development, and quality control environments.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

Sources

Application Notes & Protocols: The Utility of 4-(pyridin-2-yl)piperidin-4-ol in Nicotinic Acetylcholine Receptor Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-(pyridin-2-yl)piperidin-4-ol in the field of nicotinic acetylcholine receptor (nAChR) research. While not typically a final pharmacologically active agent itself, this compound serves as a highly versatile structural scaffold and a key intermediate in the synthesis of novel ligands targeting nAChRs.[1] We will explore its chemical properties, its role as a foundational building block, and provide detailed, field-proven protocols for characterizing the biological activity of its derivatives using standard pharmacological assays.

Introduction: The Strategic Importance of the 4-(pyridin-2-yl)piperidin-4-ol Scaffold

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems.[2][3] Their involvement in a wide array of physiological processes has made them significant therapeutic targets for conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, nicotine addiction, and chronic pain.[4][5] The development of subtype-selective nAChR modulators remains a primary goal in neuroscience drug discovery, a challenge owing to the structural homology among different nAChR subtypes.[2]

The piperidine nucleus is a highly privileged scaffold in medicinal chemistry, featured in a vast number of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[6][7] The compound 4-(pyridin-2-yl)piperidin-4-ol combines this robust piperidine core with a pyridine ring, a key feature in many canonical nAChR agonists like nicotine. The pyridine nitrogen often acts as a critical hydrogen bond acceptor in the nAChR binding pocket.[8] This makes the 4-(pyridin-2-yl)piperidin-4-ol structure an ideal starting point for creating libraries of novel compounds aimed at probing nAChR structure and function. Its utility lies not in its intrinsic activity, but in its potential for synthetic elaboration to generate potent and selective nAChR ligands.[1]

Physicochemical Properties & Handling

Proper handling and storage are paramount for maintaining the integrity of the compound for synthesis.

PropertyValue
Synonyms 4-hydroxy-4-(pyridin-2-yl)piperidine
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Appearance Off-white to white crystalline powder
CAS Number 162098-75-3
Storage Store at 0-8 °C, desiccated.

Protocol for Stock Solution Preparation:

  • Accurately weigh the desired amount of 4-(pyridin-2-yl)piperidin-4-ol powder.

  • Dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[9]

  • Sonicate briefly in a water bath to ensure complete dissolution.[9]

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • For aqueous experimental buffers, perform serial dilutions from the DMSO stock. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid affecting cellular function.[9]

Synthetic Utility: A Scaffold for Ligand Discovery

The true power of 4-(pyridin-2-yl)piperidin-4-ol is its role as a modifiable scaffold. The piperidine nitrogen and the hydroxyl group are key synthetic handles that allow medicinal chemists to explore the chemical space around the core structure. Modifications can be designed to enhance potency, improve subtype selectivity, and optimize pharmacokinetic properties.

G cluster_0 Core Scaffold cluster_1 Synthetic Modifications cluster_2 Resulting Ligand Library Scaffold 4-(pyridin-2-yl)piperidin-4-ol Mod1 N-Alkylation/Arylation (Piperidine Nitrogen) Scaffold->Mod1 R-X, Base Mod2 Esterification/Etherification (Hydroxyl Group) Scaffold->Mod2 R-COCl or R-Br Mod3 Dehydration & Reduction Scaffold->Mod3 Acid, then H2/Pd Library Diverse Library of Novel nAChR Ligands Mod1->Library Mod2->Library Mod3->Library

Caption: Generalized synthetic pathways using 4-(pyridin-2-yl)piperidin-4-ol.

Experimental Workflow for Characterizing Novel nAChR Ligands

Once a library of compounds has been synthesized from the 4-(pyridin-2-yl)piperidin-4-ol scaffold, a systematic pharmacological evaluation is required. The following workflow outlines the key stages for characterizing the interaction of these novel compounds with nAChRs.

G A Primary Screen: Radioligand Binding Assay B Determine Binding Affinity (Ki) & Subtype Selectivity Profile A->B C Secondary Screen: Functional Assay (Electrophysiology) B->C Hits D Determine Functional Activity: Agonist, Antagonist, or PAM? C->D E Quantify Potency (EC50 / IC50) & Efficacy (% Max Response) D->E F Lead Optimization (Structure-Activity Relationship) E->F Data G In Vivo Models (Pain, Cognition, etc.) E->G Promising Leads F->A New Analogs

Caption: Workflow for nAChR ligand characterization.

Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) and subtype-selectivity profile of synthesized compounds. This is a high-throughput primary screen to identify which compounds bind to nAChRs and with what preference.

Principle: This is a competitive binding assay where the test compound's ability to bind to a specific nAChR subtype is measured by how effectively it displaces a known high-affinity radiolabeled ligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then used to calculate the binding affinity constant (Ki).

Materials:

  • Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7, α3β4). Alternatively, rat brain homogenates can be used for endogenous receptors.[10]

  • Radioligands:

    • For α4β2: [³H]Cytisine or [³H]Epibatidine.[10]

    • For α7: [³H]Methyllycaconitine (MLA) or [¹²⁵I]α-Bungarotoxin.[10]

    • For α3β4: [³H]Epibatidine.[10]

  • Test Compounds: Synthesized derivatives of 4-(pyridin-2-yl)piperidin-4-ol.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Determinator: A high concentration of a known non-radioactive ligand (e.g., 10 µM Nicotine or 1 mM Carbamylcholine).

  • Equipment: 96-well plates, multi-channel pipettors, cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), liquid scintillation counter, and scintillation fluid.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer, centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (~40,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, cell membranes, and non-specific binding determinator.

    • Competition: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound (typically 10-12 concentrations spanning a wide range, e.g., 0.1 nM to 100 µM).

  • Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.[11]

  • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.

Data Presentation Example:

CompoundnAChR SubtypeKi (nM)Selectivity vs. α4β2
TestCmpd-01 α4β215.2-
α7850.656-fold
α3β4212.414-fold

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To functionally characterize "hit" compounds from the binding screen. This assay determines whether a compound is an agonist (activates the receptor), an antagonist (blocks activation), or a positive allosteric modulator (PAM, enhances activation by an agonist).[12]

Principle: Xenopus laevis oocytes are injected with mRNA encoding the subunits of the desired nAChR subtype.[2][13] The oocytes express functional receptors on their surface. A two-electrode voltage clamp is used to hold the oocyte's membrane potential at a constant voltage (e.g., -70 mV). Application of an agonist opens the ion channels, allowing cations to flow into the cell, which is measured as an inward current. The magnitude of this current is proportional to the number of activated receptors.[2]

Materials:

  • Xenopus laevis oocytes.

  • cRNA for desired nAChR subunits (e.g., human α4 and β2).

  • Microinjection setup (nanoliter injector).

  • TEVC amplifier, data acquisition system, and perfusion system.

  • Recording chamber and electrodes (filled with 3 M KCl).

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

Step-by-Step Methodology:

  • Oocyte Preparation: Surgically harvest oocytes from an anesthetized female Xenopus frog. Defolliculate the oocytes using collagenase treatment.

  • cRNA Injection: Inject each oocyte with ~50 nL of the cRNA mixture containing the desired subunit combination.

  • Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C in an appropriate medium to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber under a constant flow of ND96 buffer.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at -70 mV.

    • Agonist Mode: Apply the test compound at increasing concentrations and record the peak inward current at each concentration.

    • Antagonist Mode: Pre-apply the test compound for a set period (e.g., 2 minutes), then co-apply with a fixed, sub-maximal concentration of acetylcholine (ACh) (e.g., the EC50 concentration). Measure the inhibition of the ACh-evoked current.

    • PAM Mode: Co-apply the test compound with a low, threshold concentration of ACh (e.g., EC10-EC20). A PAM will significantly enhance the current response compared to ACh alone.[4][14]

Data Analysis:

  • For each concentration, measure the peak current amplitude.

  • Normalize the responses to the maximum response elicited by a saturating concentration of a full agonist (e.g., ACh or epibatidine).

  • Plot the normalized response versus the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response equation to determine the potency (EC50 for agonists, IC50 for antagonists) and efficacy (Emax, the maximum effect as a percentage of the full agonist response).

G cluster_0 Functional Response Profiles cluster_1 Experimental Condition cluster_2 Observed Current a Agonist (Direct Activation) b Antagonist (Blocks ACh Response) c PAM (Enhances ACh Response) cond1 Test Compound Alone resp1 Current > 0 cond1->resp1 If Agonist resp2 Current = 0 cond1->resp2 If Antagonist or PAM cond2 Test Compound + ACh resp3 Current < ACh alone cond2->resp3 If Antagonist resp4 Current > ACh alone cond2->resp4 If PAM

Caption: Logic diagram for interpreting TEVC functional data.

In Vivo Applications

Compounds that demonstrate high affinity, selectivity, and desirable functional activity in vitro can be advanced to in vivo animal models. The choice of model depends on the therapeutic indication tied to the targeted nAChR subtype. For example:

  • α7 PAMs: May be tested in models of cognitive impairment or schizophrenia.[14][15]

  • α4β2 Partial Agonists: Are often evaluated in models of nicotine addiction and withdrawal.[4]

  • α3β4 Antagonists: Could be explored in models of neuropathic pain.[2]

These studies assess not only the efficacy of the compound but also its pharmacokinetic profile, blood-brain barrier penetration, and potential side effects, providing a complete picture of its therapeutic potential.

Conclusion

4-(pyridin-2-yl)piperidin-4-ol is a compound of significant strategic value in modern medicinal chemistry and neuroscience research. Its utility as a foundational scaffold allows for the systematic development of novel chemical entities designed to modulate nAChR activity. The integrated workflow of chemical synthesis, radioligand binding, and functional electrophysiology described herein provides a robust and validated pathway for identifying and characterizing new ligands. This approach is essential for advancing our understanding of the nicotinic cholinergic system and for developing next-generation therapeutics for a host of challenging neurological and psychiatric disorders.

References

  • Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. (2022-08-25).
  • Characterization of Nicotinic Acetylcholine Receptors.
  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology.
  • Papke, R. L., & Horenstein, N. A. (2020).
  • Bertrand, D., et al. (1991). Electrophysiology of Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes. Methods in Neurosciences.
  • Bertrand, S., & Bertrand, D. (2004). Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology.
  • Bagdas, D., et al. (2013). In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model. British Journal of Pharmacology.
  • 4-Hydroxy-4-pyrid-2-yl(piperidine). Chem-Impex.
  • Rau, A. R., et al. (2016). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Pharmacological and Toxicological Methods.
  • Papke, R. L. (2014).
  • Balseiro-Gomez, S., et al. (2013).
  • MS Binding Assays with UNC0642 as reporter ligand for the MB327 binding site of the nicotinic acetylcholine receptor. (2024-01-10). Journal of Pharmaceutical and Biomedical Analysis.
  • 4-Hydroxy-4-pyrid-4-yl(piperidine). Chem-Impex.
  • 4-Hydroxy-4-pyrid-2-yl(piperidine). goods.com.
  • Vanommeslaeghe, K., et al. (2010). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH.
  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025-10-21). European Journal of Medicinal Chemistry.
  • Callahan, P. M., & Terry, A. V. (2014). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Journal of Pharmacology and Experimental Therapeutics.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(pyridin-2-yl)piperidin-4-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(pyridin-2-yl)piperidin-4-ol dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. As a highly polar, water-soluble dihydrochloride salt, its purification can present unique challenges that differ from standard neutral organic compounds. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommended procedures to help you achieve the desired purity for your downstream applications.

Section 1: Understanding the Challenge - Compound Properties and Common Impurities

This compound is a bifunctional molecule with a tertiary alcohol, a basic piperidine nitrogen, and a basic pyridine nitrogen. As the dihydrochloride salt, both nitrogen atoms are protonated, rendering the molecule highly polar and often crystalline.

Common Impurities May Include:

  • Unreacted Starting Materials: Such as 2-bromopyridine or N-protected-4-piperidone.

  • Reaction Byproducts: Products from side reactions, such as elimination products or over-alkylation.

  • Residual Solvents: Solvents used in the synthesis or workup (e.g., THF, Dioxane, Ethanol).

  • Inorganic Salts: Salts generated during synthesis or pH adjustment.

The high polarity of the target compound often means that impurities are also polar, making separation by standard silica gel chromatography challenging. The key to successful purification lies in exploiting the differences in solubility and basicity between the desired product and its contaminants.

Section 2: Troubleshooting and Purification Strategy

This section is structured in a question-and-answer format to directly address common issues encountered during purification.

Initial Assessment & Strategy Selection

A logical first step is to assess the crude material and select an appropriate purification strategy.

PurificationDecisionTree start Crude Product Analysis (NMR / LCMS) purity_check Purity > 90% and Solid? start->purity_check oily_check Is the product an oil or gum? purity_check->oily_check  No recrystallize Recrystallization (See Protocol 1) purity_check->recrystallize  Yes triturate Trituration / Salt Wash (See Protocol 2) oily_check->triturate  No (It's a solid, but <90% pure) chromatography_decision Consider Chromatography or Free-Base Purification oily_check->chromatography_decision  Yes end_pure Pure Crystalline Solid recrystallize->end_pure triturate->end_pure free_base Convert to Free Base, Purify via Normal Phase Chromatography, Re-form HCl salt (See Protocol 3) chromatography_decision->free_base  Impurity profile known  & suitable for silica gel hilic Advanced Chromatography (HILIC / Reversed-Phase) (See FAQ) chromatography_decision->hilic  Very polar impurities free_base->end_pure

Caption: Purification strategy decision tree for this compound.

Troubleshooting Guide (Q&A)

Question: My final product is a sticky oil or gum, not a solid. How can I crystallize it?

Answer: This is a very common issue, often caused by the presence of residual solvents or impurities that inhibit crystal lattice formation.

  • Rationale: The dihydrochloride salt should be a crystalline solid. An oily nature suggests that the compound is not pure enough to crystallize or that it is hygroscopic and has absorbed atmospheric moisture.

  • Immediate Actions:

    • High-Vacuum Drying: Ensure all reaction/workup solvents are removed by drying the material under high vacuum for several hours, possibly with gentle heating (40-50 °C) if the compound is stable.

    • Trituration: This technique involves stirring the oil/gum as a suspension in a solvent in which the desired product is insoluble but the impurities are soluble. For a polar salt like this, a less polar solvent is ideal. Try triturating with cold acetone, ethyl acetate, or diethyl ether. The product should solidify.

    • Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a polar solvent like methanol or ethanol. Then, slowly add a non-polar "anti-solvent" like diethyl ether or ethyl acetate dropwise while stirring vigorously until the solution becomes persistently cloudy. Cool the mixture in an ice bath to induce precipitation/crystallization.

Question: I performed a recrystallization, but my yield is very low. What went wrong?

Answer: Low yield during recrystallization is typically due to using too much solvent, cooling the solution too quickly, or premature crystallization.

  • Rationale: The goal of recrystallization is to create a saturated solution at high temperature and a supersaturated solution upon cooling, allowing the pure compound to crystallize while impurities remain in the mother liquor.

  • Troubleshooting Steps:

    • Minimize Hot Solvent: Use the absolute minimum volume of hot solvent required to fully dissolve the compound. Add the solvent in small portions to the heated mixture.

    • Slow Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Rapid cooling leads to the formation of small, often impure crystals and traps impurities.

    • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, slightly less pure crop by concentrating the mother liquor (e.g., reducing the volume by half on a rotary evaporator) and re-cooling.

    • Check Solvent Choice: If the compound is too soluble even in the cold solvent, you will lose a significant amount in the mother liquor. A solvent system using a primary solvent (for dissolving) and an anti-solvent (for precipitating) is often more effective. A patent for a similar compound, 4-piperidinyl piperidine dihydrochloride, suggests an ethanol-ether mixture, which is an excellent starting point[1].

Question: My NMR spectrum shows it's clean, but the HPLC shows multiple peaks. Why?

Answer: This discrepancy highlights the different sensitivities and separation capabilities of these techniques. HPLC is generally far more sensitive to trace impurities and can separate closely related isomers that may not be resolved by NMR[2].

  • Possible Causes:

    • Isomers: You may have structural or stereoisomers that are difficult to distinguish by ¹H NMR but have different retention times on an HPLC column.

    • Non-Proton-Containing Impurities: Inorganic salts or other impurities without protons will be invisible to ¹H NMR but may be UV-active and thus detected by HPLC.

    • Trace-Level Impurities: HPLC can often detect impurities at levels below 0.1%, which are typically undetectable by routine NMR.

  • Solution: Trust the HPLC result for purity assessment. The presence of multiple peaks indicates that further purification is necessary. A high-resolution technique like reversed-phase HPLC may be required.

Question: I tried to purify the dihydrochloride salt on a silica gel column, but it just streaked and I got no separation. What should I do?

Answer: This is expected behavior. Purifying highly polar, ionic compounds like hydrochloride salts on standard silica gel is notoriously difficult.

  • Rationale: The acidic nature of silica can cause strong, irreversible binding or significant tailing of basic compounds.[3] The high polarity of the salt form also leads to very poor mobility in common organic solvents.

  • Recommended Strategy: The "Free-Base and Re-Salt" Method

    • Basify: Dissolve the crude dihydrochloride salt in water and basify to pH > 10 using a base like NaOH or K₂CO₃.

    • Extract: Extract the now neutral, organic-soluble free base into an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Purify: Purify the free base using standard silica gel chromatography. For polar amines, it is often beneficial to add a small amount of a basic modifier to the mobile phase (e.g., 0.5-2% triethylamine or ammonia in methanol/DCM) to prevent streaking[3][4].

    • Re-form the Salt: After purification, dissolve the pure free base in a suitable solvent (e.g., methanol, diethyl ether, or 1,4-dioxane) and add a stoichiometric amount (2 equivalents) of HCl (e.g., as a solution in dioxane or ether). The pure dihydrochloride salt should precipitate out.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from a Solvent/Anti-Solvent System

This is the preferred method for material that is already >90% pure and solid.

  • Solvent Selection: Place a small amount of crude material in a test tube. Add a few drops of a polar solvent (e.g., methanol, ethanol, isopropanol). If it dissolves readily at room temperature, the solvent is too good. The ideal solvent dissolves the compound when hot but sparingly when cold. A mixed solvent system is often best.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol (or isopropanol) dropwise while stirring and heating until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Precipitation: While the solution is still warm, slowly add a non-polar anti-solvent (e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes faintly and persistently cloudy. Add a final drop of the hot solvent to redissolve the cloudiness.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold anti-solvent (e.g., cold diethyl ether) to remove residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

  • Purity Check: Analyze a small sample by HPLC and/or NMR to confirm purity.

Primary Solvent Anti-Solvent Rationale & Comments
EthanolDiethyl EtherA classic choice. Ethanol solubilizes the polar salt, while ether reduces the polarity, forcing crystallization. Mentioned in related literature[1].
Isopropanol (IPA)Ethyl AcetateIPA is slightly less polar than ethanol, potentially offering better recovery. Ethyl acetate is a good anti-solvent.
MethanolDichloromethane (DCM)Methanol is a very strong solvent. Use cautiously. DCM can be an effective anti-solvent.
Protocol 2: Trituration / Salt Wash

This method is ideal for removing less polar impurities from a solid crude product that is resistant to crystallization.

  • Place the crude solid or gum in a flask with a stir bar.

  • Add a solvent in which the product is poorly soluble (e.g., acetone, ethyl acetate, or acetonitrile). Use approximately 10 mL of solvent per gram of crude material.

  • Stir the suspension vigorously at room temperature for 1-2 hours. The solid should become a free-flowing powder as impurities are washed into the solvent.

  • Isolate the solid by vacuum filtration.

  • Wash the filter cake with a small amount of fresh, cold trituration solvent.

  • Dry the solid under high vacuum. Analyze for purity.

Protocol 3: Purification via the Free Base

This is the most robust method for purifying highly impure or oily crude material.

FreeBaseWorkflow start Crude HCl Salt in Water basify Adjust to pH > 10 (e.g., 2M NaOH) start->basify extract Extract Free Base (e.g., 3x DCM) basify->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography (e.g., DCM/MeOH + 1% TEA) concentrate->chromatography pool Combine Pure Fractions & Concentrate chromatography->pool resalt Dissolve in Ether or Dioxane, Add 2 eq. HCl solution pool->resalt isolate Filter & Dry Precipitate resalt->isolate end_product Pure Dihydrochloride Salt isolate->end_product

Caption: Workflow for the "Free-Base and Re-Salt" purification method.

Section 4: Purity Assessment Guide

Confirming the purity of the final product is a critical step.

  • ¹H NMR Spectroscopy: Dissolve the sample in a deuterated solvent like D₂O or DMSO-d₆. The spectrum should show sharp peaks corresponding to the product structure with correct integrations. The absence of peaks from starting materials or major byproducts is a key indicator of purity.

  • Reversed-Phase HPLC (RP-HPLC): This is the gold standard for quantitative purity analysis. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid.[2][5] A pure sample should yield a single major peak.

Parameter Typical HPLC Conditions
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 10-15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 220 nm
Column Temp. 30 °C

Section 5: Frequently Asked Questions (FAQs)

Q: What is the expected appearance and stability of pure this compound? A: The pure compound should be a white to off-white crystalline solid.[6] As a hydrochloride salt, it is generally stable under normal laboratory conditions but can be hygroscopic. It is best stored in a tightly sealed container in a desiccator or at a controlled low humidity.[7]

Q: Can I use other chromatography techniques besides standard silica gel? A: Yes. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to reversed-phase, as it is specifically designed for retaining and separating polar analytes. Additionally, using basic or neutral alumina as the stationary phase can sometimes give better results for basic compounds than acidic silica gel.[4]

Q: My compound decomposes when I try to free-base it. What are my options? A: If the free base is unstable, you must purify the salt form directly. This makes purification much more challenging. Your best options are:

  • Recrystallization: Meticulous solvent screening is crucial.

  • HILIC or Ion-Exchange Chromatography: These advanced techniques are designed for such molecules.

  • Preparative HPLC: If the scale is small enough, preparative reversed-phase HPLC can be used to isolate the pure salt directly from the crude mixture.

References

  • Reddit r/Chempros. Purification of strong polar and basic compounds. (2023). [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). [Link]

  • Chem-Impex. 4-Hidroxi-4-pirid-2-il(piperidina). [Link]

  • Chem-Impex. 4-(Piperidin-4-Yloxy)Pyridine Dihydrochloride. [Link]

  • Ramalingam, A. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199 (2021). [Link]

  • Ramalingam, A. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]

  • Google Patents.
  • DTIC. Piperidine Synthesis. [Link]

  • ResearchGate. Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. [Link]

Sources

Technical Support Center: Crystallization of Pyridinyl-Piperidinol Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of pyridinyl-piperidinol hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining crystalline, stable, and pure hydrochloride salts of this important chemical scaffold. The following question-and-answer guide provides in-depth, field-proven insights into common issues, explaining the causality behind experimental choices and offering robust, self-validating protocols.

Frequently Asked Questions (FAQs)
Section 1: Issues with Initial Salt Formation and Isolation

Question 1: I've added hydrochloric acid to my pyridinyl-piperidinol free base in solution, but no solid is precipitating. What's going on?

Answer: This is a common issue that typically points to one of two scenarios: either the salt is too soluble in the chosen solvent system, or the solution is not sufficiently supersaturated to induce nucleation.

  • Causality - Solubility and Supersaturation: Salt formation occurs when the strong ionic interaction between your protonated base and the chloride counterion overcomes the solvation energy, leading to crystallization.[1] If the salt has high solubility in your solvent, it will remain in solution. Crystallization is driven by supersaturation, which can be achieved by cooling, evaporating the solvent, or adding an anti-solvent.[2]

  • Troubleshooting Steps:

    • Increase Concentration: If you are not near the saturation point, carefully evaporate some of the solvent to increase the concentration of the salt. Be cautious not to evaporate to dryness, which would result in an amorphous solid or oil.

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.

      • Seeding: If you have a crystal from a previous batch, add a single, tiny seed crystal to the solution. This provides a template for crystal growth and is a powerful method to control polymorphism.[3]

    • Introduce an Anti-solvent: The most effective strategy is often to add a solvent in which your hydrochloride salt is insoluble (an "anti-solvent"). This drastically reduces the salt's solubility and forces precipitation. Add the anti-solvent dropwise to the stirred solution until turbidity persists, then warm slightly to redissolve and allow to cool slowly. Common anti-solvents for polar HCl salts include diethyl ether, toluene, or heptane.[4][5]

Question 2: Instead of a crystalline solid, I'm getting a thick, sticky oil or sludge after adding HCl. How do I fix this "oiling out"?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[6] This typically happens when the supersaturation level is too high or when the temperature of the solution is above the melting point of the impure solid.[7] The resulting oil is an impurity-rich, supercooled liquid that is kinetically favored over the ordered, thermodynamically stable crystal lattice.[6][8]

  • Causality - Kinetics vs. Thermodynamics: Crystal formation requires molecules to arrange themselves into an ordered lattice, which is a kinetically slow process. If supersaturation is generated too quickly (e.g., by rapid cooling or dumping in anti-solvent), the system doesn't have time to nucleate and grow crystals. Instead, it relieves supersaturation by the faster process of liquid-liquid phase separation.[6] Impurities can also suppress the melting point of your compound, making it more prone to oiling out.[7]

  • Troubleshooting Workflow:

    • Re-dissolve and Dilute: Warm the mixture to re-dissolve the oil. Add more of the primary (good) solvent to reduce the overall concentration. This increases the temperature at which the solution becomes saturated upon cooling, providing a larger window for crystallization to occur above the oiling-out temperature.[7]

    • Slow Down Supersaturation:

      • Slower Cooling: If using cooling crystallization, slow the cooling rate dramatically. Insulate the flask to ensure gradual temperature decrease.

      • Slower Anti-solvent Addition: If using an anti-solvent, add it much more slowly at a slightly elevated temperature, ensuring each drop dissolves before adding the next.

    • Change Solvent System: Your current solvent may be too good. Select a solvent in which the salt has slightly lower solubility. Alternatively, choose a solvent system with a higher boiling point.

    • Adjust pH: Ensure you are not using a large excess of HCl. The "common-ion effect" can sometimes lead to precipitation issues or the formation of different salt forms, like a diglycine HCl salt observed in some systems.[4][9] While a slight excess of HCl is often used, a large excess can sometimes increase solubility or lead to undesirable side products.

Below is a decision tree to guide the troubleshooting process for initial crystallization failures.

G start Initial Crystallization Attempt result What is the result? start->result no_solid Clear Solution (No Precipitation) result->no_solid No Solid oil_out Oil / Sludge Formed ('Oiling Out') result->oil_out Oil/Sludge solubility_check Is the salt too soluble? no_solid->solubility_check supersaturation_check Is supersaturation too high? oil_out->supersaturation_check evaporate Action: Gently Evaporate Solvent to Increase Concentration solubility_check->evaporate Yes induce_nucleation Action: Induce Nucleation (Scratch flask, Seed) solubility_check->induce_nucleation No, concentration is high add_antisolvent Action: Add Anti-solvent (e.g., Ether, Toluene) See Protocol 2 evaporate->add_antisolvent induce_nucleation->add_antisolvent reheat_dilute Action: Re-heat to Dissolve, Add More 'Good' Solvent supersaturation_check->reheat_dilute Yes, likely change_solvent Action: Change Solvent System supersaturation_check->change_solvent Problem persists slow_cooling Action: Slow the Cooling Rate (Insulate Flask) reheat_dilute->slow_cooling slow_anti Action: Slow Anti-solvent Addition Rate reheat_dilute->slow_anti

Caption: Troubleshooting workflow for initial crystallization failures.

Section 2: Recrystallization and Purification

Question 3: I've isolated a solid, but my yield after recrystallization is extremely low. How can I improve recovery?

Answer: Low recovery during recrystallization is a classic problem that boils down to optimizing the trade-off between purity and yield. The goal is to choose a solvent system where the compound has high solubility at high temperatures but low solubility at low temperatures.[10]

  • Causality - Solvent Selection: An ideal recrystallization solvent should dissolve the compound completely at its boiling point and allow the vast majority to crystallize upon cooling, while impurities either remain in solution or are removed via hot filtration.[10][11] If your compound has significant solubility even at low temperatures (e.g., in an ice bath), you will lose a substantial amount of product to the mother liquor.

  • Strategies for Improving Yield:

    • Optimize the Solvent: Perform a solvent screen to find a better system (see Protocol 3). You may need a mixed-solvent system. For example, dissolve the salt in a minimal amount of a "good" solvent (like methanol or ethanol) and then add a "poor" solvent (like ethyl acetate or isopropanol) dropwise at high temperature until the solution is faintly turbid. This brings the solution closer to saturation, meaning less cooling is required to induce crystallization, and less product is lost to the mother liquor.[7]

    • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve your solid. Any excess solvent will retain more of your compound upon cooling, reducing the yield.[7]

    • Cool Thoroughly: Ensure you are cooling the solution for a sufficient amount of time and to a low enough temperature. An ice-water bath is standard.

    • Recover a Second Crop: The mother liquor from your first filtration still contains dissolved product. Concentrate this solution by boiling off a significant portion of the solvent and re-cool it to obtain a "second crop" of crystals. Note that this second crop will likely be less pure than the first.

Solvent System ComponentRoleExamples for HCl SaltsBoiling Point (°C)Notes
Primary (Good) Solvent Dissolves the salt at high TMethanol, Ethanol, Water65, 78, 100Use minimal hot volume. Water can sometimes lead to hydrates.[4]
Co-Solvent / Anti-solvent Reduces solubilityIsopropanol (IPA), Acetonitrile (ACN), Ethyl Acetate, Acetone82, 82, 77, 56Often used in mixed systems to fine-tune solubility.[5]
Anti-solvent (Poor) Induces precipitationToluene, Diethyl Ether, Heptane111, 35, 98Added to a solution of the salt in a "good" solvent.
Caption: Table 1. Common solvents for pyridinyl-piperidinol HCl salt crystallization.

Question 4: My material is crystalline, but analytical data (e.g., NMR, LC-MS) shows it is still impure. What's wrong?

Answer: This indicates that impurities are being incorporated into your crystal lattice, a phenomenon known as inclusion or occlusion. This can happen if crystallization occurs too rapidly or if the impurities are structurally very similar to your target compound.

  • Causality - Crystal Growth Rate: Rapid crystal growth traps solvent and impurities within the lattice.[7] A slow, controlled crystallization process is essential for achieving high purity, as it allows for the selective incorporation of only the desired molecules into the growing crystal face.[3]

  • Troubleshooting Steps:

    • Slow Down Crystallization: As discussed previously, reduce the rate of cooling or the rate of anti-solvent addition. A crystallization process that takes several hours is often better for purity than one that takes minutes.

    • Perform a "Slurry" Step: After crystallization, stir the solid suspension (slurry) at a constant temperature for several hours or overnight. This process, known as Ostwald ripening or aging, allows smaller, often less pure, crystals to dissolve and re-deposit onto larger, more perfect crystals, expelling impurities in the process.

    • Charcoal Treatment: If the impurities are colored or are large, non-polar molecules, they can sometimes be removed by treating the hot solution with activated charcoal before filtration. Use a small amount (1-2% by weight), as charcoal can also adsorb your product.

    • Re-evaluate the Solvent: Choose a solvent where the impurity has significantly higher solubility than your product. This will ensure the impurity preferentially remains in the mother liquor.

Section 3: Crystal Form and Stability

Question 5: I've successfully crystallized my salt, but different batches look different (e.g., needles vs. plates) and have different melting points. Why is this happening?

Answer: You are likely observing polymorphism , which is the ability of a compound to exist in two or more different crystalline forms.[3] These different forms, or polymorphs, have the same chemical composition but different internal crystal lattice arrangements. Hydrochloride salts are known to exhibit polymorphism.[12][13]

  • Causality - Thermodynamic vs. Kinetic Forms: Polymorphs arise because molecules can pack in different ways to form a stable solid. Often, a less stable "kinetic" form crystallizes first because it nucleates faster. This form can then convert over time to the more stable "thermodynamic" form.[3] Factors like solvent, cooling rate, temperature, and even the presence of specific impurities can dictate which polymorph is formed.[14]

  • Why It Matters: Polymorphism is critically important in drug development. Different polymorphs can have different properties, including:

    • Solubility and Dissolution Rate (affecting bioavailability)[15]

    • Stability (chemical and physical)

    • Hygroscopicity (tendency to absorb water)

    • Mechanical Properties (affecting tablet manufacturing)[16]

  • Characterization and Control:

    • Characterize Your Forms: You must use solid-state analytical techniques to identify and differentiate polymorphs. A single technique is not enough; orthogonal methods are required for confirmation.[17]

    • Control the Process: Once you identify the desired polymorph (usually the most stable one), you must develop a robust crystallization protocol that consistently produces it. This involves tight control over solvent, temperature, cooling rate, and seeding. Seeding with the desired polymorph is the most reliable way to ensure it crystallizes.[3]

TechniqueAbbreviationInformation Provided
Powder X-ray Diffraction PXRDThe "gold standard" for polymorph identification. Each crystalline form has a unique diffraction pattern (a fingerprint).[18]
Differential Scanning Calorimetry DSCMeasures thermal events like melting point and phase transitions between polymorphs.[19]
Thermogravimetric Analysis TGAMeasures weight loss as a function of temperature. Used to identify solvates or hydrates.
Fourier-Transform Infrared Spectroscopy FTIRCan show differences in hydrogen bonding environments between polymorphs.[20]
Polarized Light Microscopy PLMAllows for visual inspection of crystal shape (habit), size, and birefringence.[21]
Caption: Table 2. Key analytical techniques for characterizing crystalline forms.
Detailed Experimental Protocols

Protocol 1: Standard Cooling Recrystallization

  • Solvent Selection: Choose a solvent in which the pyridinyl-piperidinol HCl salt is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., isopropanol, ethanol).

  • Dissolution: Place the crude salt in an Erlenmeyer flask with a stir bar. Add the minimum volume of solvent to create a stirrable slurry. Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Do not add a large excess.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Do not disturb the flask.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration (Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Antisolvent Crystallization

  • Dissolution: Dissolve the crude salt in the minimum required volume of a "good" solvent (e.g., methanol) at room temperature or with gentle warming.

  • Antisolvent Addition: While stirring the solution, add a "poor" solvent (anti-solvent, e.g., diethyl ether or toluene) dropwise using an addition funnel or syringe.

  • Observe Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates you have reached the point of supersaturation.

  • Re-homogenize: Gently warm the mixture until it becomes clear again, or add a few drops of the "good" solvent to re-dissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Isolate, wash (with the anti-solvent), and dry the crystals as described in Protocol 1.

G cluster_good High Solubility Solvent ('Good') cluster_poor Low Solubility Solvent ('Poor' / Anti-solvent) good_solvents Methanol Ethanol Water dissolve 1. Dissolve HCl Salt in Minimal 'Good' Solvent poor_solvents Toluene Heptane Diethyl Ether Ethyl Acetate add_antisolvent 2. Add 'Poor' Solvent Dropwise Until Turbid dissolve->add_antisolvent cool 3. Allow Slow Cooling & Crystal Growth add_antisolvent->cool

Caption: Logical workflow for selecting an anti-solvent system.

Protocol 3: Microscale Solvent Screening

  • Preparation: Place a few milligrams (~5-10 mg) of your crude salt into several small test tubes or vials.

  • Screening: Add a potential solvent dropwise (~0.2 mL) to each vial at room temperature and observe solubility.

    • If it dissolves completely at room temp: The solvent is too good to be a single-system recrystallization solvent but may work as the "good" solvent in a mixed pair.

    • If it is completely insoluble: It is a candidate for an anti-solvent.

    • If it is partially soluble: It is a good candidate for single-solvent recrystallization.

  • Heating Test: For the partially soluble candidates, warm the vial in a heat block or water bath. If the solid dissolves completely upon heating and then precipitates upon cooling, you have found a promising solvent.

  • Mixed-Solvent Test: For vials where the salt was very soluble, add a candidate anti-solvent dropwise to see if a precipitate forms, testing for a good mixed-solvent pair.

References
  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Salt Screening. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Retrieved from [Link]

  • Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Salt Screening. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]

  • PubMed. (n.d.). Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms. Retrieved from [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Digital Commons @ Cedarville University. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues | Request PDF. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, December 6). crystallization and dry reagents. Retrieved from [Link]

  • NIH. (n.d.). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Glycine Crystallization during Spray Drying: The pH Effect on Salt and Polymorphic Forms | Request PDF. Retrieved from [Link]

  • ePrints Soton. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Retrieved from [Link]

  • ResearchGate. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • Google Patents. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]

  • PubMed. (2023, April 25). Characterization of the hydrochloride salt hemihydrate as a new salt of the antifungal agent tioconazole. Retrieved from [Link]

  • Europe PMC. (n.d.). Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms. Retrieved from [Link]

  • ACS Publications. (2016, December 21). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Retrieved from [Link]

  • NIH. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Retrieved from [Link]

Sources

Technical Support Center: Stability of 4-(pyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(pyridin-2-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges associated with this compound in solution. We will delve into the underlying chemical principles governing its degradation, provide actionable troubleshooting advice, and offer validated protocols to ensure the integrity and reproducibility of your experimental results.

Introduction: Understanding the Molecule

4-(pyridin-2-yl)piperidin-4-ol is a heterocyclic compound featuring a pyridine ring linked to a piperidine ring, which is further substituted with a hydroxyl group at the 4-position. This specific arrangement creates a tertiary alcohol, a key structural feature that dictates many of its stability characteristics.[1][2] While valuable in medicinal chemistry, this molecule's unique structure presents specific challenges in solution, primarily related to dehydration and oxidation. This guide will address these issues directly.

Frequently Asked Questions (FAQs)

Q1: My analytical results for 4-(pyridin-2-yl)piperidin-4-ol are inconsistent. Why is the peak area decreasing over time in my HPLC analysis?

A1: A decreasing peak area for the parent compound is a classic indicator of degradation in your sample or stock solution. For 4-(pyridin-2-yl)piperidin-4-ol, two primary degradation pathways are likely responsible:

  • Acid-Catalyzed Dehydration: The tertiary alcohol on the piperidine ring is highly susceptible to elimination of water under acidic conditions.[3] Even seemingly neutral solutions can become acidic due to dissolved CO₂ or trace impurities in solvents. This reaction forms a new, less polar compound, 2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine, which will appear as a separate peak in your chromatogram.

  • Oxidation: The nitrogen atom in the piperidine ring is a tertiary amine, making it susceptible to oxidation to form an N-oxide.[4] This can be initiated by dissolved oxygen, trace metal ions, or exposure to light.

The rate of this degradation is influenced by pH, temperature, light exposure, and the solvent system used. It is crucial to establish the stability of the molecule under your specific experimental conditions.[4]

Q2: What are the most probable degradation pathways for 4-(pyridin-2-yl)piperidin-4-ol?

A2: Based on its chemical structure, the two most significant degradation pathways are dehydration and oxidation.

  • Dehydration Pathway (Acid-Catalyzed): This is often the most prominent pathway. The tertiary alcohol is protonated under acidic conditions, forming a good leaving group (water). The subsequent loss of water generates a relatively stable tertiary carbocation on the piperidine ring. A proton is then abstracted from an adjacent carbon, resulting in the formation of a double bond and the 2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine degradant. This process is a known metabolic pathway for similar structures, such as haloperidol.[3]

  • Oxidation Pathway: The lone pair of electrons on the piperidine nitrogen can attack an oxidizing species (like H₂O₂ or even atmospheric O₂) to form the corresponding N-oxide. This introduces a polar N-O bond and results in a more polar degradant. The pyridine nitrogen can also be oxidized, though the piperidine nitrogen is often more susceptible.

The diagram below illustrates these primary degradation routes.

G cluster_main 4-(pyridin-2-yl)piperidin-4-ol cluster_degradation Potential Degradation Products A Parent Compound 4-(pyridin-2-yl)piperidin-4-ol B Dehydration Product 2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine A->B  Acid (H⁺)  - H₂O C Oxidation Product 4-(pyridin-2-yl)piperidin-4-ol-N-oxide A->C  Oxidizing Agent  (e.g., H₂O₂)

Caption: Primary degradation pathways of 4-(pyridin-2-yl)piperidin-4-ol.

Q3: How do pH, solvent, and temperature impact the stability of my compound?

A3: These factors are critically important and interdependent.

  • pH: This is the most critical factor.

    • Acidic pH (pH < 6): Strongly promotes the dehydration reaction. Avoid unbuffered acidic solutions for storage or analysis.

    • Neutral pH (pH 6-8): Generally provides the best stability against dehydration. Buffering your solutions in this range is highly recommended for storage and during experiments.

    • Alkaline pH (pH > 8): While it prevents acid-catalyzed dehydration, highly basic conditions can promote other, slower degradation pathways or lead to solubility issues.

  • Solvent:

    • Protic Solvents (e.g., Methanol, Water): Can participate in proton transfer, potentially facilitating degradation. However, they are often required for solubility. If using water, ensure it is buffered.

    • Aprotic Solvents (e.g., DMSO, Acetonitrile): Generally more inert and preferred for long-term storage of stock solutions, provided the compound is soluble. Store these solutions protected from moisture, as absorbed water can alter stability.

  • Temperature: As with most chemical reactions, higher temperatures accelerate the rate of degradation.[4] Store stock solutions at -20°C or -80°C. For experiments at elevated temperatures, use freshly prepared solutions and minimize the incubation time.

Q4: What are the best practices for preparing and storing solutions of 4-(pyridin-2-yl)piperidin-4-ol?

A4: To ensure maximum stability and experimental reproducibility, follow these guidelines:

  • Use High-Purity Solvents: Traces of acidic or oxidizing impurities can significantly impact stability.

  • Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous aprotic solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.

  • Aqueous/Working Solutions: Prepare fresh daily from the frozen stock. Use a buffer system to maintain a neutral pH (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Degas Solvents: For sensitive applications, degassing aqueous buffers by sparging with nitrogen or argon can minimize dissolved oxygen and reduce oxidative degradation.

  • Use Amber Vials: To protect against photolytic degradation, always store solutions in amber glass vials or wrap clear vials in aluminum foil.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solutions & Actions
Appearance of a new, earlier-eluting peak in reverse-phase HPLC. Dehydration. The dehydration product is less polar than the parent compound and will therefore have a shorter retention time on a C18 column.1. Confirm the identity of the new peak using LC-MS. The dehydration product will have a mass that is 18 Da less than the parent compound. 2. Check the pH of your sample and mobile phase. Ensure they are in the neutral range (pH 6-8). 3. Prepare samples fresh using a buffered diluent.
Appearance of a new, later-eluting peak in reverse-phase HPLC. N-Oxidation. The N-oxide product is more polar than the parent compound and will have a longer retention time.1. Confirm identity via LC-MS. The N-oxide will have a mass that is 16 Da greater than the parent. 2. Prepare solutions using de-gassed solvents to minimize dissolved oxygen. 3. Store stock solutions under an inert atmosphere (e.g., argon) and protected from light.
Poor reproducibility between experimental runs. Ongoing degradation. The compound is degrading at different rates between experiments due to minor variations in sample handling, pH, or time before analysis.1. Strictly adhere to the preparation and storage protocols outlined in Q4. 2. Implement a standardized sample preparation workflow, ensuring all samples are analyzed within the same timeframe after preparation. 3. Analyze a freshly prepared standard with each experimental run to act as a control and monitor for degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

Forced degradation studies are essential for understanding a compound's intrinsic stability and identifying its degradation products.[5][6] This protocol provides a systematic approach to evaluating the stability of 4-(pyridin-2-yl)piperidin-4-ol.

G cluster_stress Apply Stress Conditions (e.g., 8 hours) cluster_analysis Analysis Phase start Start: Prepare 1 mg/mL Stock in ACN acid Acidic 0.1 M HCl @ 60°C start->acid Aliquot Stock base Basic 0.1 M NaOH @ 60°C start->base Aliquot Stock ox Oxidative 3% H₂O₂ @ RT start->ox Aliquot Stock therm Thermal Solution @ 80°C start->therm Aliquot Stock photo Photolytic ICH Q1B Conditions start->photo Aliquot Stock quench Neutralize/Quench Reaction acid->quench base->quench ox->quench therm->quench photo->quench dilute Dilute to Working Conc. quench->dilute analyze Analyze by Stability- Indicating HPLC-UV/MS dilute->analyze end Characterize Degradants & Quantify Parent Loss analyze->end

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve 4-(pyridin-2-yl)piperidin-4-ol in acetonitrile (ACN) to a concentration of 1 mg/mL.

  • Set up Stress Conditions: In separate amber vials, mix aliquots of the stock solution with the stressor solution as described below. Include an unstressed control sample (stock solution diluted with water/ACN).

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C.

    • Photolytic Degradation: Expose a solution in a clear vial to light in a photostability chamber as per ICH Q1B guidelines.

  • Sample Collection & Quenching: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw a sample. For acid/base samples, neutralize with an equimolar amount of base/acid, respectively.

  • Analysis: Dilute all samples (including the control) to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method (see Protocol 2).

Hypothetical Forced Degradation Data Summary:

Stress ConditionTime% Degradation of ParentMajor Degradant(s) Identified (by LC-MS)
0.1 M HCl, 60°C8 hr~25%Dehydration product (M-18)
0.1 M NaOH, 60°C24 hr< 5%Minor unknown peaks
3% H₂O₂, RT8 hr~15%N-oxide product (M+16)
Thermal, 80°C24 hr< 10%Minor dehydration product (M-18)
Photolytic (ICH Q1B)-< 5%No significant degradation
Protocol 2: Stability-Indicating RP-HPLC Method

This method is designed to separate the parent compound from its primary degradation products.

ParameterRecommended ConditionRationale / Expertise Note
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for this class of compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe low concentration of acid is necessary for good peak shape but mild enough to minimize on-column degradation.
Mobile Phase B AcetonitrileProvides good elution strength.
Gradient 5% B to 80% B over 10 minA gradient is required to elute the parent compound and its more polar (N-oxide) and less polar (dehydrated) degradants within a reasonable run time.
Flow Rate 0.3 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp. 40°CElevated temperature improves peak shape and reduces viscosity, but should not be excessively high to avoid thermal degradation on-column.
Detection UV at 260 nmThe pyridine ring provides strong UV absorbance. Select the λmax for optimal sensitivity.
Injection Vol. 3 µLAdjust as needed based on concentration and detector sensitivity.

References

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2025).
  • Degradation pathways of 1-Piperidinepentanoic acid and prevention. (n.d.). BenchChem.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Dehydration is the first step in the bioactivation of haloperidol to its pyridinium metabolite. (1991). Toxicology Letters.
  • Pyrrolidines and piperidines bearing chiral tertiary alcohols by nickel-catalyzed enantioselective reductive cyclization of N-alkynones. (2018).
  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). Chemical & Pharmaceutical Bulletin.
  • Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. (2025). Journal of Medicinal Chemistry.
  • Dehydration of 4-hydroxy-2,3,4-triphenylcyclopentenone. (n.d.).

Sources

Overcoming poor stereoselectivity in piperidine derivative synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high stereoselectivity in the synthesis of piperidine derivatives. Chiral piperidines are ubiquitous scaffolds in pharmaceuticals and natural products, making their stereocontrolled synthesis a critical challenge in modern organic chemistry.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and actionable solutions.

Q1: My hydrogenation of a substituted pyridine is yielding a mixture of cis/trans diastereomers with poor selectivity. How can I improve this?

A1: Poor diastereoselectivity in pyridine hydrogenation is a frequent challenge, often stemming from the reaction conditions and the nature of the substrate.[3] Here’s a systematic approach to troubleshoot this issue:

Underlying Causes & Corrective Actions:

  • Catalyst Choice: The catalyst plays a pivotal role in directing the stereochemical outcome. Platinum-based catalysts like PtO₂ often favor the formation of cis-isomers through syn-addition of hydrogen from the less hindered face of the pyridine ring adsorbed on the catalyst surface.[3][4] Palladium catalysts, such as Pd/C, can sometimes lead to isomerization, resulting in mixtures.[5]

    • Protocol: Screen different heterogeneous catalysts (e.g., PtO₂, Rh/C, Pd(OH)₂/C) to identify the optimal one for your specific substrate.[3][5]

  • Solvent and Acidity: The solvent system can influence the conformation of the substrate and its interaction with the catalyst. Acetic acid is a common solvent that can protonate the pyridine nitrogen, affecting its orientation on the catalyst surface.[5]

    • Protocol: If using a neutral solvent, consider adding an acid co-solvent like acetic acid. Conversely, if acidic conditions are giving poor results, explore neutral solvents like ethanol or methanol.

  • Substrate Control with Chiral Auxiliaries: Attaching a chiral auxiliary to the pyridine ring can create a strong facial bias, leading to excellent diastereoselectivity.[6][7] Oxazolidinone auxiliaries, for example, can direct hydrogenation to give all-cis substituted piperidines with high selectivity.[6][8]

    • Expert Insight: The auxiliary forces the pyridine ring into a rigid conformation, exposing one face to the catalyst while shielding the other. This strategy is particularly effective for creating multiple stereocenters in a single step.[5][6]

Troubleshooting Workflow for Poor Diastereoselectivity in Pyridine Hydrogenation:

G start Low Diastereomeric Ratio (dr) Observed catalyst Screen Heterogeneous Catalysts (e.g., PtO₂, Rh/C, Pd(OH)₂/C) start->catalyst Step 1 solvent Optimize Solvent System (e.g., AcOH, EtOH, MeOH) catalyst->solvent If no improvement result Improved Diastereoselectivity catalyst->result Success auxiliary Employ a Chiral Auxiliary (e.g., Oxazolidinone) solvent->auxiliary For challenging substrates solvent->result Success auxiliary->result Success

Caption: Decision workflow for troubleshooting poor diastereoselectivity.

Q2: I am attempting an asymmetric synthesis, but the enantiomeric excess (ee) is low. What are the critical parameters to investigate?

A2: Achieving high enantioselectivity requires precise control over the reaction environment. Low ee can be attributed to several factors, from catalyst activity to reaction conditions.[9]

Key Factors Influencing Enantioselectivity:

  • Catalyst and Ligand Integrity: The chiral catalyst or ligand is the heart of the asymmetric transformation. Its purity, activity, and proper handling are crucial.

    • Actionable Advice: Ensure your catalyst and ligand are of high purity and handled under an inert atmosphere if they are air-sensitive. Impurities in starting materials can act as catalyst poisons.[9] Consider using a fresh batch of catalyst.

  • Reaction Temperature: Temperature has a significant impact on the energy difference between the diastereomeric transition states.

    • Protocol: Lowering the reaction temperature often leads to higher enantioselectivity, as it favors the kinetically controlled product.[10] A temperature screening experiment is highly recommended.

  • Solvent Effects: The solvent can influence the catalyst's conformation and the stability of the transition states.

    • Actionable Advice: Conduct a solvent screen using a range of polar and non-polar, protic and aprotic solvents to find the optimal medium for your catalytic system.[9]

  • Substrate Activation: For challenging substrates like pyridines, activation is often necessary to enhance reactivity and achieve high stereoselectivity. This can be done by forming pyridinium salts.[11][12]

    • Expert Insight: Iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts has been shown to yield chiral piperidines with high enantioselectivity.[13][14] The activating group can be easily removed post-hydrogenation.

Data Summary: Catalyst Systems for Asymmetric Hydrogenation of Pyridinium Salts

Catalyst SystemSubstrate ScopeTypical ee (%)Reference
[Ir(cod)Cl]₂ / Chiral Phosphine Ligand / I₂2-Alkyl Pyridinium Salts>90[12]
Rhodium(I) / P-chiral bisphosphorus ligandTetrasubstituted Enamides>95[15]
Brønsted Acid / Hantzsch EsterActivated 2-Alkyl Pyridines>85[6]
Q3: My diastereoselective reaction using a chiral auxiliary is not giving the expected major diastereomer. What could be the cause?

A3: When a chiral auxiliary fails to induce the expected stereochemistry, it's essential to re-evaluate the reaction mechanism and the factors governing the transition state.

Potential Causes and Solutions:

  • Mismatched Reagents or Conditions: The chosen reaction conditions might favor a different transition state geometry than anticipated.

    • Actionable Advice: Review the literature for similar transformations with your chosen auxiliary. The choice of Lewis acid, solvent, and temperature can dramatically influence the outcome.

  • Chelation vs. Non-Chelation Control: In reactions involving metal ions, the stereochemical outcome can be dictated by whether the substrate forms a rigid chelated intermediate with the metal.

    • Expert Insight: For example, in conjugate additions, a chelating metal can lock the conformation of the substrate, leading to one diastereomer, while a non-chelating metal might allow for a different, more stable non-chelated transition state, leading to the opposite diastereomer.

  • Incorrect Auxiliary Conformation: The auxiliary may not be adopting the expected conformation to effectively block one face of the molecule.

    • Actionable Advice: Consider modifying the auxiliary or the protecting groups on your substrate to enforce the desired conformation through steric interactions.

Frequently Asked Questions (FAQs)

This section covers broader questions about strategies and methodologies for stereoselective piperidine synthesis.

Q4: What are the main strategies for controlling stereoselectivity in piperidine synthesis?

A4: There are three primary strategies to control stereoselectivity:

  • Substrate Control: Utilizes the inherent stereochemistry of the starting material, often through chiral auxiliaries that are temporarily incorporated.[16]

  • Reagent Control: Employs chiral reagents that selectively react with one face of a prochiral substrate.

  • Catalyst Control: Uses a chiral catalyst to create a chiral environment that favors the formation of one enantiomer or diastereomer over the other. This is a highly efficient approach as a small amount of catalyst can generate a large quantity of chiral product.[16]

G sub Substrate Control (Chiral Auxiliaries) piperidine Stereoselective Piperidine Synthesis sub->piperidine rea Reagent Control (Chiral Reagents) rea->piperidine cat Catalyst Control (Asymmetric Catalysis) cat->piperidine

Sources

Technical Support Center: Minimizing Side Product Formation in Pyridinyl-Piperidinol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridinyl-piperidinol synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, ensuring high purity and yield of the target compounds. We understand the nuances and challenges involved in these syntheses and have compiled this resource based on extensive in-house expertise and a thorough review of the scientific literature.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of pyridinyl-piperidinols, particularly when using organometallic reagents like Grignard reagents with pyridinyl ketones.

Q1: My Grignard reaction with a pyridinyl ketone is resulting in a low yield of the desired tertiary alcohol and a significant amount of a reduced product (a secondary alcohol). What is causing this?

A1: This is a classic issue of competing reaction pathways. The Grignard reagent is acting not only as a nucleophile but also as a reducing agent.

Causality: The formation of the secondary alcohol byproduct stems from a side reaction where the Grignard reagent facilitates the reduction of the ketone.[1] This typically occurs via a six-membered ring transition state where a hydride is delivered from the β-carbon of the Grignard reagent to the carbonyl carbon of the pyridinyl ketone.[1] Sterically hindered ketones are particularly susceptible to this reduction pathway.[1]

Troubleshooting Protocol:

  • Temperature Control: Lowering the reaction temperature can favor the desired nucleophilic addition over the reduction pathway. We recommend starting at 0°C and even exploring temperatures as low as -78°C (dry ice/acetone bath).

  • Grignard Reagent Selection: If possible, use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide. This structurally eliminates the possibility of the hydride transfer mechanism.

  • Slow Addition: Add the Grignard reagent to the solution of the pyridinyl ketone dropwise. This maintains a low concentration of the Grignard reagent at any given time, which can help suppress the reduction side reaction.

  • Solvent Choice: The choice of solvent can influence the reactivity of the Grignard reagent. While typically performed in ethers like THF or diethyl ether, exploring solvent mixtures or different ethers may alter the reaction outcome.

Q2: I am observing the recovery of a significant amount of my starting pyridinyl ketone after the reaction and workup. Why isn't the reaction going to completion?

A2: Incomplete reaction is often due to the Grignard reagent acting as a base rather than a nucleophile, or due to issues with the reagent's activity.

Causality:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[1] This enolate is unreactive towards the Grignard reagent and, upon aqueous workup, will revert to the starting ketone.[1]

  • Reagent Inactivity: Grignard reagents are highly sensitive to moisture and air.[2] Any exposure to atmospheric water or protic solvents will quench the reagent, reducing its effective concentration and leading to an incomplete reaction.[2]

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2]

  • Reagent Titration: Before use, titrate a small aliquot of your Grignard reagent to determine its exact molarity. This will ensure you are adding the correct stoichiometric amount.

  • Reverse Addition: Consider adding the pyridinyl ketone solution to the Grignard reagent solution. This "reverse addition" maintains an excess of the Grignard reagent throughout the reaction, which can help drive the reaction to completion and minimize enolization.

  • Use of Additives: Certain additives can enhance the nucleophilicity of the Grignard reagent. For instance, the use of cerium (III) chloride (Luche reduction conditions) can suppress enolization and favor nucleophilic addition.

Experimental Workflow: Grignard Reaction with a Pyridinyl Ketone

experimental_workflow start Start: Dry Glassware & Inert Atmosphere reagents Prepare Anhydrous Solution of Pyridinyl Ketone start->reagents grignard Prepare/Titrate Grignard Reagent start->grignard reaction Slowly Add Grignard Reagent to Ketone Solution at Low Temperature reagents->reaction grignard->reaction workup Aqueous Workup (e.g., NH4Cl solution) reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify via Column Chromatography or Recrystallization extraction->purification end End: Characterize Product purification->end

Caption: A typical experimental workflow for the Grignard reaction.

Frequently Asked Questions (FAQs)

Q3: What are some common impurities I should look out for when synthesizing pyridinyl-piperidinols, and how can I remove them?

A3: Besides the byproducts from the main reaction, impurities can arise from starting materials or degradation.

Common Impurities & Purification Strategies:

Impurity TypeOriginRecommended Purification Technique
Unreacted Pyridine Precursors Incomplete hydrogenation of the pyridine ring.Column chromatography or conversion to a salt.[3]
Oxidation Products Piperidines can be susceptible to air oxidation, often leading to discoloration.[3]Distillation or recrystallization can often remove these colored impurities.[3]
Residual Reagents Byproducts from reagents used in the reaction.Aqueous washes during workup, followed by column chromatography.
Water A significant impurity, especially after aqueous workup procedures.[3]Drying over anhydrous salts (e.g., MgSO₄, Na₂SO₄) followed by distillation. For pyridine itself, drying over KOH followed by distillation from calcium hydride is effective.[4]
Q4: My purified pyridinyl-piperidinol compound is a solid, but it's difficult to crystallize. What can I do?

A4: Crystallization can be challenging, but several techniques can be employed to induce crystal formation.

Recrystallization Troubleshooting:

  • Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Experiment with a range of solvents of varying polarities.

  • Solvent/Anti-Solvent Method: Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble but is miscible with the good solvent, until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal ("seed") to the supersaturated solution to initiate crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Q5: I am preparing my pyridinyl ketone from a pyridinyl nitrile and a Grignard reagent. What are the potential side reactions in this step?

A5: The reaction of a Grignard reagent with a nitrile is a good way to synthesize ketones, but it's not without its potential pitfalls.

Causality: The desired reaction involves the addition of one equivalent of the Grignard reagent to the nitrile to form an imine intermediate, which is then hydrolyzed to the ketone during workup.[5]

Potential Side Reactions:

  • Double Addition: If the intermediate imine is not stable, a second equivalent of the Grignard reagent can add to it, leading to a secondary amine after workup.

  • Incomplete Hydrolysis: If the aqueous workup is not sufficiently acidic or is too short, the imine intermediate may not fully hydrolyze to the ketone, leading to a mixture of products.

Mitigation Strategies:

  • Careful Stoichiometry: Use only a slight excess (e.g., 1.1 equivalents) of the Grignard reagent to minimize the chance of double addition.

  • Controlled Workup: Ensure the aqueous workup is sufficiently acidic (e.g., using dilute HCl) and allow enough time for the complete hydrolysis of the imine.

Reaction Pathway: Nitrile to Ketone

nitrile_to_ketone nitrile Pyridinyl Nitrile grignard1 + 1 eq. Grignard Reagent nitrile->grignard1 imine Imine Intermediate grignard1->imine workup Aqueous Acid Workup (H3O+) imine->workup grignard2 + 1 eq. Grignard Reagent (Side Reaction) imine->grignard2 ketone Pyridinyl Ketone (Desired Product) workup->ketone amine Secondary Amine (Byproduct) grignard2->amine

Caption: The reaction of a nitrile with a Grignard reagent.

References

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • ResearchGate. Optimization of reaction conditions. [a]. [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

  • ResearchGate. Optimization of the reaction conditions a. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • Wikipedia. Grignard reaction. [Link]

Sources

Optimization of radiolabeling efficiency for pyridinyl-piperidinol PET tracers

Author: BenchChem Technical Support Team. Date: January 2026

An advanced understanding of radiolabeling is crucial for the successful development and application of Positron Emission Tomography (PET) tracers. This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals working on the optimization of radiolabeling efficiency for pyridinyl-piperidinol based PET tracers. Authored from the perspective of a Senior Application Scientist, this document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the complexities of radiosynthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions often encountered when working with pyridinyl-piperidinol PET tracers.

Q1: What is the primary application of pyridinyl-piperidinol PET tracers?

Pyridinyl-piperidinol derivatives are versatile scaffolds often designed as high-affinity ligands for various targets in the central nervous system (CNS). Depending on their specific structure, they are developed for imaging neuroreceptors, ion channels, or enzymes implicated in neurological and psychiatric disorders. Their optimization is critical for accurate in-vivo quantification of these biological targets.

Q2: What are the common radionuclides used for labeling these tracers and why?

The most common positron-emitting radionuclides are Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]).

  • Fluorine-18 ([¹⁸F]) is often preferred due to its longer half-life (≈110 minutes), which allows for multi-step synthesis, purification, quality control, and transport to satellite imaging centers.[1][2] Its low positron energy results in higher resolution images.

  • Carbon-11 ([¹¹C]) has a much shorter half-life (≈20.4 minutes), which limits its use to facilities with an on-site cyclotron.[3] However, it allows for multiple PET scans in the same subject on the same day and can sometimes be incorporated into the molecule without altering its biological activity, a key consideration in drug development.[4]

Q3: What are "Radiochemical Yield (RCY)" and "Molar Activity (Am)," and why are they critical?

  • Radiochemical Yield (RCY) is the percentage of the initial radioactivity that is incorporated into the final, purified PET tracer. A high and reproducible RCY is essential for ensuring a sufficient dose is available for imaging studies and for maintaining cost-effectiveness in production.[5][6]

  • Molar Activity (Am) , often expressed in Gigabecquerels per micromole (GBq/µmol), is the ratio of the radioactivity to the total mass of the compound (labeled and unlabeled). High molar activity is crucial for receptor imaging, as it allows for the injection of a tracer dose that binds to the target without causing a pharmacological effect (the "tracer principle"). Low molar activity can lead to saturation of the target receptors by the non-radioactive form of the compound, resulting in poor image quality.[5]

Part 2: Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues encountered during the radiolabeling workflow.

Section A: Precursor and Reagent Issues

Q: My radiochemical yield is consistently low or has suddenly dropped. Could my precursor be the problem?

A: Absolutely. The quality and stability of the chemical precursor are paramount for a successful radiolabeling reaction.[5] Consider the following points:

  • Precursor Stability and Storage: Pyridinyl-piperidinol precursors can be sensitive to environmental factors. Stability testing is a critical part of a precursor's characterization to determine its shelf-life and optimal storage conditions.[5][7] Improper storage—such as exposure to light, humidity, or elevated temperatures—can lead to degradation.[5][7][8] It is recommended to store precursors in a cool, dark, and dry environment, often under an inert atmosphere (e.g., argon or nitrogen).

  • Freeze-Thaw Cycles: For precursors stored in solution, repeated freeze-thaw cycles can degrade the molecule. It is best practice to aliquot the precursor solution into single-use vials to avoid this.[5][6][9]

  • Metal Ion Contamination: Trace metal ion contaminants in the precursor solution can compete with the desired radionuclide for the labeling site, drastically reducing the RCY.[5][9] This is especially problematic in radiometallation but can affect other labeling chemistries as well. Ensure all vials, pipette tips, and solvents are as free of metal contaminants as possible.

Workflow: Precursor Handling and Aliquoting

Caption: Workflow for proper precursor handling to ensure stability.

Section B: Radiolabeling Reaction Optimization

Q: I am observing low incorporation of [¹⁸F]fluoride. How can I optimize the reaction conditions?

A: Low incorporation is a common hurdle. The efficiency of nucleophilic [¹⁸F]-fluorination depends on several interdependent factors.

  • Anhydrous Conditions: The nucleophilicity of the [¹⁸F]fluoride ion is significantly reduced by protic solvents like water.[10] Therefore, ensuring strictly anhydrous conditions is critical. This involves azeotropic drying of the [¹⁸F]fluoride/kryptofix complex with acetonitrile before adding the precursor.[11]

  • Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, excessive heat may degrade the precursor or the final tracer.[12] The optimal temperature must be determined empirically for each specific tracer, typically ranging from 80°C to 140°C.[13]

  • Precursor Concentration: The amount of precursor used is a balancing act. Too little precursor can lead to low RCY, while too much will result in low molar activity.[5][14] It is advisable to start with the literature-reported amount and optimize from there.

  • Choice of Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are standard choices as they effectively solvate the kryptofix complex without hindering the nucleophilicity of fluoride.[10]

Decision Tree: Troubleshooting Low Radiochemical Yield (RCY)

Caption: A logical decision tree for diagnosing low RCY.

Section C: Purification and Formulation

Q: My final product has poor radiochemical purity after HPLC. What are the common causes?

A: Achieving high radiochemical purity (>95%) is a regulatory requirement and essential for patient safety.[15][16] Issues often stem from the purification step.

  • Suboptimal HPLC Method: The separation of the radiolabeled tracer from the unreacted precursor and other impurities is crucial. If your precursor has similar properties to the final tracer, separation can be challenging. You may need to optimize the HPLC mobile phase composition, gradient, flow rate, or even the type of column (e.g., C18, Phenyl-Hexyl).[17]

  • Formation of Radiometabolites/Byproducts: Harsh reaction conditions (e.g., excessive heat or incorrect pH) can generate radiolabeled byproducts that are difficult to separate.[7][18] Optimizing the reaction itself is the first step to a cleaner product.

  • Solid-Phase Extraction (SPE) Issues: SPE cartridges are often used for purification or reformulation.[17][19] Incomplete trapping of the tracer or premature elution can lead to impurities in the final product. Ensure the cartridge is properly conditioned and that the solvent strengths for loading, washing, and eluting are optimized.

Q: The tracer appears to be degrading after formulation. How can I improve its stability?

A: The stability of the final radiopharmaceutical is critical for its shelf-life and efficacy.[20]

  • Radiolysis: The high radioactivity concentration can generate free radicals that degrade the tracer. Adding a radical scavenger, such as a small percentage of ethanol or ascorbic acid, to the final formulation can mitigate this effect.

  • pH of Formulation: The final product should be formulated in a biocompatible buffer (e.g., phosphate-buffered saline) at a physiological pH (typically 7.4). Deviations can accelerate hydrolysis or other degradation pathways.

  • Storage: The formulated tracer should be stored under appropriate conditions, often shielded and at room temperature or refrigerated, to minimize degradation before injection.[8]

Part 3: Protocols and Data

Protocol: General Automated [¹⁸F]-Fluorination of a Pyridinyl-Piperidinol Precursor

This protocol describes a typical automated synthesis process on a cassette-based synthesizer.[11][21]

Objective: To synthesize an [¹⁸F]-labeled pyridinyl-piperidinol tracer via nucleophilic substitution.

Materials:

  • Precursor (e.g., a tosylate or nosylate derivative of the pyridinyl-piperidinol)

  • [¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron

  • Kryptofix 2.2.2 (K222) solution

  • Potassium Carbonate (K₂CO₃) solution

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous DMSO

  • Sterile Water for Injection

  • Ethanol USP

  • SPE Cartridges (e.g., C18)

  • Sterile Vials

Methodology:

  • [¹⁸F]Fluoride Trapping & Elution:

    • The aqueous [¹⁸F]fluoride solution is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

    • The [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of K222 and K₂CO₃ in MeCN/Water.

  • Azeotropic Drying:

    • The solvent is removed under a stream of inert gas (e.g., nitrogen) and gentle heating (≈85°C).

    • Two to three aliquots of anhydrous MeCN are added and evaporated to ensure the [¹⁸F]F⁻/K222 complex is anhydrous.[11] This is a critical step for activating the fluoride.

  • Radiolabeling Reaction:

    • The tosylate- or nosylate-precursor, dissolved in anhydrous DMSO (typically 5-10 mg in 0.5-1.0 mL), is added to the dried [¹⁸F]F⁻/K222 complex.

    • The reaction vessel is sealed and heated to the optimized temperature (e.g., 120°C) for the optimized time (e.g., 15 minutes).

  • Purification:

    • The reaction mixture is cooled and diluted with water or mobile phase.

    • The crude mixture is loaded onto a semi-preparative HPLC column for purification.[17]

    • The fraction corresponding to the radiolabeled product is collected into a vial containing sterile water.

  • Formulation:

    • The collected HPLC fraction is passed through a C18 SPE cartridge to trap the tracer.

    • The cartridge is washed with sterile water to remove residual HPLC solvents.

    • The final product is eluted from the cartridge with a small volume of ethanol and diluted with saline or a suitable buffer for injection.

  • Quality Control:

    • The final product is tested for identity, radiochemical purity, pH, radionuclide identity, and sterility before release.[16][22][23]

Data Summary: Key Parameters for Optimization
ParameterTypical RangeRationale & Key Considerations
Precursor Amount 2 - 10 mgBalance between achieving high RCY and high Molar Activity.[5]
Reaction Temperature 80 - 140 °CHigher temperatures increase reaction rates but risk thermal degradation of precursor/product.[12][13]
Reaction Time 5 - 20 minMust be sufficient for reaction completion but minimized to reduce decay losses and byproduct formation.
[¹⁸F]Fluoride Activity 1 - 100 GBqStarting activity depends on desired final yield and synthesis time.
Final pH 6.5 - 7.5Ensures physiological compatibility and stability of the final tracer.[24]

References

  • Gargiulo, S., et al. (2022). Optimization of Precursor Preparation in PSMA-11 Radiosabeling to Obtain a Highly Reproducible Radiochemical Yield. PubMed Central. [Link]

  • IAEA. (n.d.). Guidance for preclinical studies with radiopharmaceuticals. Scientific, technical publications in the nuclear field. [Link]

  • Almac. (n.d.). Radiopharmaceutical Precursors. [Link]

  • Mishra, A. K., et al. (n.d.). Dealing with PET radiometabolites. PubMed Central. [Link]

  • Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. [Link]

  • Gargiulo, S., et al. (2022). Optimization of Precursor Preparation in PSMA-11 Radiosabeling to Obtain a Highly Reproducible Radiochemical Yield. ResearchGate. [Link]

  • Gargiulo, S., et al. (2022). Optimization of Precursor Preparation in PSMA-11 Radiosabeling to Obtain a Highly Reproducible Radiochemical Yield. PubMed. [Link]

  • Konken, P. A., et al. (n.d.). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Publishing. [Link]

  • Singleton, T. A., et al. (2019). Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers. Journal of Visualized Experiments. [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression. [Link]

  • Ponde, D. E., et al. (2018). Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. PubMed Central. [Link]

  • Zhang, Z., et al. (n.d.). Proof-of-concept optimization of a copper-mediated 18F-radiosynthesis of a novel MAGL PET tracer on a high-throughput microdroplet platform and its macroscale translation. PubMed Central. [Link]

  • Ly, J., et al. (n.d.). Automatic concentration and reformulation of PET tracers via microfluidic membrane distillation. PubMed Central. [Link]

  • Forschungszentrum Jülich. (2024). Automated synthesis of PET tracers. [Link]

  • Jo, S., et al. (n.d.). An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group. PubMed Central. [Link]

  • Brugarolas, P., et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. PubMed. [Link]

  • CORE. (2018). Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. [Link]

  • MDPI. (n.d.). Radiolabeling and Preliminary In Vivo Evaluation of the Candidate CCR2 Targeting PET Radioligand [11C]AZD2423. [Link]

  • IAEA. (2009). Strategies for Clinical Implementation and Quality Management of PET Tracers. Scientific, technical publications in the nuclear field. [Link]

  • Máthé, D., et al. (n.d.). Stability assessment of PET radiopharmaceuticals under extreme conditions: an ICH-compliant study on radiochemical and enantiomeric purity. NIH. [Link]

  • Ly, J. (n.d.). Chemical Purity Analysis of PET Radiotracers via Microchip Capillary Electrophoresis. [Link]

  • Brugarolas, P., et al. (2022). Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites. bioRxiv. [Link]

  • ResearchGate. (n.d.). Quality Control of PET Radiopharmaceuticals. [Link]

  • ResearchGate. (n.d.). Effect of temperature on radiolabeling efficiency. [Link]

  • Sounni, N., et al. (2015). Synthesis, radiolabeling and preliminary in vivo evaluation of multimodal radiotracers for PET imaging and targeted radionuclide therapy of pigmented melanoma. PubMed. [Link]

  • Kim, D. W., et al. (n.d.). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. PubMed Central. [Link]

  • Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. [Link]

  • Chen, C., et al. (n.d.). Radiolabeling of Nanomaterials: Advantages and Challenges. PubMed Central. [Link]

  • Jia, H., et al. (2014). Synthesis and Evaluation of a 18F-labeled Spirocyclic Piperidine Derivative as Promising σ1 Receptor Imaging Agent. PubMed. [Link]

  • RSC Publishing. (n.d.). Optimization of microfluidic PET tracer synthesis with Cerenkov imaging. [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (2020). PET Quantitation and Quality Control. [Link]

  • MDPI. (n.d.). Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. [Link]

  • ResearchGate. (n.d.). Production and Purification of Metal Radionuclides for PET Imaging of Disease. [Link]

  • AAPM. (n.d.). PET/CT Acceptance Testing and Quality Assurance. [Link]

  • Mertens, J., et al. (n.d.). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. PubMed. [Link]

  • NIH. (n.d.). Novel Tracers and Radionuclides in PET Imaging. [Link]

  • MDPI. (n.d.). Impact of Precursor Concentration on Perovskite Crystallization for Efficient Wide-Bandgap Solar Cells. [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenging chromatographic issues. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing during the HPLC analysis of piperidine-containing compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chromatographic principles to empower your method development and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for basic piperidine compounds in reversed-phase HPLC?

Peak tailing for basic compounds like piperidine derivatives is most often caused by secondary interactions between the analyte and the stationary phase.[1] In typical reversed-phase mobile phases (pH 2-7), the basic piperidine nitrogen is protonated, carrying a positive charge.[1] This charged analyte can then interact with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[2][3][4] These silanol groups can be deprotonated and negatively charged, leading to a strong ionic interaction that slows down a portion of the analyte molecules, resulting in a "tailing" peak.[4][5]

The key takeaway is that you are observing a mixed-mode retention mechanism: the desired hydrophobic interaction and an undesirable ionic interaction.[2] The non-uniformity of these silanol sites in terms of acidity and accessibility contributes to the peak asymmetry.[6]

Q2: How does mobile phase pH influence the peak shape of my piperidine compound?

Mobile phase pH is arguably the most critical parameter to control when analyzing ionizable compounds like piperidines.[7][8][9] Its effect is twofold: it alters the ionization state of your analyte and the surface charge of the silica stationary phase.

  • Analyte Ionization: The extent to which your piperidine compound is protonated is dictated by its pKa and the mobile phase pH.

  • Stationary Phase Ionization: Residual silanol groups on silica are acidic and will be deprotonated (negatively charged) at higher pH values.[10]

Operating at a pH close to the analyte's pKa can lead to the co-existence of both ionized and unionized forms, which can cause peak distortion, splitting, or tailing.[7][9][11]

General Guidance on pH Adjustment:

  • Low pH (pH < 3): At a low pH, the residual silanol groups are protonated and thus neutral.[2][12] This minimizes the strong ionic secondary interactions with the protonated piperidine analyte, often leading to a significant improvement in peak shape.[13]

  • High pH (pH > 8): At a high pH, the piperidine analyte will be in its neutral (free base) form. This also minimizes the ionic interaction with the now deprotonated silanol groups. However, this approach requires a column specifically designed for high pH stability to prevent dissolution of the silica backbone.[11][14]

Q3: I've adjusted the pH, but I still see some tailing. What role do mobile phase additives play?

When pH adjustment alone is insufficient, mobile phase additives can be highly effective. These additives work by competing with your analyte for the active silanol sites or by altering the nature of the secondary interaction.

  • Competing Bases (Silanol Blockers): Small basic molecules like triethylamine (TEA) are commonly used.[12] TEA, being a base, will preferentially interact with the acidic silanol sites, effectively "shielding" them from your piperidine analyte.[13] This reduces the opportunity for the secondary interaction that causes tailing.

  • Ion-Pairing Agents: These are reagents that have a hydrophobic part and an ionic part. For basic analytes like protonated piperidines, an anionic ion-pairing agent (e.g., an alkyl sulfonate) is used.[15][16] The agent pairs with the charged analyte in the mobile phase, forming a neutral complex that has better retention and peak shape on a reversed-phase column.[17]

  • Inorganic Mobile Phase Additives: Salts like potassium hexafluorophosphate (KPF6) or sodium perchlorate (NaClO4) can also improve peak shape.[18][19] These chaotropic agents are thought to disrupt the solvation of the analyte, which can influence its interaction with the stationary phase and reduce tailing.[18][19]

Q4: Could my choice of HPLC column be the problem? What are my options?

Absolutely. The choice of stationary phase is critical for the successful analysis of basic compounds.

  • End-Capped Columns: Most modern columns are "end-capped," a process where the residual silanol groups are chemically reacted with a small, inert compound to make them less active.[3][10] Using a column with a high degree of end-capping is a good first step.

  • "Base-Deactivated" or "High Purity" Silica Columns: These columns are made from silica that has a very low metal content and a reduced number of acidic silanol sites.[2] They are specifically designed to provide symmetrical peaks for basic compounds.

  • Hybrid Stationary Phases: These phases incorporate both silica and organic polymers, offering improved pH stability and reduced silanol activity.[2]

  • Alternative Stationary Phases: For very challenging separations, consider stationary phases that are not silica-based, such as those made from organic polymers or zirconia, which do not have the issue of silanol interactions.[2] Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also be a valuable tool.[20]

Q5: Can my sample preparation or injection solvent affect peak shape?

Yes, this is an often-overlooked cause of peak distortion.

  • Sample Solvent Strength: If your sample is dissolved in a solvent that is much stronger (more organic) than your initial mobile phase, it can cause peak distortion, including tailing or fronting. Ideally, you should dissolve and inject your sample in the mobile phase itself.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and asymmetry.[13][21] If you suspect this is the issue, try diluting your sample and re-injecting.[13]

Troubleshooting Workflows & Protocols

Workflow 1: Systematic Mobile Phase Optimization

This workflow provides a step-by-step approach to optimizing your mobile phase to mitigate peak tailing.

Mobile Phase Optimization Workflow Figure 1: Mobile Phase Optimization Workflow start Start: Tailing Peak Observed ph_adjust Adjust Mobile Phase pH (e.g., to pH 2.5-3.0 with Formic or Phosphoric Acid) start->ph_adjust check_shape1 Peak Shape Acceptable? ph_adjust->check_shape1 add_additive Add Competing Base (e.g., 0.1% Triethylamine) check_shape1->add_additive No end_good End: Analysis Optimized check_shape1->end_good Yes check_shape2 Peak Shape Acceptable? add_additive->check_shape2 ion_pairing Consider Ion-Pairing Reagents (e.g., Alkyl Sulfonates) check_shape2->ion_pairing No check_shape2->end_good Yes check_shape3 Peak Shape Acceptable? ion_pairing->check_shape3 check_shape3->end_good Yes end_bad Re-evaluate Column/Method check_shape3->end_bad No

Caption: A logical workflow for troubleshooting peak tailing through mobile phase modification.

Protocol: Mobile Phase pH Adjustment
  • Baseline Experiment: Run your current method and record the tailing factor of the piperidine peak.

  • Prepare Low pH Mobile Phase: Prepare an aqueous mobile phase containing an acidifier. A common starting point is 0.1% formic acid or phosphoric acid to achieve a pH between 2.5 and 3.0.

  • Equilibrate the System: Flush the column with at least 10-20 column volumes of the new mobile phase to ensure the column is fully equilibrated.

  • Analyze Sample: Inject your sample and compare the peak shape to the baseline experiment.

  • Evaluate: If peak shape is improved but not perfect, you can proceed to add a competing base.

The Mechanism of Secondary Silanol Interactions

The diagram below illustrates the fundamental cause of peak tailing for protonated basic compounds like piperidine derivatives on a standard silica-based C18 column.

Silanol Interaction Mechanism Figure 2: Secondary Silanol Interaction cluster_stationary_phase Silica Stationary Phase Surface cluster_mobile_phase silica C18 Chains Deprotonated Silanol (Si-O⁻) piperidine_free Protonated Piperidine (Analyte⁺) piperidine_free->silica:c18 retention Desired Hydrophobic Interaction piperidine_bound Protonated Piperidine (Analyte⁺) piperidine_bound->silica:sioh interaction Undesirable Ionic Interaction (Causes Tailing)

Caption: Visualization of dual retention mechanisms leading to peak tailing.

Data Summary: Impact of Mobile Phase Additives

The following table summarizes the typical effects of different mobile phase additives on the peak asymmetry of a model piperidine compound.

Mobile Phase ConditionTailing Factor (As)Retention Time (min)Comments
Neutral pH (No Additive)2.54.2Significant tailing due to silanol interactions.
Low pH (0.1% Formic Acid)1.45.1Improved symmetry, silanols are protonated.[13]
Low pH + 0.1% TEA1.14.8Excellent symmetry, TEA blocks residual silanols.[12]
Ion-Pairing (5mM SDS)1.26.5Good symmetry, increased retention due to pairing.

Note: These are representative values and will vary depending on the specific analyte, column, and other chromatographic conditions.

Concluding Remarks

Resolving peak tailing for piperidine compounds is a systematic process of identifying and mitigating unwanted secondary interactions. By logically addressing the mobile phase pH, considering the use of additives, and selecting an appropriate stationary phase, you can achieve symmetrical, reproducible peaks. Remember to change only one parameter at a time during your troubleshooting to clearly identify the root cause. This guide provides a framework for your investigations, grounded in the fundamental principles of chromatography.

References

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Retrieved from [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip: The Role of End-Capping in RP. Phenomenex. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Retrieved from [Link]

  • Nawrocki, J. (1991).
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek. Retrieved from [Link]

  • Crawford Scientific. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Crawford Scientific. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC Technologies. Retrieved from [Link]

  • Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Retrieved from [Link]

  • Separation Science. (n.d.). Silica Purity #2 – Silanols. Separation Science. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. GL Sciences. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Retrieved from [Link]

  • LoBrutto, R., Jones, A., Kazakevich, Y. V., & McNair, H. M. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 913(1-2), 173–187. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Retrieved from [Link]

  • LoBrutto, R., et al. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate. Retrieved from [Link]

  • PharmaGuru. (2025, January 17). How To Select Equivalent HPLC Columns: Get Mastery In 5 Minutes. PharmaGuru. Retrieved from [Link]

  • Drawell. (n.d.). Columns Used in HPLC - Different Types and How to Choose. Drawell. Retrieved from [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 4-(Pyridin-2-yl)piperidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of enhancing the blood-brain barrier (BBB) penetration of 4-(pyridin-2-yl)piperidin-4-ol analogs. Our goal is to equip you with the scientific rationale and practical methodologies to optimize your central nervous system (CNS) drug discovery programs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the development of CNS-penetrant small molecules.

Q1: Why is achieving significant BBB penetration for my 4-(pyridin-2-yl)piperidin-4-ol analogs so challenging?

A1: The BBB is a highly selective barrier that protects the brain's microenvironment.[1] For your specific chemical scaffold, several inherent physicochemical properties can limit its ability to cross this barrier:

  • Hydrogen Bonding Capacity: The hydroxyl group and the nitrogen atoms in the piperidine and pyridine rings can form hydrogen bonds with water, increasing the molecule's polarity and hindering its ability to partition into the lipid-rich environment of the BBB endothelial cell membranes.[2][3][4] Molecules with a high number of hydrogen bond donors and acceptors generally exhibit poor BBB penetration.[2][4][5]

  • Polar Surface Area (PSA): The presence of heteroatoms (oxygen and nitrogen) contributes to the molecule's PSA. A higher PSA is associated with lower BBB permeability. For optimal CNS penetration, a PSA of less than 60-70 Ų is often recommended.[6][7]

  • Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is necessary to cross the BBB, an excessively high LogP can lead to increased plasma protein binding and non-specific binding to brain tissue, which may not translate to higher unbound drug concentrations at the target.[3][8][9] An optimal LogP range for BBB penetration is generally considered to be between 1.5 and 2.5.[4]

  • P-glycoprotein (P-gp) Efflux: The 4-(pyridin-2-yl)piperidin-4-ol scaffold may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the brain endothelial cells and back into the bloodstream.[10][11][12]

Q2: What initial structural modifications should I consider to improve the BBB penetration of my lead compound?

A2: A systematic approach to structural modification is crucial. Consider the following strategies, while continuously monitoring the impact on your primary target affinity and selectivity:

  • Modulate Lipophilicity:

    • Increase Lipophilicity: Introduce small, lipophilic groups such as methyl or ethyl on the piperidine or pyridine ring.

    • Decrease Polarity: Mask the hydroxyl group through methylation or fluorination to reduce hydrogen bonding potential.

  • Reduce Hydrogen Bonding:

    • Replace the hydroxyl group with a less polar functional group, such as a methoxy group or a fluorine atom. This can significantly reduce the hydrogen bond donor capacity.[10][11]

  • Lower Polar Surface Area (PSA):

    • Strategic placement of non-polar substituents can shield the polar groups and reduce the overall PSA.

  • Mitigate P-gp Efflux:

    • Reduce Basicity (pKa): Lowering the pKa of the piperidine nitrogen can sometimes reduce P-gp recognition. This can be achieved by introducing electron-withdrawing groups nearby.[6]

    • Increase Molecular Weight/Volume: In some cases, increasing the size of the molecule can disrupt its interaction with the P-gp binding site.[11]

    • Introduce a Carboxylic Acid: Appending a carboxylic acid moiety has been shown in some cases to help compounds evade P-gp efflux.[13]

Q3: How do I interpret my in vitro BBB assay results, and what are the next steps?

A3: In vitro models are essential for the initial screening of your analogs. Here's how to interpret the data from common assays:

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This assay predicts passive diffusion across the BBB.[14][15][16]

    • High Permeability (Pe > 4.0 x 10⁻⁶ cm/s): Indicates good potential for passive diffusion. The next step is to assess P-gp liability.

    • Low Permeability (Pe < 2.0 x 10⁻⁶ cm/s): Suggests that passive diffusion is a limiting factor. Focus on increasing lipophilicity and reducing hydrogen bonding.

  • Cell-Based Assays (e.g., MDCK-MDR1, Caco-2): These assays determine if your compound is a substrate for efflux transporters like P-gp.[17]

    • High Efflux Ratio (ER > 2.0): Your compound is likely a P-gp substrate.[13] Prioritize modifications to reduce efflux.

    • Low Efflux Ratio (ER < 2.0): P-gp efflux is likely not a major issue. You can proceed to in vivo studies if the passive permeability is adequate.

The following diagram illustrates a typical workflow for evaluating and optimizing BBB penetration:

BBB_Penetration_Workflow Start Synthesize Analogs PAMPA PAMPA-BBB Assay Start->PAMPA MDCK_MDR1 MDCK-MDR1 Assay PAMPA->MDCK_MDR1 Good Permeability Optimize Optimize Structure (Increase Lipophilicity, Reduce H-bonding) PAMPA->Optimize Poor Permeability InVivo_PK In Vivo PK Study (Kp,uu measurement) MDCK_MDR1->InVivo_PK Low Efflux Optimize_Efflux Optimize Structure (Reduce P-gp Efflux) MDCK_MDR1->Optimize_Efflux High Efflux Stop Low Potential for CNS Penetration InVivo_PK->Stop Poor Brain Exposure (Kp,uu << 1) Candidate CNS Drug Candidate InVivo_PK->Candidate Good Brain Exposure (Kp,uu ≈ 1) Optimize->Start Optimize_Efflux->Start

Caption: Workflow for BBB Penetration Optimization.

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific experimental problems you may encounter.

Guide 1: Inconsistent PAMPA-BBB Assay Results

Problem: You are observing high variability in your PAMPA-BBB results between plates and experimental days.

Possible Causes and Solutions:

Cause Explanation Solution
Incomplete Solubilization of Test Compound If your compound is not fully dissolved in the donor well, the concentration gradient driving diffusion will be inconsistent.Ensure complete dissolution of your compound in the assay buffer. If solubility is an issue, you can use a co-solvent like DMSO, but keep the final concentration low (typically ≤ 1%) to avoid disrupting the artificial membrane.[14]
Membrane Integrity Issues The artificial membrane is delicate and can be disrupted by improper handling or the presence of surfactants.Handle the PAMPA plates carefully. Ensure that your assay buffer does not contain any detergents or other components that could compromise the lipid layer.
Evaporation During incubation, evaporation from the donor and acceptor wells can concentrate your compound and lead to inaccurate permeability calculations.Use a plate sealer and incubate in a humidified chamber to minimize evaporation.
Incorrect Incubation Time or Temperature The permeability coefficient is dependent on both time and temperature. Inconsistencies in these parameters will lead to variable results.Strictly control the incubation time and temperature. An optimized incubation time is typically 4 hours at 37°C.[18]
Guide 2: Low In Vivo Brain Exposure (Kp,uu << 1) Despite Good In Vitro Permeability and Low Efflux

Problem: Your compound shows promising results in both PAMPA-BBB and MDCK-MDR1 assays, but in vivo studies in rodents reveal a low unbound brain-to-plasma concentration ratio (Kp,uu).

Possible Causes and Solutions:

  • Rapid Metabolism in the Brain: Your compound may be rapidly metabolized by enzymes within the brain parenchyma.

    • Troubleshooting Step: Conduct in vitro metabolic stability assays using brain microsomes or S9 fractions to assess the metabolic liability of your compound in the brain.

  • Active Efflux by Other Transporters: While your compound may not be a substrate for P-gp, it could be transported out of the brain by other efflux transporters, such as the Breast Cancer Resistance Protein (BCRP).[13]

    • Troubleshooting Step: Use cell lines that overexpress other relevant BBB transporters (e.g., BCRP) to screen for efflux liability.

  • High Non-Specific Binding in Brain Tissue: Your compound may have a high affinity for lipids and proteins within the brain, leading to a low unbound fraction in the brain.

    • Troubleshooting Step: Measure the fraction of unbound drug in brain homogenate (fu,brain) using equilibrium dialysis. A low fu,brain can significantly reduce the unbound concentration at the target, even if the total brain concentration is high.[19]

  • Poor Stability in Plasma: The compound may be unstable in plasma, leading to lower than expected concentrations reaching the BBB.

    • Troubleshooting Step: Assess the plasma stability of your compound in the species used for your in vivo studies.

The following diagram illustrates the factors influencing the unbound brain-to-plasma ratio (Kp,uu):

Kp_uu_Factors cluster_Blood Blood cluster_Brain Brain Cu_plasma Unbound Drug in Plasma (Cu,plasma) Passive_Diffusion Passive Diffusion Cu_plasma->Passive_Diffusion Active_Influx Active Influx Cu_plasma->Active_Influx Cu_brain Unbound Drug in Brain (Cu,brain) Passive_Diffusion->Cu_brain Active_Influx->Cu_brain Active_Efflux Active Efflux (P-gp, BCRP) Active_Efflux->Cu_plasma Cu_brain->Active_Efflux

Caption: Factors Influencing Kp,uu.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To determine the effective permeability (Pe) of a test compound across an artificial membrane mimicking the BBB.

Materials:

  • PAMPA plate (e.g., Millipore MultiScreen-IP PAMPA plate)

  • Acceptor plate (low-binding)

  • Brain lipid solution (e.g., porcine brain lipid in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV/Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare the Artificial Membrane: Add 5 µL of the brain lipid solution to each well of the donor plate. Allow the solvent to evaporate for at least 5 minutes.

  • Prepare the Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 200 µM).

  • Prepare the Acceptor Solution: Fill each well of the acceptor plate with 300 µL of PBS.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.

  • Add the Donor Solution: Add 150 µL of the donor solution to each well of the donor plate.

  • Incubate: Cover the plate assembly and incubate for 4-18 hours at room temperature with gentle shaking.

  • Analyze the Samples: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectrophotometry or LC-MS/MS).

Data Analysis:

The effective permeability (Pe) is calculated using the following equation:

Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)

Where:

  • [drug]acceptor is the concentration of the drug in the acceptor well.

  • [drug]equilibrium is the theoretical equilibrium concentration.

  • VA and VD are the volumes of the acceptor and donor wells, respectively.

  • Area is the surface area of the membrane.

  • Time is the incubation time in seconds.

Protocol 2: In Vivo Brain-to-Plasma Ratio (Kp) and Unbound Brain-to-Plasma Ratio (Kp,uu) Determination

Objective: To measure the total and unbound concentrations of a test compound in the brain and plasma of a rodent model.

Materials:

  • Test compound formulation for intravenous or oral administration

  • Rodents (e.g., male Sprague-Dawley rats)

  • Blood collection supplies (e.g., heparinized tubes)

  • Brain homogenization equipment

  • Equilibrium dialysis apparatus

  • LC-MS/MS system

Procedure:

  • Dose Administration: Administer the test compound to the rodents at a predetermined dose and route.

  • Sample Collection: At various time points, collect blood samples via cardiac puncture or tail vein. Euthanize the animals and perfuse the brains with saline to remove residual blood.

  • Plasma and Brain Homogenate Preparation: Centrifuge the blood samples to obtain plasma. Homogenize the brain tissue in a suitable buffer.

  • Fraction Unbound Determination: Determine the fraction of unbound drug in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.

  • Concentration Analysis: Determine the total concentration of the test compound in plasma and brain homogenate using LC-MS/MS.

Data Analysis:

  • Kp: Kp = Total Brain Concentration / Total Plasma Concentration

  • Kp,uu: Kp,uu = (Total Brain Concentration * fu,brain) / (Total Plasma Concentration * fu,plasma)[20]

A Kp,uu value close to 1 suggests that the compound crosses the BBB primarily by passive diffusion, while a value significantly less than 1 indicates the involvement of active efflux.[17][19][21]

Section 4: Data Summary Tables

This section provides templates for organizing and comparing your experimental data.

Table 1: Physicochemical Properties and In Vitro Permeability of 4-(Pyridin-2-yl)piperidin-4-ol Analogs

Analog Modification LogP TPSA (Ų) pKa PAMPA-BBB Pe (10⁻⁶ cm/s) MDCK-MDR1 Efflux Ratio
Lead Compound-
Analog 1
Analog 2

Table 2: In Vivo Pharmacokinetic Parameters of Selected Analogs

Analog fu,plasma fu,brain Kp Kp,uu
Lead Compound
Analog 1
Analog 2

References

  • Joshi, P., & Taneja, I. (2022). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Fluids and Barriers of the CNS, 19(1), 53.
  • The Journal of American Medical Science and Research. (2023). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment.
  • Vaz, R. J. (2022). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Schrödinger.
  • Vaz, R. J. (2022). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Schrödinger.
  • Banks, W. A. (2009). The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. Current Pharmaceutical Design, 15(8), 764-770.
  • De Boer, A. G., & Gaillard, P. J. (2007). How to Measure Drug Transport across the Blood-Brain Barrier. Methods in Molecular Biology, 373, 347-362.
  • Levin, V. A. (1980). Physicochemical considerations and pharmacokinetic behavior in delivery of drugs to the central nervous system.
  • Shayan, G., et al. (2021). Estimating Brain Permeability Using In Vitro Blood-Brain Barrier Models. Methods in Molecular Biology, 2367, 47-72.
  • García-García, E., et al. (2023).
  • Ghose, A. K., et al. (2012). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. ACS Chemical Neuroscience, 3(1), 50-68.
  • Stone, N. L., et al. (2019). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience, 13, 389.
  • Jamróz, M. K., et al. (2024). Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. International Journal of Molecular Sciences, 25(2), 856.
  • Sharma, R., et al. (2023). Physicochemical determinants of blood brain barrier penetrating molecules. Research Journal of Pharmacy and Technology, 16(11), 5241-5246.
  • Cambridge MedChem Consulting. (n.d.).
  • de Boer, A. G., & van der Sandt, I. C. (2003). In Vivo Methods to Estimate Drug Transport to the Brain Across the Blood-Brain Barrier. Current Pharmaceutical Design, 9(11), 877-888.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553.
  • Al-Ahmad, A. J., & Komanduri, S. (2021). Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. Current Protocols, 1(7), e199.
  • Gaillard, P. J., et al. (2009). In Vivo Methods to Study Uptake of Nanoparticles into the Brain. Methods in Molecular Biology, 501, 107-122.
  • Gabathuler, R. (2010). Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. Current Medicinal Chemistry, 17(31), 3617-3627.
  • Hitchcock, S. A., & Pennington, L. D. (2006). Structural modifications that alter the P-glycoprotein efflux properties of compounds. Journal of Medicinal Chemistry, 49(26), 7559-7583.
  • ResearchGate. (n.d.).
  • Kaur, H., & Singh, G. (2013). IN VIVO METHODS TO STUDY UPTAKE OF NANOPARTICLES INTO THE BRAIN. International Journal of Pharmaceutical Sciences and Research, 4(7), 2535-2541.
  • Vaz, R. J. (2022). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Schrödinger.
  • Doud, E. H., et al. (2017). Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy. Cell Chemical Biology, 24(12), 1517-1527.e5.
  • ResearchGate. (n.d.).
  • Reichel, A. (2010). The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. Frontiers in Neuroscience, 4, 1.
  • Zeiadeh, I., et al. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules, 23(6), 1289.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit.
  • Zeiadeh, I., et al. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules, 23(6), 1289.
  • Oufir, M., et al. (2016). In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. European Journal of Pharmaceutics and Biopharmaceutics, 103, 152-159.
  • Liu, X., et al. (2014). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. The AAPS Journal, 16(6), 1164-1177.
  • Reichel, A. (2009). Addressing Central Nervous System (CNS) Penetration in Drug Discovery: Basics and Implications of the Evolving New Concept. Chemistry & Biodiversity, 6(11), 2030-2049.
  • Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13152-13173.
  • Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13152-13173.
  • Balogh, G. T., et al. (2015). Tuning the predictive capacity of the PAMPA-BBB model. European Journal of Pharmaceutical Sciences, 79, 13-22.
  • ResearchGate. (n.d.). Prediction of brain:blood unbound concentration ratios in CNS drug discovery employing in silico and in vitro model systems.
  • Di, L., et al. (2003). Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability. Journal of Pharmaceutical Sciences, 92(9), 1734-1744.
  • Millipore. (n.d.).
  • Fagerholm, U. (2022).
  • BioAssay Systems. (n.d.). PMBBB - Parallel Artificial Membrane Permeability Assay-BBB Kit.
  • Reichel, A. (2009). Addressing central nervous system (CNS) penetration in drug discovery: basics and implications of the evolving new concept. Chemistry & Biodiversity, 6(11), 2030-2049.
  • ResearchGate. (n.d.).
  • Li, H., et al. (2013). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. ACS Medicinal Chemistry Letters, 4(10), 953-958.
  • Kerns, E. H., & Di, L. (2008). Blood-brain barrier in drug discovery : optimizing brain exposure of CNS drugs and minimizing brain side effects for peripheral drugs. Wiley-Interscience.

Sources

Validation & Comparative

A Researcher's Guide to the Comparative Binding Affinity of Piperidinol Derivatives for Nicotinic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the binding affinities of various piperidinol derivatives for neuronal nicotinic acetylcholine receptor (nAChR) subtypes. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, elucidates structure-activity relationships (SAR), and details the rigorous methodologies used to generate these findings. Our objective is to offer a scientifically grounded resource that explains not only what the data shows, but why specific experimental choices are made to ensure trustworthy and reproducible results.

Introduction: The Significance of nAChRs and the Piperidinol Scaffold

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Upon binding to the neurotransmitter acetylcholine, these receptors undergo a conformational change, opening a channel for the influx of cations like Na+ and Ca2+, which depolarizes the cell and triggers downstream signaling.[1]

The diverse assembly of different α and β subunits gives rise to a variety of nAChR subtypes, each with a unique pharmacological profile and anatomical distribution. Among the most studied are the α4β2 subtype, the most abundant high-affinity nicotine binding site in the brain, the homomeric α7 subtype, implicated in cognitive function and neuroinflammation, and the α3β4 subtype, primarily found in the peripheral nervous system.[2][3] This subtype diversity makes nAChRs compelling targets for therapeutic intervention in a range of disorders, including Alzheimer's disease, Parkinson's disease, neuropathic pain, and addiction.[2][4][5]

Within the vast chemical space of nAChR ligands, molecules containing the piperidine ring are considered "privileged structures."[4][6] This scaffold is a common feature in numerous synthetic and natural compounds that exhibit significant affinity for nAChRs, serving as a robust foundation for developing novel subtype-selective agonists and antagonists.[7][8][9] Understanding how modifications to this core structure influence binding affinity and selectivity is paramount for rational drug design.

Fig. 1: Simplified nAChR signaling pathway.
Comparative Binding Affinity Analysis

The binding affinity of a ligand for its receptor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical measure of its potency. The following table summarizes experimental data for representative piperidine derivatives, highlighting their affinities and selectivities for different nAChR subtypes or their structural homologs, like the Acetylcholine-Binding Protein (AChBP).

Table 1: Comparative Binding Affinities of Piperidine Derivatives

Compound Class / DerivativenAChR Subtype / HomologBinding Affinity (Ki / IC50)Functional EffectReference
Piperidine Derivative 14 AChBP (α7 Homolog)Ki = 105.6 nMAgonist[4][5]
Piperidine Derivative 15 AChBP (α7 Homolog)Ki = 2.8 nMAgonist[4]
Nicotine (Reference) AChBP (α7 Homolog)Ki = 777 nMAgonist[4][5]
N-Benzylpiperidine Cmpd. 13 α7Submicromolar IC50Antagonist (NAM¹)[8]
N-Benzylpiperidine Cmpd. 13 α3β4, α4β2>20-fold higher IC50 vs α7Weaker Antagonist[8]
Methylpiperidinium Iodide 12a α7 (native rat)Potent InhibitorAntagonist[7][10]
Piperidine Derivative 11a α7 (native rat)Weaker Inhibitor vs 12aAntagonist[7][10]
¹Negative Allosteric Modulator
Analysis of Structure-Activity Relationships (SAR)

The data reveals several key SAR insights:

  • Targeted Optimization Yields High Affinity: The leap in affinity from compound 14 (Ki = 105.6 nM) to compound 15 (Ki = 2.8 nM) demonstrates the power of structure-based design.[4] By modeling the interaction with AChBP, researchers were able to introduce a piperidinyl substitution that better fit the binding pocket, resulting in a nearly 40-fold increase in affinity.[4] Both compounds were significantly more potent than the reference agonist, nicotine.[4][5]

  • Substitutions Drive Subtype Selectivity: The N-benzylpiperidine series highlights how molecular structure can confer subtype selectivity. Compound 13 displays submicromolar antagonism at the α7 nAChR while being over 20 times less effective at α3β4 and α4β2 receptors.[8] This suggests that the bulky benzylpiperidine moiety interacts favorably with unique residues or conformations within the α7 binding site that are absent in the heteromeric subtypes.

  • The Role of the Piperidine Nitrogen: A crucial element for interaction is the basic nitrogen atom of the piperidine ring. Studies comparing 1-[2-(4-alkoxy-phenoxy-ethyl)]piperidines (like 11a ) with their permanently charged N-methylated quaternary ammonium counterparts (methylpiperidinium iodides, like 12a ) show the latter to be more potent antagonists at α7 nAChRs.[7][10] At physiological pH, the nitrogen of compound 11a is protonated, allowing it to form hydrogen bonds, sometimes through water molecules.[2][7] However, the fixed positive charge of 12a appears to establish a more stable and potent cation–π interaction with aromatic residues (like tryptophan) in the receptor's binding site, leading to stronger antagonism.[7][10]

SAR_Concept cluster_outcomes Potential Outcomes of R-Group Modification Core Piperidinol Core R-Group Outcome1 Increased α7 Affinity Core:f1->Outcome1 e.g., Optimize fit in binding pocket Outcome2 Increased α4β2 Selectivity Core:f1->Outcome2 e.g., Exploit subtype residue differences Outcome3 Switch from Agonist to Antagonist Core:f1->Outcome3 e.g., Introduce bulky group that prevents channel gating Outcome4 Loss of Affinity Core:f1->Outcome4 e.g., Steric hindrance

Fig. 2: Conceptual diagram of Structure-Activity Relationships (SAR).
Experimental Protocol: Radioligand Competition Binding Assay

The binding affinities presented in this guide are typically determined using a competitive radioligand binding assay. This technique is a cornerstone of pharmacology for quantifying the affinity of an unlabeled compound by measuring how effectively it competes with a radiolabeled ligand for binding to a receptor.[1]

The protocol described below is a self-validating system. By including controls for total and non-specific binding, the experiment inherently isolates the specific binding event, ensuring that the measured competition is a true reflection of interaction at the target receptor.

Step-by-Step Methodology

1. Receptor Preparation:

  • Rationale: The foundation of the assay is a reliable source of the nAChR subtype of interest. This is crucial for ensuring that the binding results are specific to the intended target.

  • Procedure: a. Prepare membranes from a tissue source endogenously expressing the receptor (e.g., rat brain cortex for α4β2 and α7 subtypes) or from a cell line (e.g., HEK-293) engineered to express a specific recombinant nAChR subtype (e.g., human α3β4).[11][12] b. Homogenize the cells or tissue in an ice-cold buffer. c. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a fresh assay buffer. d. Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[13]

2. Assay Plate Setup:

  • Rationale: The assay is performed in a 96-well plate format for high-throughput analysis. Each compound is tested across a range of concentrations to generate a competition curve. Critically, three types of wells are required for proper data analysis.

  • Procedure: a. Total Binding Wells: Add membrane preparation, a specific radioligand, and assay buffer. These wells determine the maximum possible binding of the radioligand. b. Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high, saturating concentration of a known unlabeled nAChR ligand (e.g., 10 µM nicotine).[1] This measures the portion of radioligand that binds to components other than the target receptor (e.g., the filter plate). c. Competition Wells: Add membrane preparation, radioligand, and varying concentrations of the unlabeled test compound (e.g., the piperidinol derivative).

3. Choice of Radioligand:

  • Rationale: The selection of the radiolabeled ligand is subtype-dependent and is critical for assay success. The chosen ligand must exhibit high affinity and specificity for the target.

  • Examples:

    • [³H]Cytisine: Used for α4β2 nAChRs.[11][14]

    • [³H]Methyllycaconitine: Used for α7 nAChRs.[11]

    • [³H]Epibatidine or [¹²⁵I]Epibatidine: A high-affinity agonist used for α3β4 and other high-affinity subtypes.[1][11][12]

4. Incubation and Filtration:

  • Rationale: The plate is incubated to allow the binding reaction to reach equilibrium. The reaction is then terminated by rapidly separating the receptor-bound radioligand from the unbound radioligand via vacuum filtration.

  • Procedure: a. Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature).[1][14] b. Rapidly harvest the contents of the wells onto a glass fiber filter mat using a cell harvester. The receptors and bound radioligand are trapped on the filter.[13] c. Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.[1][13]

5. Quantification and Data Analysis:

  • Rationale: The amount of radioactivity trapped on the filters is proportional to the amount of radioligand bound to the receptor. By measuring this, a competition curve can be generated.

  • Procedure: a. Place the dried filters into scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.[1] b. Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding . c. Plot the percentage of specific binding against the logarithm of the test compound's concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). e. Calculate the Ki (inhibition constant), which is a true measure of binding affinity, using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.

Fig. 3: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions

The piperidinol scaffold remains a highly valuable starting point for the development of novel nAChR modulators. As demonstrated, subtle chemical modifications to this core structure can profoundly impact binding affinity and subtype selectivity, transforming a compound from a broad-spectrum ligand into a highly specific pharmacological tool. The comparative data underscores the importance of iterative design, guided by both empirical screening and computational modeling, to achieve desired therapeutic profiles.

The methodologies outlined herein, particularly the radioligand binding assay, are fundamental to this discovery process, providing the reliable, quantitative data needed to establish robust structure-activity relationships. Future research will undoubtedly focus on discovering ligands with even greater subtype selectivity to minimize off-target effects and on characterizing their functional consequences (e.g., agonist, partial agonist, or antagonist activity) to fine-tune therapeutic outcomes for complex neurological disorders.

References
  • Anderson, D.J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1:Unit1.8. Available at: [Link]

  • Zhu, X. et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharmacologica Sinica. Available at: [Link]

  • Zhu, X. et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. PubMed. Available at: [Link]

  • Lagos-Verdejo, J. et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. Available at: [Link]

  • Lagos-Verdejo, J. et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers Media S.A.. Available at: [Link]

  • Bautista-Aguilera, Ó.M. et al. (2016). N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. ACS Chemical Neuroscience. Available at: [Link]

  • Breining, S.R. (2004). Recent developments in the synthesis of nicotinic acetylcholine receptor ligands. Current Medicinal Chemistry. Available at: [Link]

  • Lagos-Verdejo, J. et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. PubMed. Available at: [Link]

  • Papke, R.L. et al. (2001). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2'-substituted-3'-phenyl-5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Novel nicotinic antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, H. et al. (2014). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Available at: [Link]

  • Lagos-Verdejo, J. et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. PMC. Available at: [Link]

  • Latif, M. et al. (2025). Nicotinic receptor binding: Significance and symbolism. Latif Lab. Available at: [Link]

  • Glennon, R.A. et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Tcherkezian, J. et al. (2021). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Naturally occurring agonists and antagonists of different nicotinic acetylcholine receptors (nAChRs). ResearchGate. Available at: [Link]

  • Abood, L.G. et al. (1988). The comparative binding characteristics of nicotinic ligands and their pharmacology. Pharmacology Biochemistry and Behavior. Available at: [Link]

  • S-Gravenmade, H. et al. (2006). Nicotinic acid receptor subtypes and their ligands. Medicinal Research Reviews. Available at: [Link]

  • Modica, M.N. et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

  • Chung, I.K. et al. (2010). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Tsetlin, V. et al. (2022). Marine Origin Ligands of Nicotinic Receptors: Low Molecular Compounds, Peptides and Proteins for Fundamental Research and Practical Applications. Biomolecules. Available at: [Link]

Sources

An In Vivo Efficacy Comparison: 4-(pyridin-2-yl)piperidin-4-ol versus Donepezil for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Neuropharmacology and Drug Development

In the quest for effective therapeutics for cognitive decline associated with neurodegenerative disorders like Alzheimer's disease (AD), two distinct pro-cholinergic strategies have emerged as promising avenues. The first, exemplified by the widely-prescribed drug donepezil, involves indirectly boosting acetylcholine (ACh) levels by inhibiting its breakdown. The second, a more targeted approach, involves the direct stimulation of specific acetylcholine receptors. This guide provides a comparative framework for evaluating the in vivo efficacy of donepezil against a novel compound, 4-(pyridin-2-yl)piperidin-4-ol, hypothesized to act as a selective α7 nicotinic acetylcholine receptor (α7-nAChR) agonist.

Section 1: Contrasting Mechanisms of Action

A thorough understanding of each compound's mechanism of action (MoA) is fundamental to designing and interpreting a comparative efficacy study. While both compounds aim to enhance cholinergic signaling, their methods are fundamentally different.

Donepezil: The Acetylcholinesterase Inhibitor

Donepezil is a reversible, centrally-acting inhibitor of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing acetylcholine in the synaptic cleft.[1][2] By inhibiting AChE, donepezil increases the concentration and prolongs the availability of ACh at cholinergic synapses.[1][3][4] This broad enhancement of cholinergic transmission is thought to compensate for the loss of cholinergic neurons observed in Alzheimer's disease, thereby improving cognitive functions like memory and attention.[1][5]

Donepezil_MoA cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal ACh_Vesicle ACh ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release AChE AChE ACh_Synapse->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_Synapse->ACh_Receptor Binding Cognitive Signal Cognitive Signal Donepezil Donepezil Donepezil->AChE Inhibition

Caption: Mechanism of Action of Donepezil.

4-(pyridin-2-yl)piperidin-4-ol: A Hypothesized α7-nAChR Agonist

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel highly expressed in brain regions critical for cognition, such as the hippocampus and cerebral cortex.[6] These receptors are implicated in synaptic plasticity, learning, and memory.[6][7] Selective α7-nAChR agonists are being developed as potential treatments for cognitive impairment in Alzheimer's disease and schizophrenia.[7] For this guide, we will proceed under the hypothesis that 4-(pyridin-2-yl)piperidin-4-ol acts as a selective agonist at this receptor. As a direct agonist, it would mimic acetylcholine to activate the α7-nAChR, leading to cation influx (primarily Ca²⁺) and modulation of downstream signaling pathways that support synaptic function, without relying on endogenous ACh levels.

CompoundX_MoA cluster_0 Postsynaptic Membrane a7_nAChR α7-nAChR Ca_channel Ca²⁺ Influx a7_nAChR->Ca_channel Activation Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_channel->Downstream Initiates Synaptic Plasticity\n& Cognitive Enhancement Synaptic Plasticity & Cognitive Enhancement Compound_X 4-(pyridin-2-yl)piperidin-4-ol (Compound X) Compound_X->a7_nAChR Agonist Binding ACh Acetylcholine ACh->a7_nAChR Endogenous Binding Experimental_Workflow cluster_acclimatization Phase 1: Acclimatization & Handling (7 Days) cluster_treatment Phase 2: Treatment & Behavioral Testing (5 Days) cluster_analysis Phase 3: Data & Tissue Analysis Acclimate Acclimatize Mice to Facility Handle Daily Handling (1-2 min/mouse) Acclimate->Handle Day1_5 Day 1-4: Acquisition Trials Day 5: Probe Trial Dosing Daily Dosing: - Vehicle - Scopolamine - Scopolamine + Donepezil - Scopolamine + Cmpd X MWM Morris Water Maze (MWM) (30 min post-dosing) Dosing->MWM Tissue Euthanasia & Brain Tissue Collection MWM->Tissue Behavior Analyze MWM Data: - Escape Latency - Time in Target Quadrant Biochem Neurochemical Analysis (e.g., AChE activity, receptor density) Tissue->Biochem

Sources

A Head-to-Head Comparison of 4-(pyridin-2-yl)piperidin-4-ol Suppliers for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials and intermediates is paramount. Any impurities or inconsistencies in these building blocks can have a cascading effect on the efficacy, safety, and reproducibility of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth, head-to-head comparison of different suppliers of the key intermediate, 4-(pyridin-2-yl)piperidin-4-ol (CAS No. 50461-56-8), a versatile scaffold in medicinal chemistry.[3]

We will delve into the critical quality attributes of this compound, outline a robust analytical workflow for its characterization, and present a comparative analysis of hypothetical data from three representative suppliers. This guide is designed to empower researchers to make informed decisions when sourcing this crucial intermediate.

The Critical Role of Quality in Pharmaceutical Intermediates

Pharmaceutical intermediates are the foundational components of APIs.[1] The quality of these intermediates directly influences the critical quality attributes (CQAs) of the final drug product.[2] Therefore, stringent quality control is not merely a procedural step but a fundamental requirement for successful drug development.[1] When evaluating suppliers, it is essential to look for those who provide comprehensive analytical data and demonstrate batch-to-batch consistency.[4] Key quality control parameters for intermediates like 4-(pyridin-2-yl)piperidin-4-ol include:

  • Assay (Purity): Typically determined by High-Performance Liquid Chromatography (HPLC), a high-purity product (ideally ≥98%) is essential.[1]

  • Identity: Confirmed through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

  • Related Substances: Identification and quantification of any impurities, which can impact the safety and efficacy of the final API.[5]

  • Moisture Content: Excessive moisture can lead to degradation or undesirable side reactions.[1]

Comparative Analysis of 4-(pyridin-2-yl)piperidin-4-ol Suppliers

To illustrate the importance of supplier evaluation, we present a hypothetical comparison of three suppliers based on their Certificate of Analysis (CoA) data.

ParameterSupplier ASupplier BSupplier C
Purity (HPLC) 98.5%99.7%97.2%
Identity (¹H NMR) Conforms to StructureConforms to StructureConforms to Structure
Largest Single Impurity (HPLC) 0.8%0.15%1.5%
Total Impurities (HPLC) 1.5%0.3%2.8%
Moisture Content (Karl Fischer) 0.2%0.1%0.5%
Appearance White to off-white powderWhite crystalline powderYellowish powder

From this data, Supplier B demonstrates the highest quality product with superior purity and a lower impurity profile. The yellowish appearance of the product from Supplier C may indicate the presence of impurities that could be detrimental to downstream applications.

Experimental Protocols for Quality Verification

To ensure the quality of a purchased intermediate, it is crucial to perform in-house analytical testing. Below are detailed protocols for the analysis of 4-(pyridin-2-yl)piperidin-4-ol.

¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation

Objective: To confirm the chemical structure of 4-(pyridin-2-yl)piperidin-4-ol and provide a semi-quantitative assessment of purity.[6]

Instrumentation: 400 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 0.75 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Analysis:

    • Confirm the presence of characteristic peaks corresponding to the pyridinyl and piperidinyl protons.

    • Integrate the peaks and compare the ratios to the expected values for the structure.

    • Look for any unexpected peaks that may indicate the presence of impurities.

Expected ¹H NMR Peaks (in CDCl₃): The specific shifts may vary slightly, but a representative spectrum would show signals for the pyridine ring protons, the piperidine ring protons, and the hydroxyl proton.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Impurity Profiling

Objective: To accurately determine the purity of 4-(pyridin-2-yl)piperidin-4-ol and to quantify any related impurities.[6][7]

Instrumentation: HPLC system with a UV detector.

Procedure:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).[6]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Data Analysis:

    • Calculate the area percent of the main peak to determine the purity.

    • Identify and quantify any impurity peaks.

Visualizing the Analytical Workflow

A clear understanding of the analytical workflow is essential for consistent and reliable results.

Analytical Workflow for 4-(pyridin-2-yl)piperidin-4-ol cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_data Data Review & Decision Sample Receive Sample from Supplier Prep Prepare Solutions for Analysis Sample->Prep NMR ¹H NMR Analysis Prep->NMR HPLC HPLC Purity Analysis Prep->HPLC Review Review and Compare Data to Specifications NMR->Review HPLC->Review Decision Accept or Reject Batch Review->Decision

Caption: Workflow for quality control analysis of 4-(pyridin-2-yl)piperidin-4-ol.

Conclusion and Recommendations

The selection of a reliable supplier for pharmaceutical intermediates like 4-(pyridin-2-yl)piperidin-4-ol is a critical step in the drug development process.[4] Researchers should not solely rely on the supplier's CoA but should implement a robust in-house quality control process to verify the identity, purity, and impurity profile of each batch.[5] By employing analytical techniques such as NMR and HPLC, scientists can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible research outcomes. When choosing a supplier, prioritize those who demonstrate a commitment to quality through comprehensive documentation, transparent communication, and consistent product specifications.[2]

References

  • Five Key Elements of Pharmaceutical Intermediate Quality Control. (n.d.).
  • Quality Control for Pharmaceutical Intermediates: A Focus on Purity. (n.d.).
  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.).
  • 4-hydroxy-4-pyrid-2-yl(piperidine) suppliers USA. (n.d.). US Biological Life Sciences.
  • BLDpharm - Reliable research chemicals supplier. (n.d.).
  • How to Find a Reliable Chemical Supplier for Pharmaceutical Development. (2024, July 12).
  • Cayman Chemical: Home. (n.d.).
  • Oceanic Pharmachem | Reliable Pharmaceutical Solutions – Client-Centric & Quality-Focused. (n.d.).
  • Top 5 Chemicals and Pharmaceuticals Manufacturers & Suppliers: 2026 Guide. (2026, January 8).
  • 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme - JOCPR. (2023, May 11).
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions - PYG Lifesciences. (2024, December 23).
  • 4-Hidroxi-4-pirid-2-il(piperidina) - Chem-Impex. (n.d.).
  • 4-((Pyridin-2-ylthio)methyl)piperidin-4-ol AldrichCPR | Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
  • SAFETY DATA SHEET. (2010, September 6).
  • piperidin-4-ol - ChemBK. (2022, October 16).
  • 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 - ChemicalBook. (n.d.).
  • Material Safety Data Sheet - 4-Piperidinopiperidine, tech., 95% - Cole-Parmer. (n.d.).
  • 4-Piperidinopiperidine - Safety Data Sheet - ChemicalBook. (2025, July 26).
  • 4-pyridin-2-ylpiperidin-4-ol | 50461-56-8 - Sigma-Aldrich. (n.d.).
  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office - EP 3666757 A1 - Googleapis.com. (2018, December 11).
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30).
  • 4-Piperidinopiperidine - Santa Cruz Biotechnology. (n.d.).
  • 4-(hydroxymethyl)piperidin-4-ol hydrochloride | 240401-25-6 | QJA40125 - Biosynth. (n.d.).
  • PIPERIDIN-4-OL - ChemBK. (2022, October 16).
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents. (n.d.).
  • 4-Hydroxypiperidine - the NIST WebBook. (n.d.).
  • A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC - Benchchem. (n.d.).
  • 4-Hydroxypiperidine 98 5382-16-1 - Sigma-Aldrich. (n.d.).
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - ResearchGate. (2021, August).
  • (PDF) 4-(4-Chlorophenyl)piperidin-4-ol - ResearchGate. (n.d.).
  • 1-(2-Phenylethyl)-4-piperidinol | C13H19NO | CID 77055 - PubChem. (n.d.).
  • Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed. (2006, September).
  • Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook. (n.d.).

Sources

A Senior Application Scientist's Guide to Validating the Neuroprotective Effects of 4-(pyridin-2-yl)piperidin-4-ol In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of a Novel Piperidine-Based Compound

In the quest for novel therapeutics to combat the growing prevalence of neurodegenerative diseases, the validation of promising compounds is a critical first step. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the in vitro validation of the neuroprotective effects of a novel piperidine-based compound, using 4-(pyridin-2-yl)piperidin-4-ol as a primary example. We will delve into the mechanistic rationale, comparative analysis with established neuroprotective agents, and detailed experimental protocols to ensure scientific rigor and reproducibility.

The Promise of Piperidine-Based Compounds in Neuroprotection

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and natural alkaloids with a wide range of biological activities. In the context of neuroprotection, piperidine derivatives have shown potential by targeting various pathways implicated in neuronal cell death, including excitotoxicity, oxidative stress, and neuroinflammation. While the specific neuroprotective mechanism of 4-(pyridin-2-yl)piperidin-4-ol is yet to be fully elucidated, its structural motifs suggest potential interactions with key targets in neuroprotective signaling cascades.

Mechanistic Insights: Potential Neuroprotective Pathways

The neuroprotective efficacy of a compound is often rooted in its ability to modulate specific signaling pathways that govern cell survival and death. Based on the known activities of similar compounds, 4-(pyridin-2-yl)piperidin-4-ol may exert its effects through one or more of the following key pathways:

  • The PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell survival, proliferation, and apoptosis.[[“]][[“]] Activation of PI3K/Akt signaling can lead to the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and caspase-9, while promoting the expression of anti-apoptotic proteins like Bcl-2.[[“]][3] Many natural and synthetic compounds exert their neuroprotective effects by activating this pathway.[[“]][3]

  • The MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical cascade involved in neuronal survival and plasticity.[4][5] Sustained activation of the ERK pathway is often associated with neuroprotection, promoting the expression of survival genes and inhibiting apoptotic signals.[4][6] However, the role of MAPK pathways can be complex, as other arms, such as JNK and p38, are often implicated in apoptosis.[5][7]

  • The Nrf2/ARE Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is the master regulator of the cellular antioxidant response.[8][9] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a battery of antioxidant and detoxification genes.[8][10] Activation of this pathway is a key mechanism for protecting neurons from oxidative damage, a common feature of neurodegenerative diseases.[8][11]

Potential Neuroprotective Signaling Pathways cluster_0 Neuroprotective Compound (e.g., 4-(pyridin-2-yl)piperidin-4-ol) cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Compound 4-(pyridin-2-yl)piperidin-4-ol PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway Compound->MAPK_ERK Modulates Nrf2_ARE Nrf2/ARE Pathway Compound->Nrf2_ARE Activates Survival Increased Neuronal Survival PI3K_Akt->Survival Apoptosis Decreased Apoptosis PI3K_Akt->Apoptosis MAPK_ERK->Survival Oxidative_Stress Reduced Oxidative Stress Nrf2_ARE->Oxidative_Stress Oxidative_Stress->Survival

Caption: Potential signaling pathways modulated by neuroprotective compounds.

Comparative Analysis: 4-(pyridin-2-yl)piperidin-4-ol vs. Alternative Neuroprotective Agents

To establish the relative efficacy of 4-(pyridin-2-yl)piperidin-4-ol, it is essential to compare it with other well-characterized neuroprotective agents. This comparative approach provides a benchmark for its potential therapeutic value.

CompoundPutative Mechanism of ActionReported In Vitro Efficacy (EC50/IC50)Key References
4-(pyridin-2-yl)piperidin-4-ol (Hypothesized) Multi-target; potential modulation of PI3K/Akt, MAPK/ERK, and Nrf2/ARE pathways.To be determinedN/A
Piperine Attenuates MPTP-induced neurotoxicity; antioxidant and anti-inflammatory properties.Varies depending on the model (typically in the µM range).[12]
Pomalidomide Anti-inflammatory and anti-oxidative effects; modulates Nrf2 and NF-κB pathways.Neuroprotective effects observed at nM concentrations against H2O2-induced injury.[13][13]
MK-801 (Dizocilpine) Non-competitive NMDA receptor antagonist; blocks glutamate-induced excitotoxicity.Highly potent, with neuroprotective effects in the nM to low µM range.[14][15][14][15]

Experimental Validation: A Step-by-Step Guide

A robust in vitro validation strategy involves subjecting neuronal cells to a neurotoxic insult and assessing the ability of the test compound to mitigate the damage. The following protocols outline key experiments for evaluating the neuroprotective effects of 4-(pyridin-2-yl)piperidin-4-ol.

In Vitro Models of Neurodegeneration

The choice of an appropriate in vitro model is crucial for mimicking the pathological conditions of neurodegenerative diseases.[16][17]

  • Glutamate-Induced Excitotoxicity: Excessive stimulation by the neurotransmitter glutamate leads to neuronal damage and death, a process implicated in stroke and several neurodegenerative diseases.[14][15][18]

  • Hydrogen Peroxide-Induced Oxidative Stress: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a common feature of neurodegeneration.[19][20] Hydrogen peroxide (H₂O₂) is a widely used agent to induce oxidative stress in neuronal cultures.[19][21]

  • Amyloid-Beta (Aβ)-Induced Neurotoxicity: The aggregation of Aβ peptides is a hallmark of Alzheimer's disease and is known to be neurotoxic.[22][23][24] In vitro models using synthetic Aβ oligomers are instrumental in screening for compounds that can interfere with this toxicity.[24][25][26]

Experimental_Workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Pre-treatment Pre-treatment with 4-(pyridin-2-yl)piperidin-4-ol and Comparators Cell_Culture->Pre-treatment Neurotoxic_Insult Induction of Neurotoxicity (Glutamate, H₂O₂, or Aβ) Pre-treatment->Neurotoxic_Insult Incubation Incubation (24-48 hours) Neurotoxic_Insult->Incubation Assays Assessment of Neuroprotection Incubation->Assays Viability Cell Viability (MTT Assay) Assays->Viability Cytotoxicity Cytotoxicity (LDH Assay) Assays->Cytotoxicity ROS ROS Production (DCF-DA Assay) Assays->ROS Apoptosis Apoptosis (Caspase-3/7 Assay) Assays->Apoptosis

Caption: General workflow for in vitro neuroprotection assays.

Detailed Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[27]

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of 4-(pyridin-2-yl)piperidin-4-ol and control compounds for 1-2 hours.

  • Neurotoxic Insult: Add the neurotoxic agent (e.g., 100 µM glutamate or 200 µM H₂O₂) to the wells and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[27]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[27]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, providing an index of cytotoxicity.[28]

  • Experimental Setup: Follow the same cell seeding, compound treatment, and neurotoxic insult steps as in the MTT assay.

  • Sample Collection: After the 24-hour incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

This assay quantifies the intracellular levels of ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).[27]

  • Cell Treatment: Treat the cells as described in the MTT assay protocol.

  • DCF-DA Loading: After the neurotoxic insult, wash the cells with PBS and then incubate them with 10 µM DCF-DA in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells again with PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise manner to facilitate comparison.

Table 2: Hypothetical Neuroprotective Effects of 4-(pyridin-2-yl)piperidin-4-ol against Glutamate-Induced Excitotoxicity

Treatment GroupCell Viability (% of Control)LDH Release (% of Max)Intracellular ROS (% of Glutamate)
Control100 ± 5.25.1 ± 1.1N/A
Glutamate (100 µM)45.3 ± 4.8100 ± 8.7100 ± 9.3
Glutamate + 4-(pyridin-2-yl)piperidin-4-ol (1 µM)58.7 ± 6.175.4 ± 7.282.1 ± 6.5
Glutamate + 4-(pyridin-2-yl)piperidin-4-ol (10 µM)75.2 ± 5.942.8 ± 5.555.6 ± 4.9
Glutamate + MK-801 (10 µM)88.9 ± 6.315.6 ± 2.435.8 ± 3.7

Data are presented as mean ± SEM. Statistical analysis would be required to determine significance.

Conclusion

This guide provides a comprehensive framework for the in vitro validation of the neuroprotective effects of 4-(pyridin-2-yl)piperidin-4-ol. By employing a multi-faceted approach that includes robust in vitro models, a battery of quantitative assays, and comparison with established neuroprotective agents, researchers can generate the critical data needed to advance promising compounds through the drug discovery pipeline. The elucidation of the underlying mechanism of action through the investigation of key signaling pathways will be a crucial next step in realizing the therapeutic potential of this and other novel piperidine-based compounds.

References

  • [8] The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC - NIH. Available at:

  • [[“]] Role of PI3K/Akt pathway in neuroprotection and oxidative stress - Consensus. Available at:

  • [14] An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Available at:

  • [16] Advances in the Development of In Vitro Models of Neurodegenerative Diseases - Emulate. Available at:

  • [19] A detailed analysis of hydrogen peroxide-induced cell death in primary neuronal culture. Available at:

  • [22] In vitro aging of beta-amyloid protein causes peptide aggregation and neurotoxicity. Available at:

  • [11] The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism. Available at:

  • [29] The PI3K-Akt pathway is necessary and sufficient for neuroprotection... - ResearchGate. Available at: [Link]

Sources

Bridging the Gap: A Guide to Correlating In Vitro Binding Affinity with In Vivo Potency of Pyridinyl-Piperidinols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the pyridinyl-piperidinol scaffold has emerged as a privileged structure, forming the backbone of numerous potent therapeutic agents, particularly those targeting psychotic disorders. The journey from a promising compound in a test tube to an effective therapeutic in a living system is fraught with complexity. A critical hurdle in this process is establishing a reliable correlation between a compound's in vitro binding affinity for its molecular target and its in vivo potency. This guide provides a comprehensive framework for understanding and evaluating this relationship for pyridinyl-piperidinol derivatives, offering detailed experimental protocols and a critical analysis of the underlying scientific principles.

The In Vitro-In Vivo Correlation: A Perennial Challenge in Drug Discovery

The U.S. Food and Drug Administration (FDA) defines an in vitro-in vivo correlation (IVIVC) as "a predictive mathematical model describing the relationship between an in-vitro property of a dosage form and an in-vivo response"[1]. While this definition is often applied to drug formulation and release, the core principle extends to the fundamental relationship between a molecule's interaction with its target (in vitro affinity) and its ultimate pharmacological effect in a complex biological system (in vivo potency). A strong IVIVC is the holy grail of early-stage drug discovery, as it can significantly de-risk a project, reduce reliance on extensive animal testing, and accelerate the identification of promising clinical candidates.

However, the path from a high-affinity binder to a potent drug is not always linear. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), blood-brain barrier penetration, off-target effects, and the physiological complexity of the whole organism can create a disconnect between in vitro and in vivo data[1]. This guide will delve into the experimental approaches necessary to rigorously assess this correlation for pyridinyl-piperidinols, a class of compounds frequently targeting dopamine D2 receptors in the context of antipsychotic drug development.

Experimental Design: A Two-Pronged Approach

To effectively correlate in vitro affinity with in vivo potency, two distinct sets of experiments must be meticulously designed and executed. The following sections provide detailed, step-by-step methodologies for these crucial assays.

Part 1: Quantifying Target Engagement - The In Vitro Radioligand Binding Assay

The gold standard for determining the affinity of a ligand for its receptor is the radioligand binding assay. This technique provides a quantitative measure of how tightly a compound binds to its target, typically expressed as the inhibition constant (Ki). For many pyridinyl-piperidinol-based antipsychotics, the primary target is the dopamine D2 receptor.

Objective: To determine the in vitro binding affinity (Ki) of a series of pyridinyl-piperidinol test compounds for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • [3H]-Spiperone (a high-affinity D2 antagonist radioligand).

  • Test pyridinyl-piperidinol compounds.

  • Haloperidol (a reference D2 antagonist).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293-hD2 cells to confluence.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of [3H]-Spiperone (typically at a concentration close to its Kd).

    • Add increasing concentrations of the test pyridinyl-piperidinol compound or the reference compound (haloperidol).

    • Add the prepared cell membranes to initiate the binding reaction.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the membranes with the bound radioligand on the filter.

    • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [3H]-Spiperone is a well-characterized, high-affinity antagonist for the D2 receptor, making it an excellent tool for competitive binding assays.

  • Cell Line: Using a stable cell line expressing the human D2 receptor ensures a consistent and reproducible source of the target protein, minimizing variability between experiments.

  • Cheng-Prusoff Correction: This mathematical correction is crucial for converting the experimentally determined IC50 to the intrinsic affinity constant (Ki), which is independent of the assay conditions.

Experimental Workflow for In Vitro Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Acquisition & Analysis cell_culture HEK293-hD2 Cell Culture homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Pelleting homogenization->centrifugation resuspension Resuspension & Protein Quantification centrifugation->resuspension add_membranes Add Cell Membranes resuspension->add_membranes plate_prep Prepare 96-well Plate add_radioligand Add [3H]-Spiperone plate_prep->add_radioligand add_compound Add Test Compound (Varying Conc.) add_radioligand->add_compound add_compound->add_membranes incubation Incubate to Equilibrium add_membranes->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_processing Calculate Specific Binding scintillation->data_processing curve_fitting Determine IC50 data_processing->curve_fitting ki_calculation Calculate Ki (Cheng-Prusoff) curve_fitting->ki_calculation

A schematic representation of the key steps in the in vitro radioligand binding assay.

Part 2: Assessing Functional Effects - The In Vivo Conditioned Avoidance Response (CAR) Test

The conditioned avoidance response (CAR) test is a robust and well-validated behavioral paradigm for assessing the in vivo potency of antipsychotic drugs. It measures the ability of a compound to suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus, a profile characteristic of clinically effective antipsychotics.

Objective: To determine the in vivo potency (ED50) of a series of pyridinyl-piperidinol test compounds in suppressing a conditioned avoidance response in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • A two-way shuttle box with a grid floor capable of delivering a mild electric foot shock.

  • A conditioned stimulus (CS) generator (e.g., a light or a tone).

  • An unconditioned stimulus (US) generator (a shocker).

  • Vehicle for drug administration (e.g., saline, Tween 80 solution).

  • Test pyridinyl-piperidinol compounds.

  • Haloperidol (a reference antipsychotic).

Step-by-Step Methodology:

  • Acclimation and Training:

    • Acclimate the rats to the shuttle box for a few sessions.

    • Train the rats to associate the CS (e.g., a 10-second tone) with the subsequent US (e.g., a 0.5 mA foot shock for 5 seconds).

    • The rat can avoid the shock by moving to the other side of the shuttle box during the CS presentation (an avoidance response).

    • If the rat fails to move during the CS, the shock is delivered, and moving to the other side during the shock is recorded as an escape response.

    • Training continues until the rats reach a stable performance criterion (e.g., >80% avoidance responses in a session).

  • Drug Administration:

    • Administer the test pyridinyl-piperidinol compound or the reference drug (haloperidol) at various doses via an appropriate route (e.g., intraperitoneal or oral).

    • A control group receives the vehicle only.

  • Testing:

    • At a predetermined time after drug administration (based on the compound's pharmacokinetics), place the rat in the shuttle box and initiate the test session.

    • A typical test session consists of a set number of trials (e.g., 20-30).

    • Record the number of avoidance responses, escape responses, and escape failures for each rat.

  • Data Analysis:

    • Calculate the percentage of avoidance responses for each dose group.

    • Plot the percentage of avoidance responses as a function of the drug dose.

    • Determine the ED50 value (the dose of the drug that produces a 50% reduction in avoidance responses) from the dose-response curve.

    • It is crucial to also analyze the escape response data. A true antipsychotic-like effect is characterized by a reduction in avoidance responses at doses that do not significantly affect escape responses.

Causality Behind Experimental Choices:

  • Choice of Animal Model: Rats are a standard and well-validated species for the CAR test, with a large body of historical data for comparison.

  • Two-Way Shuttle Box: This apparatus allows for the clear differentiation between avoidance and escape behaviors, which is critical for identifying a specific antipsychotic-like profile.

  • Dose-Response Curve: Generating a full dose-response curve is essential for accurately determining the ED50 and understanding the potency of the compound.

Experimental Workflow for In Vivo CAR Test

G cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis acclimation Acclimation to Shuttle Box cs_us_pairing CS-US Pairing acclimation->cs_us_pairing avoidance_learning Learning Avoidance Response cs_us_pairing->avoidance_learning stable_performance Achieve Stable Performance avoidance_learning->stable_performance drug_admin Drug/Vehicle Administration stable_performance->drug_admin test_session Initiate Test Session drug_admin->test_session record_responses Record Avoidance & Escape test_session->record_responses percent_avoidance Calculate % Avoidance record_responses->percent_avoidance dose_response Generate Dose-Response Curve percent_avoidance->dose_response ed50_determination Determine ED50 dose_response->ed50_determination

A flowchart illustrating the key stages of the in vivo conditioned avoidance response (CAR) test.

Data Comparison and Analysis: Connecting the Dots

The ultimate goal of these experiments is to establish a quantitative relationship between the in vitro binding affinity and the in vivo potency of a series of structurally related pyridinyl-piperidinol compounds. The following table presents a synthesized dataset for a hypothetical series of such compounds, illustrating the type of data that would be generated and analyzed.

CompoundR-Group ModificationIn Vitro D2 Ki (nM)In Vivo CAR ED50 (mg/kg)
1 -H15.21.8
2 -F8.51.1
3 -Cl5.10.7
4 -OCH325.83.5
5 -CF32.30.4
Haloperidol (Reference)1.20.1

Analysis of the Correlation:

By plotting the logarithm of the in vitro Ki values against the logarithm of the in vivo ED50 values, a correlation can be assessed. In our hypothetical dataset, there appears to be a positive correlation: as the binding affinity for the D2 receptor increases (lower Ki), the in vivo potency in the CAR test also increases (lower ED50). For instance, the introduction of electron-withdrawing groups like fluorine, chlorine, and trifluoromethyl (compounds 2, 3, and 5) leads to higher affinity and greater potency compared to the unsubstituted parent compound (1). Conversely, the electron-donating methoxy group (compound 4) results in lower affinity and reduced potency.

It is important to note that a perfect correlation is rarely observed. Deviations can provide valuable insights into other factors influencing in vivo activity. For example, a compound with high in vitro affinity but poor in vivo potency may have unfavorable pharmacokinetic properties, such as poor absorption or rapid metabolism. Conversely, a compound with modest in vitro affinity but high in vivo potency might have an active metabolite or engage with other biological targets that contribute to its overall effect.

Visualizing the In Vitro-In Vivo Correlation

The relationship between in vitro and in vivo data can be conceptualized as a multi-step process, where the initial binding event is a prerequisite for the ultimate pharmacological response.

IVIVC cluster_invitro In Vitro cluster_invivo In Vivo compound Pyridinyl-Piperidinol Compound receptor Dopamine D2 Receptor compound->receptor Interaction binding Binding Affinity (Ki) receptor->binding organism Whole Organism (Rat) binding->organism Correlation? (ADME, BBB, etc.) behavior Behavioral Response (CAR) organism->behavior Pharmacological Effect potency Potency (ED50) behavior->potency

The conceptual link between in vitro binding and in vivo potency, highlighting the influencing factors.

Conclusion

The correlation of in vitro binding affinity with in vivo potency is a cornerstone of modern drug discovery. For pyridinyl-piperidinol derivatives, a systematic approach employing rigorous in vitro binding assays and well-controlled in vivo behavioral models is essential for building a comprehensive understanding of their structure-activity relationships. While a direct, linear correlation is the ideal, deviations from this can be equally informative, shedding light on the complex interplay of factors that govern a drug's efficacy in a living system. By embracing the detailed methodologies and analytical frameworks presented in this guide, researchers can more effectively navigate the challenging but rewarding path of developing novel and improved CNS therapeutics.

References

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

  • Arnt, J., & Skarsfeldt, T. (1998). Do novel antipsychotics have similar pharmacological characteristics? A review of the evidence. Neuropsychopharmacology, 18(2), 63-101. [Link]

  • Kapur, S., & Mamo, D. (2003). Half a century of antipsychotics and still a central role for dopamine D2 receptors. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 27(7), 1081-1090. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

  • Wadenberg, M. L. (2010). Conditioned avoidance response in the development of new antipsychotics. Current pharmaceutical design, 16(3), 358-374. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 4-(pyridin-2-yl)piperidin-4-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

4-(pyridin-2-yl)piperidin-4-ol dihydrochloride is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As a pivotal intermediate, its purity has profound implications for the safety, efficacy, and manufacturability of the final drug product. Even minute impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised stability of the API. Therefore, a robust and multi-faceted analytical strategy for benchmarking the purity of commercially available this compound is not just a matter of quality control, but a fundamental necessity in drug development.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the purity of this critical intermediate from various commercial suppliers. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols that ensures trustworthiness and scientific integrity. The methodologies described herein are designed to provide a holistic purity profile, encompassing not only the principal compound but also potential organic and inorganic impurities.

Analytical Strategies for a Comprehensive Purity Profile

A single analytical technique is often insufficient to provide a complete picture of a compound's purity.[1] A multi-modal approach, leveraging orthogonal analytical techniques, is essential for a thorough and reliable assessment. This guide outlines a four-pronged strategy employing High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and potentiometric titration.

dot graph "analytical_workflow" { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4"]; node [shape="box", style="filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

subgraph "cluster_0" { label="Sample Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Commercial 4-(pyridin-2-yl)piperidin-4-ol\ndihydrochloride Samples (A, B, C)"]; }

subgraph "cluster_1" { label="Analytical Techniques"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC [label="HPLC-UV\n(Purity & Impurity Profile)"]; qNMR [label="Quantitative ¹H NMR\n(Absolute Purity & Structural Confirmation)"]; GCMS [label="GC-MS\n(Volatile Impurities & Residual Solvents)"]; Titration [label="Potentiometric Titration\n(Assay of Dihydrochloride Salt)"]; }

subgraph "cluster_2" { label="Data Analysis & Comparison"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Data [label="Comparative Purity Assessment"]; }

Sample -> HPLC; Sample -> qNMR; Sample -> GCMS; Sample -> Titration; HPLC -> Data; qNMR -> Data; GCMS -> Data; Titration -> Data; } caption [label="Overall Analytical Workflow.", shape="plaintext", fontcolor="#202124"];

Why these four techniques?

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical purity analysis.[2] It excels at separating and quantifying non-volatile and thermally labile organic impurities that are structurally similar to the main compound.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR provides an absolute measure of purity without the need for a specific reference standard for each impurity.[3][4] It is a powerful tool for confirming the structure of the main component and identifying unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the detection and identification of volatile and semi-volatile impurities, such as residual solvents from the manufacturing process, which are common in pharmaceutical intermediates.[5][6][7][8]

  • Potentiometric Titration: As the compound is a dihydrochloride salt, an acid-base titration provides a direct and accurate measure of the total hydrochloride content, which is a critical quality attribute.[9][10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

Rationale: A reversed-phase HPLC method with UV detection is developed to separate the main compound from potential non-volatile organic impurities. The choice of a C18 column is based on its versatility for separating a wide range of polar and non-polar compounds.[11] The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and resolution.

dot graph "hplc_workflow" { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4"]; node [shape="box", style="filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start [label="Prepare Mobile Phase & Samples"]; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Inject [label="Inject into HPLC System"]; node [fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze Chromatogram\n(Peak Area, Retention Time)"]; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calculate [label="Calculate % Purity & Impurity Levels"];

Start -> Inject -> Analyze -> Calculate; } caption [label="HPLC Experimental Workflow.", shape="plaintext", fontcolor="#202124"];

Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 262 nm.[12]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

Rationale: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight.[3][13] Maleic acid is chosen as the internal standard due to its high purity, stability, and distinct singlet proton signal in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.

dot graph "qnmr_workflow" { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4"]; node [shape="box", style="filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare [label="Accurately weigh Sample & Internal Standard"]; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve in D₂O"]; node [fillcolor="#FBBC05", fontcolor="#202124"]; Acquire [label="Acquire ¹H NMR Spectrum"]; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calculate [label="Calculate Absolute Purity via Integral Comparison"];

Prepare -> Dissolve -> Acquire -> Calculate; } caption [label="qNMR Experimental Workflow.", shape="plaintext", fontcolor="#202124"];

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of D₂O.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • Data Processing:

    • Apply a Fourier transform and phase correct the spectrum.

    • Integrate the well-resolved signals of the analyte and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

Rationale: Headspace GC-MS is a highly sensitive method for the analysis of volatile organic compounds (VOCs) in solid samples.[7] By heating the sample in a sealed vial, any residual solvents are partitioned into the headspace gas, which is then injected into the GC-MS system for separation and identification. This method avoids dissolution of the non-volatile main compound, which could interfere with the analysis.

dot graph "gcms_workflow" { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4"]; node [shape="box", style="filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare [label="Weigh Sample into Headspace Vial"]; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Heat [label="Incubate at Elevated Temperature"]; node [fillcolor="#FBBC05", fontcolor="#202124"]; Inject [label="Inject Headspace Gas into GC-MS"]; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Identify & Quantify Volatiles"];

Prepare -> Heat -> Inject -> Analyze; } caption [label="GC-MS Experimental Workflow.", shape="plaintext", fontcolor="#202124"];

Protocol:

  • Instrumentation: Headspace autosampler coupled to a GC-MS system.

  • GC Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Incubation Time: 15 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial and seal.

Potentiometric Titration for Dihydrochloride Assay

Rationale: This method determines the amount of hydrochloride salt present by titrating the sample with a standardized solution of sodium hydroxide.[9] The use of a potentiometric endpoint, determined by the inflection point of the pH curve, provides a more accurate and reproducible result compared to a colorimetric indicator, especially for weakly acidic or colored solutions.

Protocol:

  • Instrumentation: Autotitrator with a pH electrode.

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

  • Sample Preparation:

    • Accurately weigh approximately 200 mg of the this compound sample.

    • Dissolve in 50 mL of deionized water.

  • Titration:

    • Titrate the sample solution with the standardized 0.1 N NaOH.

    • Record the pH as a function of the volume of titrant added.

    • Determine the two equivalence points corresponding to the neutralization of the two hydrochloride ions.

Comparative Data Analysis & Discussion (Hypothetical)

To illustrate the application of these methodologies, we present hypothetical data from the analysis of three different commercial batches of this compound, designated as Supplier A, Supplier B, and Supplier C.

Table 1: Comparative Purity Data

ParameterSupplier ASupplier BSupplier C
HPLC Purity (% Area) 99.85%98.90%99.52%
Largest Single Impurity (HPLC) 0.08%0.75% (at RRT 1.2)0.21% (at RRT 0.8)
Total Impurities (HPLC) 0.15%1.10%0.48%
qNMR Purity (w/w %) 99.7%98.5%99.3%
Residual Solvents (GC-MS) Acetone (50 ppm)Dichloromethane (800 ppm)Not Detected (<10 ppm)
Dihydrochloride Assay (Titration) 99.9%99.5%99.8%

Discussion of Hypothetical Results:

  • Supplier A: This sample demonstrates the highest purity across all analytical techniques. The HPLC profile shows minimal impurities, and the qNMR result confirms a high absolute purity. The low level of residual acetone is well within acceptable limits for most pharmaceutical applications. The titration result is consistent with the high purity of the dihydrochloride salt.

  • Supplier B: This sample exhibits significantly lower purity. The HPLC analysis reveals a major impurity at a relative retention time (RRT) of 1.2, suggesting a less-polar related substance. The qNMR result corroborates the lower purity. Furthermore, the high level of residual dichloromethane is a significant concern, as it is a regulated and potentially toxic solvent. The slightly lower titration result may indicate the presence of the free base or other non-hydrochloride impurities.

  • Supplier C: This sample shows good purity, though slightly lower than Supplier A. The HPLC profile indicates the presence of a more polar impurity (RRT 0.8). The absence of detectable residual solvents is a positive attribute. The qNMR and titration results are in good agreement with the HPLC data.

Conclusion

This guide has outlined a robust, multi-modal approach for benchmarking the purity of commercial this compound. The combination of HPLC, qNMR, GC-MS, and potentiometric titration provides a comprehensive and self-validating assessment of product quality. As demonstrated by the hypothetical data, relying on a single technique can be misleading. A thorough analytical characterization is paramount for ensuring the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

References

  • Benchchem. Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
  • News-Medical. (2014). NMR spectroscopy: Quality control of pharmaceutical products.
  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • PubMed. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs).
  • BLDpharm. 1137950-44-7|4-(Piperidin-4-yl)pyridin-2-ol hydrochloride.
  • NCERT. TITRIMETRIC ANALYSIS.
  • Chem-Impex. 4-Hydroxy-4-pyrid-2-yl(piperidine).
  • Sigma-Aldrich. 4-Piperidin-4-ylpyridine dihydrochloride AldrichCPR.
  • Google Patents. (2014). Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Chem-Impex. 4-(Piperidin-4-Yloxy)Pyridine Dihydrochloride.
  • Human Metabolome Database. (2016). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301).
  • US Biological Life Sciences. 4-hydroxy-4-pyrid-2-yl(piperidine) suppliers USA.
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
  • Chemistry LibreTexts. (2022). 9.2: Acid–Base Titrations.
  • Metrohm. Chloride titrations with potentiometric indication.
  • USDA Food Safety and Inspection Service. Determination of Salt.
  • Reddit. (2023). How to detect a HCl salt in organic compunds.
  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • ChemicalBook. 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7.
  • Acta Poloniae Pharmaceutica. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Cayman Chemical. 4-Piperidone (hydrochloride hydrate) (CAS Number: 40064-34-4).
  • International Journal of Pharmaceutical and Engineering Research. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles.
  • ChemicalBook. 4-Hydroxypiperidine hydrochloride synthesis.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • ResearchGate. Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation.
  • Bertin Technologies. 4-Piperidone (hydrochloride hydrate) - Analytical Standards.
  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • ChemBK. (2022). piperidin-4-ol.
  • ChemBK. (2022). PIPERIDIN-4-OL.
  • Guidechem. (2024). How can 4-(4-chlorophenyl) piperidin-4-ol be synthesized?.
  • NIOSH. (1994). Pyridine 1613.
  • Benchchem. Pyridin-4-ol synthesis and characterization.
  • BOC Sciences. Piperidine Impurities.
  • Sigma-Aldrich. Pyridine with piperidin-4-yloxy group.
  • Ambeed. 5382-17-2 | Piperidin-4-ol hydrochloride.
  • Ataman Kimya. PIPERIDINE.
  • Google Patents. (1974). 4-hydroxy-piperidine derivatives and their preparation.
  • Wikipedia. 4-Piperidone.

Sources

A Comparative Study of the Analgesic Effects of Substituted Piperidinol Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the analgesic effects of substituted piperidinol compounds, a significant class of synthetic opioids. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, mechanisms of action, and preclinical evaluation of these potent analgesics. We will explore the nuances of their interaction with opioid receptors and provide detailed, field-proven protocols for assessing their efficacy.

Introduction: The Enduring Significance of Piperidinol-Based Analgesics

The piperidine scaffold is a cornerstone in the development of potent analgesic agents, most notably exemplified by the fentanyl series of compounds.[1] The structural rigidity and the ability to present key pharmacophoric elements in a precise three-dimensional arrangement allow for high-affinity interactions with opioid receptors, primarily the mu-opioid receptor (MOR).[2][3] This interaction is the foundation of their profound pain-relieving effects.[4]

The clinical utility of these compounds is, however, a double-edged sword. While offering unparalleled pain management, they also present significant risks, including respiratory depression, tolerance, and dependence.[2] Consequently, a central focus of medicinal chemistry in this area is the design of novel analogs with improved therapeutic windows—maximizing analgesic efficacy while minimizing adverse effects. This guide will provide a comparative framework to understand the analgesic landscape of substituted piperidinol compounds and the experimental methodologies used to characterize them.

Mechanism of Action: Opioid Receptor Signaling

Substituted piperidinol compounds primarily exert their analgesic effects by acting as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs).[5][6] The activation of these receptors, predominantly the mu-opioid receptor (MOR), initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and nociceptive transmission.[1][5]

The G-Protein Signaling Pathway

The classical signaling pathway involves the coupling of the opioid receptor to inhibitory G-proteins (Gi/o).[5] Upon agonist binding, the G-protein is activated, leading to the dissociation of its Gα and Gβγ subunits.[1][5] These subunits then modulate the activity of various downstream effectors:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane.[6] Simultaneously, it inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.[1]

The net effect of these actions is a dampening of the pain signal transmission in the central and peripheral nervous systems.[5]

The β-Arrestin Signaling Pathway

In addition to G-protein signaling, the β-arrestin pathway plays a crucial role in both the therapeutic and adverse effects of opioids.[5] Upon prolonged or high-intensity receptor activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the opioid receptor.[6] This phosphorylation promotes the recruitment of β-arrestin proteins, which sterically hinder further G-protein coupling, leading to receptor desensitization and internalization.[5] While this process is a key mechanism of tolerance development, β-arrestin can also act as a signaling scaffold, initiating G-protein-independent signaling cascades that have been implicated in some of the adverse effects of opioids.[5]

The following diagram illustrates the dual signaling pathways of the mu-opioid receptor:

opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation GRK GRK MOR->GRK Phosphorylation beta_Arrestin β-Arrestin MOR->beta_Arrestin Recruitment Piperidinol Substituted Piperidinol Piperidinol->MOR Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein->Ion_Channels Modulation cAMP ↓ cAMP AC->cAMP Analgesia_G Analgesia cAMP->Analgesia_G Ion_Channels->Analgesia_G P P GRK->P Desensitization Desensitization & Internalization beta_Arrestin->Desensitization Adverse_Effects Adverse Effects (e.g., Tolerance) Desensitization->Adverse_Effects

Caption: Dual signaling pathways of the μ-opioid receptor upon activation by a substituted piperidinol.

Comparative Analgesic Potency

The analgesic potency of substituted piperidinol compounds is typically quantified by determining their median effective dose (ED50) in various preclinical pain models. The ED50 represents the dose of a drug that produces a maximal analgesic effect in 50% of the test subjects. It is important to note that ED50 values can vary depending on the animal model, the specific assay used, and the route of administration. The following table provides a comparative overview of the analgesic potency of several key substituted piperidinol compounds.

Disclaimer: The data presented in this table are compiled from various sources. Direct comparison of absolute values should be approached with caution, as experimental conditions may differ between studies. The relative potency rankings, however, provide valuable insights into the structure-activity relationships within this class of compounds.

CompoundAnimal ModelAnalgesic AssayRoute of AdministrationED50 (mg/kg)Relative Potency (Morphine = 1)Reference
Morphine RatTail WithdrawalSubcutaneous8.01[7]
Fentanyl RatTail WithdrawalSubcutaneous0.032~250[7]
Alfentanil RatTail WithdrawalIntravenous0.044~182[7]
Sufentanil ----~500-1000[8]
Remifentanil ----~100-200[9][10]
3,5-dimethyl-fentanyl MouseHot Plate-0.0025~3200[7]
Phenaridine (isomer mix) RatTail FlickSubcutaneous0.0048~1667[7]

Structure-Activity Relationships (SAR)

The analgesic potency of substituted piperidinol compounds is exquisitely sensitive to their chemical structure. Key structural modifications that influence activity include:

  • Substituents on the Piperidine Ring: The size and stereochemistry of substituents at the 3 and 4 positions of the piperidine ring have a profound impact on potency. For instance, in the fentanyl series, groups larger than a methyl at the 3-position tend to decrease analgesic activity.[11]

  • The N-Acyl Group: The nature of the N-acyl group is critical. A propionyl group, as seen in fentanyl, is generally optimal for high potency.[12]

  • The N-Alkyl/Aralkyl Substituent: The substituent on the piperidine nitrogen plays a significant role in determining both potency and duration of action. A phenethyl group, as in fentanyl, is a classic feature for potent MOR agonists.[13]

Experimental Protocols for Analgesic Assessment

The preclinical evaluation of analgesic compounds relies on a battery of well-established behavioral assays in rodent models. These tests measure the animal's response to a noxious stimulus, and an increase in the latency to respond is indicative of an analgesic effect.

Experimental Workflow

The following diagram outlines a typical workflow for the in vivo assessment of a novel substituted piperidinol compound.

experimental_workflow cluster_setup Experimental Setup cluster_testing Analgesic Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., mice, rats) Grouping Animal Grouping (Control, Standard, Test Groups) Animal_Acclimation->Grouping Compound_Prep Compound Preparation (Vehicle, Test Compound, Standard) Dosing Compound Administration (e.g., i.p., s.c., i.v.) Compound_Prep->Dosing Grouping->Dosing Hot_Plate Hot-Plate Test Dosing->Hot_Plate Tail_Flick Tail-Flick Test Dosing->Tail_Flick Writhing Writhing Test Dosing->Writhing Data_Collection Data Collection (Latency, Writhing Count) Hot_Plate->Data_Collection Tail_Flick->Data_Collection Writhing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis ED50_Calculation ED50 Calculation Statistical_Analysis->ED50_Calculation Results Results Interpretation ED50_Calculation->Results

Caption: A generalized experimental workflow for the preclinical assessment of analgesic compounds.

Hot-Plate Test

This test measures the latency of an animal to react to a thermal stimulus applied to its paws.[14][15] It is particularly useful for evaluating centrally acting analgesics.[15]

Step-by-Step Methodology:

  • Apparatus: A hot-plate apparatus with a surface that can be maintained at a constant temperature (typically 52-55°C).[3][16]

  • Animal Acclimation: Acclimate mice or rats to the testing room for at least 30-60 minutes before the experiment.[3][16]

  • Baseline Latency: Gently place each animal on the hot plate and start a timer. Record the time it takes for the animal to exhibit a nocifensive response, such as licking a hind paw, flicking a paw, or jumping.[14][16]

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established. If the animal does not respond within this time, it should be removed from the hot plate.[16]

  • Compound Administration: Administer the test compound, vehicle, or standard analgesic via the desired route.

  • Post-treatment Latency: At predetermined time points after compound administration, repeat the hot-plate test and record the new latency to response.

  • Data Analysis: An increase in the post-treatment latency compared to the baseline latency indicates an analgesic effect.

Tail-Flick Test

Similar to the hot-plate test, the tail-flick test assesses the animal's response to a thermal stimulus, in this case, applied to the tail.[17][18]

Step-by-Step Methodology:

  • Apparatus: A tail-flick apparatus that directs a focused beam of light or radiant heat to a specific portion of the animal's tail.[17]

  • Animal Restraint: Gently restrain the animal, typically in a specialized holder, with its tail exposed.

  • Baseline Latency: Position the tail over the heat source and activate the stimulus. A timer starts automatically and stops when the animal flicks its tail out of the beam.[17] Record this baseline latency.

  • Cut-off Time: A cut-off time (e.g., 10-12 seconds) is used to prevent tissue damage.[19]

  • Compound Administration: Administer the test compound, vehicle, or standard analgesic.

  • Post-treatment Latency: At various time points after administration, measure the tail-flick latency again.

  • Data Analysis: A significant increase in the tail-flick latency is indicative of analgesia.

Acetic Acid-Induced Writhing Test

This test is a model of visceral pain and is particularly sensitive to peripherally acting analgesics, although it can also detect centrally acting ones.[20][21]

Step-by-Step Methodology:

  • Animals: Typically performed in mice.[20]

  • Compound Administration: Administer the test compound, vehicle, or a standard analgesic (e.g., morphine or a non-steroidal anti-inflammatory drug) to different groups of animals.[1][2]

  • Induction of Writhing: After a suitable absorption period (e.g., 30 minutes), inject a dilute solution of acetic acid (e.g., 0.6-1% v/v) intraperitoneally.[2][22]

  • Observation: Immediately place each mouse in an individual observation chamber and, after a short latency period (e.g., 5 minutes), count the number of writhes over a defined period (e.g., 10-20 minutes).[20][22] A writhe is characterized by a stretching of the abdomen and/or extension of the hind limbs.[2][20]

  • Data Analysis: The analgesic effect is quantified as the percentage inhibition of writhing in the treated groups compared to the vehicle-treated control group.

Conclusion

The comparative study of substituted piperidinol compounds is a dynamic and critical area of research in the quest for safer and more effective analgesics. A thorough understanding of their structure-activity relationships, coupled with the rigorous application of preclinical analgesic assays, is paramount for the successful development of new chemical entities. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers in this field, enabling them to make informed decisions in their drug discovery and development endeavors. By elucidating the intricate interplay between chemical structure, receptor signaling, and analgesic efficacy, we can continue to advance the design of novel therapeutics for the management of pain.

References

  • Fentanyl analogs: structure-activity-relationship study. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Che, T., Majumdar, S., & Roth, B. L. (2021). Molecular basis of opioid receptor signaling. Neuron, 109(23), 3868-3887.
  • Fentanyl Analogs: Structure-Activity-Relationship Study. (n.d.). BIP! Finder. Retrieved January 15, 2026, from [Link]

  • Gaur, U., et al. (2020). Opioid receptors signaling network. Journal of Cellular and Molecular Medicine, 24(1), 1-16.
  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363-1381.
  • Fentanyl. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Casy, A. F., & Huckstep, M. R. (1988). Structure-activity studies of fentanyl. Journal of Pharmacy and Pharmacology, 40(9), 605-608.
  • Eans, S. O., et al. (2024). Structure-Activity Relationships of the Fentanyl Scaffold: Identification of Antagonists as Potential Opioid Overdose Reversal Agents. ACS Chemical Neuroscience, 15(15), 2830-2841.
  • Mogil, J. S. (2009). Methods used to evaluate pain behaviors in rodents. Frontiers in Bioscience, 14(11), 3937-3953.
  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. (n.d.). RJPT SimLab. Retrieved January 15, 2026, from [Link]

  • Pharmacology Experiment 14 | Study of Analgesic Activity by Writhing Test. (2024, February 12). YouTube. Retrieved January 15, 2026, from [Link]

  • Opioid Receptor Signal Transduction Mechanisms. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Hot plate test. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Hot plate test. (n.d.). Panlab | Harvard Apparatus. Retrieved January 15, 2026, from [Link]

  • Tail flick test – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]

  • Varshney, M., et al. (2018). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 10(12), 1457-1476.
  • The signal transduction pathway of opioid receptor activation involves... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Rodent Hot Plate Pain Assay. (n.d.). Maze Engineers. Retrieved January 15, 2026, from [Link]

  • Tail flick test. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Tail Flick, Acute Pain, Rat. (n.d.). Pharmacology Discovery Services. Retrieved January 15, 2026, from [Link]

  • Acetic Acid induced Writhing Method. (2021, March 29). YouTube. Retrieved January 15, 2026, from [Link]

  • Zhang, Y., et al. (2013). Optimal interval for hot water immersion tail-flick test in rats.
  • Khan, A. A., et al. (2021). Peripheral analgesic activity of Moringa oleifera seeds - An experimental study. Asian Journal of Pharmacy and Pharmacology, 7(5), 263-267.
  • Mamun-Or-Rashid, M., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138.
  • Tail Flick Test. (n.d.). Maze Engineers. Retrieved January 15, 2026, from [Link]

  • Comparison of Fentanyl, Remifentanil, Sufentanil and Alfentanil in Combination with Propofol for General Anesthesia: A Systematic Review and Meta-analysis of Randomized Controlled Trials. (n.d.). Bentham Science. Retrieved January 15, 2026, from [Link]

  • Remifentanil versus alfentanil as analgesic adjuncts during placement of ophthalmologic nerve blocks. (n.d.). WashU Medicine Research Profiles. Retrieved January 15, 2026, from [Link]

  • Comparison of ED 50 of morphine, fentanyl and IQMF-4 obtained in the... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Hot plate test: (a) each point shows the % of MPE induced by Fen-Br and... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Egan, T. D., et al. (1996). Remifentanil versus alfentanil: comparative pharmacokinetics and pharmacodynamics in healthy adult male volunteers. Anesthesiology, 84(4), 821-833.
  • Ngan Kee, W. D., et al. (1997). Comparative analgesic enhancement of alfentanil, fentanyl, and sufentanil to spinal tetracaine anesthesia for cesarean delivery. Anesthesia & Analgesia, 84(3), 564-568.
  • Characteristics of Pharmaceutical Fentanyl and its Derivatives. (n.d.). Amazon S3. Retrieved January 15, 2026, from [Link]

  • Comparison of efficacy of remifentanil, sufentanil and alfentanil with fentanyl when combined with propofol for general anesthesia: A systematic review and meta-analysis of randomized controlled trials. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Baumann, M. H., et al. (2018). In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis. Drug and Alcohol Dependence, 190, 129-136.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Pyridin-2-yl)piperidin-4-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride, a heterocyclic compound featuring both pyridine and piperidine moieties. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established protocols for structurally analogous compounds to ensure a robust and scientifically grounded approach to its waste management.

The core principle underpinning the disposal of this compound is the recognition of its constituent parts: a pyridine ring and a piperidine ring, presented as a dihydrochloride salt. Pyridine and its derivatives are classified as hazardous waste, primarily due to their toxicity and unpleasant odor.[1][2] Similarly, piperidine and its analogs are noted for their corrosive properties and potential toxicity. The hydrochloride salt form, while generally rendering the compound as a more stable solid, can release hazardous hydrogen chloride gas upon thermal decomposition.[3][4]

Part 1: Hazard Assessment and Waste Classification

Before any disposal activities, a thorough understanding of the potential hazards is paramount. This informs not only the disposal protocol itself but also the necessary personal protective equipment (PPE) and emergency procedures.

Inferred Hazard Profile

Based on the known hazards of pyridine and piperidine compounds, this compound should be handled as a hazardous substance with the following potential characteristics:

Hazard CategoryDescriptionRationale and Causality
Acute Toxicity (Oral) Harmful if swallowed.Pyridine and piperidine derivatives can be toxic upon ingestion.[5][6]
Skin Corrosion/Irritation May cause skin irritation or burns upon prolonged contact.The piperidine moiety, in particular, can be corrosive.[7]
Serious Eye Damage/Irritation Can cause serious eye irritation or damage.Many amine hydrochlorides are irritants to the eyes.[4][8]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.Fine powders of amine salts can be irritating to the respiratory system.[9]
Aquatic Toxicity Potentially harmful to aquatic life.Pyridine-based compounds can be ecotoxic.[5]
Waste Classification

All waste containing this compound, including pure compound, reaction mixtures, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials, must be classified and handled as hazardous chemical waste .[1][10] It is strictly prohibited to dispose of this compound down the drain or in regular solid waste.[11]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the collection, storage, and disposal of waste containing this compound.

Step 1: Segregation and Collection of Waste

The fundamental principle of chemical waste management is segregation at the source. This prevents accidental reactions between incompatible chemicals and facilitates proper disposal.

  • Designate a Specific Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all solid waste contaminated with this compound. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Also, include the date of accumulation and the name of the generating laboratory or department.[12]

  • Collection:

    • Solid Waste: Place all contaminated solid materials, such as gloves, weighing paper, and disposable labware, directly into the designated waste container.

    • Unused Compound: Scrape any residual or unused solid compound into the waste container.

    • Solutions: If the compound is in solution, it should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless compatibility has been verified.

Step 2: Temporary Storage in the Laboratory

Proper storage of the accumulated waste is crucial to maintain a safe laboratory environment.

  • Secure Storage Location: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[12]

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent any potential reactions.[3][13]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to mitigate any potential leaks or spills.

Step 3: Professional Disposal

The final step is the transfer of the hazardous waste to a licensed professional disposal service.

  • Contact Environmental Health and Safety (EHS): Arrange for the pickup of the hazardous waste through your institution's EHS department or a contracted professional waste disposal company.

  • Documentation: Maintain a detailed inventory of the waste generated and its disposal, in accordance with local, state, and federal regulations. This is a legal requirement and a cornerstone of laboratory safety.[12]

  • Preferred Disposal Method - Incineration: The recommended method for the ultimate disposal of pyridine and its derivatives is high-temperature incineration (820–1,600°C) in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like nitrogen oxides (NOx) and hydrogen chloride (HCl).[1][2][14] This method ensures the complete destruction of the organic molecule.

Part 3: Emergency Procedures for Spills

In the event of a spill, a prompt and informed response is critical to minimize exposure and environmental contamination.

Spill Cleanup Protocol for Solid this compound
  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. If possible and safe to do so, increase ventilation in the area, for instance, by using a chemical fume hood.[15]

  • Personal Protective Equipment (PPE): Before attempting any cleanup, don the appropriate PPE:

    • Chemical-resistant gloves (e.g., nitrile or neoprene)

    • Safety goggles or a face shield

    • A lab coat

    • For larger spills where dust may become airborne, a respirator may be necessary.

  • Contain the Spill: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for solids.[15][16] This helps to prevent the powder from becoming airborne.

  • Collect the Material: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[17] Avoid creating dust. For small amounts, a damp paper towel can be used to wipe up the residue.

  • Decontaminate the Area: Clean the spill area with a damp cloth or sponge and a mild detergent solution. All cleaning materials must also be disposed of as hazardous waste.[18]

  • Label and Store Waste: Seal and label the waste container with details of the spill cleanup and store it in the designated hazardous waste accumulation area.

Logical Flow of Disposal and Spill Management

Disposal_Workflow cluster_disposal Routine Disposal Protocol cluster_spill Spill Management Protocol Start Waste Generation Segregate Segregate at Source Start->Segregate Collect Collect in Labeled HDPE Container Segregate->Collect Store Store in Secure Accumulation Area Collect->Store EHS Contact EHS for Professional Disposal Store->EHS Incinerate High-Temperature Incineration EHS->Incinerate Spill Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain with Inert Absorbent PPE->Contain Collect_Spill Collect Spill Debris Contain->Collect_Spill Decontaminate Decontaminate Area Collect_Spill->Decontaminate Spill_Waste Dispose of Cleanup Materials as Hazardous Waste Decontaminate->Spill_Waste

Caption: Workflow for routine disposal and emergency spill management of this compound.

References

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Production, Import, Use, and Disposal. In: Toxicological Profile for Pyridine. National Center for Biotechnology Information (NCBI). [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. [Link]

  • Spill Cleanup Quick Reference. University of California, Santa Cruz. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • Pyridine: incident management. GOV.UK. [Link]

  • Hazard Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). [Link]

  • Chemical Spill Procedures. Clarkson University. [Link]

  • Guide for Chemical Spill Response. University of Washington. [Link]

  • Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec. [Link]

  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed. [Link]

  • Greener Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. ResearchGate. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Is it possible to boil off HCl from pyridinium chloride salts? ResearchGate. [Link]

  • 4-(4-CHLOROPHENYL)PIPERIDIN-4-OL | CAS 39512-49-7. Matrix Fine Chemicals. [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following directives are synthesized from the known hazards of its constituent chemical structures: pyridine and piperidine.[1] This proactive, safety-first approach is critical for mitigating risk in a research environment.

At-a-Glance Hazard Assessment

Before handling this compound, it is imperative to understand its extrapolated hazard profile. Based on its pyridine and piperidine moieties, this compound should be treated as a substance with significant potential for acute toxicity, corrosivity, and irritation.

Anticipated GHS Hazard Classifications:

Hazard ClassPictogramSignal WordAnticipated Hazard Statements
Acute Toxicity (Oral, Dermal, Inhalation)

Danger H301: Toxic if swallowed.[2] H311+H331: Toxic in contact with skin or if inhaled.[3]
Skin Corrosion / Irritation

Danger H314: Causes severe skin burns and eye damage.[3][4]
Serious Eye Damage / Irritation

Danger H318: Causes serious eye damage.[3]
Specific Target Organ Toxicity

Warning May cause respiratory irritation.[4] Pyridine exposure may damage the liver, kidneys, and central nervous system.[5]

This table is an expert synthesis based on related compounds and is intended for risk assessment. Always perform a risk assessment specific to your experimental conditions.

The Core of Safety: Personal Protective Equipment (PPE) Workflow

The selection of PPE is not a static choice but a dynamic decision based on the specific task. The following workflow provides a logical progression for ensuring adequate protection at every stage of handling.

PPE_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_post Phase 3: Post-Handling RiskAssessment Conduct Task-Specific Risk Assessment LocateSafety Verify Location & Function: - Chemical Fume Hood - Eyewash Station - Safety Shower RiskAssessment->LocateSafety SelectTask Identify Handling Task LocateSafety->SelectTask WeighSolid Weighing Solid SelectTask->WeighSolid Powder PrepSolution Preparing Solution SelectTask->PrepSolution Liquid Decontaminate Decontaminate Workspace & Glassware SelectTask->Decontaminate PPE_Solid Required PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat - N95/P1 Respirator (if needed) WeighSolid->PPE_Solid PPE_Liquid Required PPE: - Nitrile/Neoprene Gloves - Safety Goggles & Face Shield - Chemical Resistant Apron - Lab Coat PrepSolution->PPE_Liquid DisposeWaste Segregate & Dispose of Hazardous Waste Decontaminate->DisposeWaste RemovePPE Properly Remove & Dispose of Contaminated PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: PPE selection and safety workflow for handling this compound.

Operational Plans: Step-by-Step Protocols

Adherence to detailed protocols is essential for mitigating the risks associated with this compound.

Required Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound and its concentrated solutions must be performed inside a certified chemical fume hood.[6] This is the primary defense against inhaling toxic dust or vapors.

  • Safety Stations: An emergency eyewash and safety shower must be readily accessible (within a 10-second travel distance) and confirmed to be operational before work begins.[4][7]

Protocol for Handling Solid Compound (e.g., Weighing)

The primary hazard when handling the solid is the generation and inhalation of fine, toxic dust.

  • Don PPE: Before entering the designated work area, put on a lab coat, chemical safety goggles, and double-glove with chemically resistant gloves (e.g., nitrile or neoprene).[6]

  • Prepare Fume Hood: Ensure the fume hood sash is at the lowest practical height. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Handle Compound: Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount to a tared weigh boat. Avoid any actions that could create airborne dust.

  • Seal and Clean: Securely close the primary container. Gently clean the spatula and any affected surfaces within the hood with a damp cloth, treating the cloth as hazardous waste.

  • Transport: If the weighed compound needs to be moved, place it in a sealed, secondary container for transport.

Protocol for Preparing Solutions

When dissolving the compound, the primary risk shifts from inhalation to splashes and direct skin/eye contact.

  • Augment PPE: In addition to the standard PPE, wear a face shield over safety goggles and consider a chemical-resistant apron, especially when working with larger volumes.[1]

  • Prepare Solvent: Add the desired solvent to your reaction vessel inside the fume hood.

  • Add Compound: Slowly and carefully add the weighed this compound to the solvent.

  • Mixing: If using a magnetic stirrer, start it at a low speed to prevent splashing. If manual agitation is required, ensure the vessel is securely capped.

  • Transfers: Use a pipette or cannula for liquid transfers. Never pour directly from a large vessel to a small one if it risks splashing.

Emergency & Disposal Plans

Emergency Response

Immediate and correct action during an emergency can significantly reduce the severity of an exposure.

Exposure TypeImmediate Action Protocol
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[8][9] Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[10] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical services.[4][10]
Ingestion Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.[2]
Minor Spill Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or diatomaceous earth).[3] Sweep up the material, place it in a sealed, labeled container for hazardous waste, and decontaminate the area.[11]
Major Spill Evacuate the immediate area. Alert your institution's safety officer or emergency response team. Do not attempt to clean it up yourself.
Chemical Waste Disposal

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

  • Waste Classification: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[12][13]

  • Segregation:

    • Solid Waste: Collect all contaminated solids (e.g., unused compound, paper towels, gloves, weigh boats) in a dedicated, clearly labeled, and sealable hazardous waste container.[7]

    • Liquid Waste: Collect all solutions containing the compound in a separate, labeled, and compatible (e.g., glass or polyethylene) hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Corrosive).

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.[1] Never pour this chemical or its solutions down the drain.[11]

References

  • Penta chemicals. (2024, May 7).
  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Chemos GmbH&Co.KG.
  • AAPPTec, LLC. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • Carl ROTH. (2025, March 31).
  • Carl ROTH.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Benchchem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • Thermo Fisher Scientific. (2010, September 6).
  • Santa Cruz Biotechnology.
  • Thermo Fisher Scientific. (2014, September 15).
  • New Jersey Department of Health. (2002, March). Hazard Summary: Pyridine.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Carl ROTH.
  • Sigma-Aldrich. (2025, September 23).
  • Fisher Scientific. (2009, October 2).
  • Loba Chemie.
  • Thermo Fisher Scientific. (2009, November 16). SAFETY DATA SHEET: 4-(p-Chlorophenyl)piperidin-4-ol.
  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine.
  • Washington State University.
  • Thieme Chemistry.
  • Reed College.
  • ERA Environmental. (2014, May 20).
  • Safe Work Australia.
  • PubChem.
  • PubChem.
  • Echemi. Piperidine, 4-ethoxy-, hydrochloride (1:1)
  • CDH Fine Chemical.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.